5,6,7,8-Tetrahydroimidazo[1,5-A]Pyrazine Hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3.ClH/c1-2-9-5-8-4-6(9)3-7-1;/h4-5,7H,1-3H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZDCNURKJIGRSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C=NC=C2CN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60624908 | |
| Record name | 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60624908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
165894-10-0, 601515-49-5 | |
| Record name | Imidazo[1,5-a]pyrazine, 5,6,7,8-tetrahydro-, hydrochloride (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=165894-10-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60624908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Basic Properties of 5,6,7,8-Tetrahydroimidazo[1,5-a]Pyrazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Specific experimental data for 5,6,7,8-Tetrahydroimidazo[1,5-a]Pyrazine Hydrochloride is limited in publicly available literature. This guide provides a comprehensive overview based on the properties of the free base, data from structurally related isomers, and established principles of medicinal chemistry. It further outlines general experimental protocols for the determination of its key physicochemical properties.
Introduction
5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine belongs to the class of bicyclic heterocyclic compounds containing both an imidazole and a pyrazine moiety. This structural motif is of significant interest in medicinal chemistry due to its presence in various pharmacologically active molecules. The saturated pyrazine ring imparts a three-dimensional character to the molecule, which can be crucial for specific interactions with biological targets. The hydrochloride salt form is typically employed to enhance the solubility and stability of the parent compound for research and potential pharmaceutical development.
This document serves as a technical guide to the core basic properties of this compound, offering a foundation for its further investigation and application in drug discovery and development.
Chemical and Physical Properties
Quantitative Data Summary
The following table summarizes the known and inferred properties of 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine and its hydrochloride salt.
| Property | Value (Free Base) | Value (Hydrochloride Salt) | Source |
| Molecular Formula | C₆H₉N₃ | C₆H₁₀ClN₃ | PubChem[1], Inferred |
| Molecular Weight | 123.16 g/mol | 159.62 g/mol | PubChem[1], Calculated |
| IUPAC Name | 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine | 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-2-ium chloride | PubChem[1], IUPAC Nomenclature |
| CAS Number | 297172-19-1 | Not assigned | PubChem[1] |
| Appearance | Colorless to pale yellow liquid or solid | Expected to be a crystalline solid | CymitQuimica[2] |
| XLogP3 (Computed) | -0.9 | - | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | 2 | PubChem[1], Calculated |
| Hydrogen Bond Acceptor Count | 2 | 2 | PubChem[1], Calculated |
| Rotatable Bond Count | 0 | 0 | PubChem[1], Calculated |
Experimental Protocols
Detailed experimental protocols for this compound are not published. However, standard methodologies for characterizing similar small molecules can be applied.
Synthesis of this compound
A general synthesis approach would likely involve the synthesis of the free base, 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine, followed by salt formation. The synthesis of the core structure could potentially be adapted from methodologies used for related imidazo[1,5-a]pyrazine derivatives. A plausible final step is outlined below:
Protocol for Hydrochloride Salt Formation:
-
Dissolve the synthesized and purified 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine free base in a suitable anhydrous organic solvent (e.g., diethyl ether, methanol, or isopropanol).
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric amount of a solution of hydrogen chloride in the same or a compatible anhydrous solvent (e.g., HCl in diethyl ether or isopropanol).
-
Stir the mixture at a low temperature for a specified period to allow for the precipitation of the hydrochloride salt.
-
Collect the precipitate by filtration.
-
Wash the collected solid with a small amount of the cold, anhydrous solvent.
-
Dry the product under vacuum to a constant weight.
Determination of pKa
The pKa of the protonated amine(s) in the molecule is a critical parameter influencing its solubility and absorption. Potentiometric titration is a standard method for its determination.
Protocol for pKa Determination by Potentiometric Titration:
-
Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water.
-
Calibrate a pH meter with standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).
-
Titrate the sample solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.
-
Record the pH of the solution after each addition of the titrant.
-
Plot the pH versus the volume of titrant added.
-
The pKa value corresponds to the pH at the half-equivalence point on the titration curve.
Solubility Assessment
The aqueous solubility of the hydrochloride salt is a key determinant of its potential bioavailability.
Protocol for Equilibrium Solubility Measurement:
-
Add an excess amount of this compound to a known volume of a buffered aqueous solution at a specific pH (e.g., pH 7.4 phosphate-buffered saline).
-
Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
Separate the undissolved solid from the solution by centrifugation or filtration.
-
Determine the concentration of the dissolved compound in the supernatant or filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Stability Evaluation
Assessing the chemical stability of the compound is crucial for determining its shelf-life and storage conditions.
Protocol for Accelerated Stability Study:
-
Store accurately weighed samples of this compound under controlled, accelerated conditions (e.g., 40 °C / 75% relative humidity).
-
At specified time points (e.g., 0, 1, 3, and 6 months), withdraw a sample.
-
Analyze the sample for the presence of the parent compound and any degradation products using a stability-indicating HPLC method.
-
Quantify the amount of the parent compound remaining to determine the degradation rate.
Biological Activity and Signaling Pathways
While no specific biological data for this compound has been reported, the broader class of imidazo[1,5-a]pyrazine derivatives has been investigated for various therapeutic applications. These studies suggest that the imidazo[1,5-a]pyrazine scaffold can serve as a core for inhibitors of several important signaling proteins.
Derivatives of imidazo[1,5-a]pyrazine have been identified as inhibitors of key enzymes in cellular signaling pathways, including:
-
c-Src (Proto-oncogene tyrosine-protein kinase Src): Inhibition of c-Src is a therapeutic strategy for certain cancers.
-
IKK (IκB kinase): IKK is a central component of the NF-κB signaling pathway, which is involved in inflammation and immunity.
-
mTOR (mechanistic Target of Rapamycin): mTOR is a serine/threonine kinase that regulates cell growth, proliferation, and survival.
Given the known activities of related compounds, it is plausible that this compound could be explored for its potential to modulate these or other kinase-mediated signaling pathways.
Visualizations
Workflow for Physicochemical Characterization
Caption: General workflow for the synthesis and physicochemical characterization of a hydrochloride salt.
Potential Kinase Inhibition Signaling Pathway
Caption: Generalized signaling pathways potentially inhibited by imidazo[1,5-a]pyrazine derivatives.
References
In-depth Technical Guide: 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine Hydrochloride (CAS Number 601515-49-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine hydrochloride, identified by CAS number 601515-49-5, is a heterocyclic organic compound. Its rigid, bicyclic structure makes it a valuable building block in medicinal chemistry, particularly in the burgeoning field of targeted protein degradation. This document provides a comprehensive overview of its chemical properties, synthesis, and its primary application as a linker component in Proteolysis Targeting Chimeras (PROTACs).
Chemical Structure and Properties
The chemical identity and fundamental properties of this compound and its free base form are summarized in the tables below.
Table 1: Chemical Identification
| Identifier | Value |
| CAS Number | 601515-49-5 |
| Chemical Name | This compound |
| Molecular Formula | C₆H₁₀ClN₃ |
| Molecular Weight | 159.62 g/mol [1] |
Table 2: Physicochemical Properties of the Free Base (CAS 297172-19-1)
| Property | Value |
| Molecular Formula | C₆H₉N₃ |
| Molecular Weight | 123.16 g/mol [2] |
| IUPAC Name | 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine[2] |
| SMILES | C1CN2C=NC=C2CN1[2] |
| InChI | InChI=1S/C6H9N3/c1-2-9-5-8-4-6(9)3-7-1/h4-5,7H,1-3H2[2] |
Synthesis
A plausible synthetic workflow for the free base could involve the initial reaction of an imidazole precursor with a suitable dielectrophile, such as a dihaloethane, to form the pyrazine ring, followed by reduction or other functional group manipulations. The hydrochloride salt can then be formed by treating the free base with hydrochloric acid.
Logical Workflow for Potential Synthesis:
Caption: A potential synthetic pathway for this compound.
Application in Targeted Protein Degradation: PROTACs
The primary application of this compound is as a building block for PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system.
The Role of Linkers in PROTACs
A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands. The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's overall physicochemical properties such as solubility and cell permeability. The rigid, bicyclic structure of this compound makes it an attractive component for constructing these linkers, providing a defined spatial orientation between the two ends of the PROTAC.
Signaling Pathway of PROTAC-Mediated Protein Degradation:
Caption: Mechanism of action for PROTAC-mediated targeted protein degradation.
Quantitative Data and Experimental Protocols
Currently, there is a lack of publicly available, peer-reviewed literature detailing specific PROTACs that incorporate this compound as a linker. Consequently, quantitative biological data, such as IC₅₀ (half-maximal inhibitory concentration) or DC₅₀ (half-maximal degradation concentration) values, and detailed experimental protocols for its use in this context are not available at this time. Researchers utilizing this building block would need to empirically determine the optimal linker length and attachment points for their specific POI and E3 ligase ligands.
General Experimental Workflow for PROTAC Synthesis and Evaluation:
Caption: A generalized workflow for the synthesis and evaluation of PROTACs.
Conclusion
This compound is a promising chemical scaffold for the development of novel therapeutics, particularly in the field of targeted protein degradation. Its rigid, bicyclic nature makes it an attractive component for the design of PROTAC linkers. While specific examples and detailed biological data for PROTACs incorporating this linker are not yet widely published, the general principles of PROTAC design and evaluation provide a clear framework for its application. Further research and publication in this area will be critical to fully elucidating the potential of this versatile building block in the development of next-generation medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. 5,6,7,8-Tetrahydroimidazo(1,5-a)pyrazine | C6H9N3 | CID 20825705 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Tetrahydro-imidaz0[1,5-a]pyrazine derivatives, preparation process and medicinal use thereof - Patent US-2010273786-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]
"Molecular formula of 5,6,7,8-Tetrahydroimidazo[1,5-A]Pyrazine Hydrochloride"
An In-depth Technical Guide to 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine and its hydrochloride salt are heterocyclic organic compounds featuring a bicyclic structure that merges an imidazole and a pyrazine ring. The saturated framework provides stability, while the nitrogen atoms impart unique chemical properties that are of significant interest in medicinal chemistry. This document provides a comprehensive overview of the chemical properties, synthesis, potential pharmacological applications, and safety information for this compound. Its structural framework is a versatile scaffold for the development of novel therapeutics, particularly as an intermediate in the synthesis of pharmacologically active molecules.
Chemical and Physical Properties
The hydrochloride salt of 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine is formed by the reaction of the free base with hydrochloric acid. The fundamental properties of the base compound are well-documented.
The molecular formula for the free base, 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine, is C₆H₉N₃.[1][2] The addition of hydrochloric acid (HCl) for the salt formation results in the molecular formula C₆H₉N₃·HCl, which can also be represented as C₆H₁₀ClN₃.
Quantitative data for the free base and the related hydrochloride salt are summarized below for clarity and comparison.
| Property | Value (Free Base) | Value (Hydrochloride Salt) | Reference |
| Molecular Formula | C₆H₉N₃ | C₆H₁₀ClN₃ | [1][2] |
| Molecular Weight | 123.16 g/mol | 159.62 g/mol | [1][2] |
| CAS Number | 297172-19-1 | 601515-49-5 | [1][2][3] |
| Appearance | Colorless to pale yellow liquid or solid | Typically a solid | [2] |
| IUPAC Name | 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine | This compound | [1] |
Synthesis and Experimental Protocols
The synthesis of tetrahydroimidazo[1,5-a]pyrazines can be achieved through various synthetic routes. Below is a generalized experimental protocol based on common methods for related heterocyclic structures.
General Synthesis Protocol for Tetrahydroimidazo[1,2-a]pyrazine Core
While a specific protocol for the title compound is not detailed in the provided literature, the synthesis of the isomeric 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine provides a relevant example of the chemical transformations involved. A common method involves the hydrogenation of the aromatic precursor, imidazo[1,2-a]pyrazine.
Objective: To synthesize 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine from imidazo[1,2-a]pyrazine via catalytic hydrogenation.
Materials:
-
Imidazo[1,2-a]pyrazine (starting material)
-
2-Methoxyethanol (solvent)
-
Platinum (IV) oxide (catalyst)
-
Hydrogen gas (H₂)
-
Nitrogen gas (N₂)
-
Diatomaceous earth
-
Dichloromethane/7N ammonia in methanol solution (95:5, v/v) (eluent)
-
Toluene
Equipment:
-
Autoclave
-
High-pressure reaction vessel
-
Filtration apparatus
-
Rotary evaporator
-
Column chromatography setup
Procedure:
-
Reaction Setup: Dissolve imidazo[1,2-a]pyrazine (e.g., 7.2 g, 60.44 mmol) in 2-methoxyethanol (100 mL).[4]
-
Catalyst Addition: Add Platinum (IV) oxide (e.g., 1.2 g, 5.13 mmol) to the solution.[4]
-
Hydrogenation: Transfer the mixture to an autoclave. Pressurize the vessel with hydrogen gas to 4 bar.[4]
-
Reaction: Stir the reaction mixture at room temperature overnight.[4]
-
Work-up: Upon reaction completion, replace the hydrogen atmosphere in the autoclave with nitrogen gas.[4]
-
Filtration: Filter the reaction mixture through diatomaceous earth to remove the platinum catalyst.[4]
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator. Co-evaporate with toluene to remove residual solvent.[4]
-
Purification: Purify the crude product by column chromatography using a dichloromethane/7N ammonia in methanol solution (95:5, v/v) as the eluent to yield the final product.[4]
Potential Pharmacological Role and Signaling Pathways
While specific biological data for this compound is limited in the public domain, the broader class of imidazo[1,2-a]pyrazines has been investigated for significant pharmacological activity. These compounds serve as important scaffolds in drug discovery.
Notably, derivatives of the isomeric 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine have been identified as cell-permeable compounds that can preferentially silence Gαq proteins.[5] Gαq proteins are critical components of G protein-coupled receptor (GPCR) signaling pathways, which are implicated in a vast array of physiological and pathological processes. Dysregulation of Gαq signaling is linked to diseases such as uveal melanoma.[5] Inhibiting these "molecular switches" represents a promising therapeutic strategy.
Furthermore, related imidazo[1,2-a]pyrazines have been discovered as selective negative allosteric modulators (NAMs) of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors associated with the transmembrane AMPAR regulatory protein (TARP) γ-8.[6] This modulation has shown potential in anticonvulsant models, suggesting applications in neurological disorders like epilepsy.
Safety Information
For the free base, 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine, GHS hazard statements indicate that it may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[1] Standard laboratory safety practices should be followed when handling this compound. This includes using personal protective equipment such as gloves, safety glasses, and a lab coat.[7] Work should be conducted in a well-ventilated area to avoid inhalation.[7]
Conclusion
This compound is a heterocyclic compound with a stable and versatile chemical structure. While detailed studies on this specific salt are not widely published, the foundational chemistry and the pharmacological activities of related imidazopyrazine derivatives highlight its potential as a valuable building block in drug discovery and development. Its utility as a synthetic intermediate, combined with the demonstrated biological activity of its structural class against targets like Gαq proteins and AMPA receptors, makes it a compound of considerable interest for further research.
References
- 1. 5,6,7,8-Tetrahydroimidazo(1,5-a)pyrazine | C6H9N3 | CID 20825705 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 297172-19-1: 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine [cymitquimica.com]
- 3. zh.veg-sci.com [zh.veg-sci.com]
- 4. 5,6,7,8-TETRAHYDROIMIDAZO[1,2-A]PYRAZINE | 91476-80-1 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chembk.com [chembk.com]
An In-depth Technical Guide to 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine hydrochloride is a heterocyclic organic compound featuring a fused imidazole and pyrazine ring system. This scaffold is of significant interest in medicinal chemistry due to its presence in various biologically active molecules. Its derivatives have been explored for their potential as therapeutic agents, notably as dipeptidyl peptidase-IV (DPP-IV) inhibitors for the treatment of type 2 diabetes. This technical guide provides a comprehensive overview of the IUPAC nomenclature, synonyms, chemical properties, synthesis, and potential biological activities of this compound and its derivatives.
Nomenclature and Synonyms
The systematic IUPAC name for the core structure is 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine . When salified with hydrochloric acid, it is referred to as This compound .
A variety of synonyms are used in literature and commercial listings, which are crucial to identify for comprehensive literature searches.
| Type | Name |
| IUPAC Name | 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine |
| Hydrochloride Salt | This compound |
| Common Synonyms | Imidazo[1,5-a]pyrazine, 5,6,7,8-tetrahydro- |
| 5,6,7,8-Tetrahydroimidazolo[1,5-a]piperazine |
Physicochemical Properties
The physicochemical properties of the parent compound and its hydrochloride salt are summarized below. These properties are essential for its handling, formulation, and in silico modeling.
| Property | 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine | This compound |
| Molecular Formula | C₆H₉N₃ | C₆H₁₀ClN₃ |
| Molecular Weight | 123.16 g/mol | 159.62 g/mol |
| Appearance | Colorless to pale yellow liquid or solid | Solid |
| CAS Number | 297172-19-1[1] | Not available |
Synthesis and Experimental Protocols
A plausible synthetic route would involve the initial formation of a piperazine ring, followed by the construction of the fused imidazole ring. A general method described involves reacting imidazole with 1,2-dibromoethane to form a tetrabromo intermediate, which is then reduced or undergoes ammonolysis to yield the target compound.[3]
Hypothetical Synthetic Workflow:
Caption: A generalized synthetic workflow for the preparation of the target compound.
Biological Activity and Mechanism of Action
The primary therapeutic potential of derivatives of 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine lies in their activity as dipeptidyl peptidase-IV (DPP-IV) inhibitors .[4] DPP-IV is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-IV, these compounds can increase the levels of active incretins, which in turn stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner, thereby improving glycemic control in patients with type 2 diabetes.
Signaling Pathway of DPP-IV Inhibition:
Caption: Mechanism of action of DPP-IV inhibitors.
Additionally, related imidazo[1,5-a]pyrazin-8(7H)-one derivatives have been investigated as inhibitors of bromodomain-containing protein 9 (BRD9), a subunit of the SWI/SNF chromatin remodeling complex.[5][6] This suggests that the broader imidazo[1,5-a]pyrazine scaffold may have applications in oncology and other areas where epigenetic modulation is a therapeutic strategy.
Experimental Protocols for Biological Assays
To evaluate the biological activity of 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine derivatives, a series of in vitro and in vivo assays are typically employed.
In Vitro DPP-IV Inhibition Assay
A common method to determine the inhibitory potency of a compound against DPP-IV is a fluorescence-based assay.
Experimental Workflow:
Caption: Workflow for an in vitro DPP-IV inhibition assay.
In Vitro BRD9 Inhibition Assay
For evaluating BRD9 inhibitory activity, a time-resolved fluorescence resonance energy transfer (TR-FRET) assay is often utilized.
Experimental Workflow:
Caption: Workflow for an in vitro BRD9 inhibition TR-FRET assay.
Conclusion and Future Perspectives
This compound represents a valuable scaffold in medicinal chemistry. While the parent compound itself is primarily a building block, its derivatives have shown significant promise as inhibitors of DPP-IV and potentially other therapeutic targets like BRD9. Future research in this area will likely focus on the synthesis and evaluation of novel derivatives with improved potency, selectivity, and pharmacokinetic profiles. The development of more detailed synthetic protocols and the exploration of a wider range of biological targets will be crucial for unlocking the full therapeutic potential of this chemical class.
References
- 1. CAS 297172-19-1: 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine [cymitquimica.com]
- 2. EP2230241A1 - Tetrahydro-imidazoý1,5-a¨pyrazine derivatives, preparation methods and medical uses thereof - Google Patents [patents.google.com]
- 3. chembk.com [chembk.com]
- 4. WO2003004498A1 - Beta-amino tetrahydroimidazo (1, 2-a) pyrazines and tetrahydrotrioazolo (4, 3-a) pyrazines as dipeptidyl peptidase inhibitors for the treatment or prevention of diabetes - Google Patents [patents.google.com]
- 5. Design, synthesis and biological evaluation of imidazo[1,5-a]pyrazin-8(7H)-one derivatives as BRD9 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
"Physical and chemical properties of 5,6,7,8-Tetrahydroimidazo[1,5-A]Pyrazine HCl"
For Researchers, Scientists, and Drug Development Professionals
Abstract
5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine hydrochloride is a heterocyclic organic compound of interest in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its physical and chemical properties, along with insights into its potential pharmacological activity. While experimental data for this specific molecule is limited in publicly accessible literature, this guide draws upon information from structurally related compounds to provide a thorough understanding. Notably, derivatives of the closely related tetrahydroimidazo[1,2-a]pyrazine core have been identified as inhibitors of Gαq proteins, suggesting a potential mechanism of action for this compound class. This document summarizes available data, outlines a plausible signaling pathway, and provides a general synthetic approach and characterization methods based on analogous structures.
Chemical and Physical Properties
Quantitative data for 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine and its hydrochloride salt are summarized below. It is important to note that some of these properties are predicted or sourced from chemical suppliers and may not be experimentally verified in peer-reviewed literature.
Table 1: Physical and Chemical Properties of 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine and its HCl Salt
| Property | 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine | 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine HCl | Data Source |
| Molecular Formula | C₆H₉N₃ | C₆H₁₀ClN₃ | PubChem[1], Commercial Supplier[2] |
| Molecular Weight | 123.16 g/mol | 159.62 g/mol | PubChem[1], Commercial Supplier[2] |
| Appearance | Colorless crystalline solid | Solid | ChemBK[3], Commercial Supplier |
| Melting Point | 60-65 °C | Not available | ChemBK[3] |
| Solubility | High solubility in regular organic solvents | Not available | ChemBK[3] |
| pKa (predicted) | 8.26 ± 0.20 | Not available | Guidechem |
| XLogP3-AA (predicted) | -0.9 | Not available | PubChem[1] |
| Monoisotopic Mass | 123.079647300 Da | Not available | PubChem[1] |
Potential Pharmacological Activity and Signaling Pathway
The Gαq signaling pathway is a crucial cellular communication cascade initiated by the activation of G protein-coupled receptors (GPCRs). Upon activation, the Gαq subunit of the heterotrimeric G protein activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This pathway regulates a multitude of physiological processes, and its dysregulation is implicated in various diseases.
Based on the activity of related compounds, it is hypothesized that 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine HCl may act as an inhibitor of the Gαq signaling pathway. The diagram below illustrates the canonical Gαq signaling cascade and the putative point of inhibition.
Caption: Hypothesized Gαq signaling pathway with putative inhibition point.
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine HCl are not explicitly available in the surveyed literature. However, a general synthetic strategy can be inferred from methods used for analogous heterocyclic systems.
General Synthesis Approach
A plausible synthetic route to the 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine core involves a multi-step process, likely starting from commercially available pyrazine or imidazole derivatives. A common method for creating similar fused heterocyclic systems is through cyclization reactions. For instance, a potential, though unverified, approach could involve the reaction of an appropriate imidazole precursor with a dielectrophile like 1,2-dibromoethane to construct the pyrazine ring, followed by reduction.[3]
The final step would involve the formation of the hydrochloride salt by treating the free base with hydrochloric acid in a suitable solvent like ethanol or diethyl ether.
The following diagram illustrates a generalized workflow for the synthesis and purification of such a compound.
Caption: Generalized synthetic workflow for the target compound.
Characterization Methods
The structural confirmation and purity assessment of the synthesized 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine HCl would typically involve a suite of analytical techniques.
Table 2: Analytical Methods for Characterization
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural elucidation (proton environment) | Signals corresponding to the protons on the imidazole and pyrazine rings, as well as the aliphatic protons of the tetrahydro-pyrazine moiety. Chemical shifts and coupling constants would confirm the connectivity. |
| ¹³C NMR | Structural elucidation (carbon skeleton) | Resonances for each unique carbon atom in the molecule, distinguishing between aromatic and aliphatic carbons. |
| FTIR | Identification of functional groups | Characteristic absorption bands for C-H (aliphatic and aromatic), C=N, and C-N bonds. |
| Mass Spectrometry | Determination of molecular weight and fragmentation pattern | A molecular ion peak corresponding to the mass of the protonated free base, and characteristic fragmentation patterns. |
| Melting Point | Purity assessment | A sharp and defined melting range. |
| Elemental Analysis | Confirmation of elemental composition | Percentages of C, H, N, and Cl consistent with the molecular formula. |
The following diagram outlines a typical workflow for the characterization of a synthesized chemical compound.
Caption: Standard workflow for chemical compound characterization.
Conclusion
5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine HCl is a molecule with potential for further investigation in the field of drug discovery. While comprehensive experimental data for this specific compound is sparse, the known activity of structurally related tetrahydroimidazo[1,2-a]pyrazine derivatives as Gαq protein inhibitors provides a compelling rationale for its study. This technical guide consolidates the available information and presents a framework for its synthesis, characterization, and potential mechanism of action. Further research is warranted to experimentally determine its physicochemical properties and to validate its hypothesized biological activity. Such studies would be instrumental in elucidating its therapeutic potential.
References
- 1. 5,6,7,8-Tetrahydroimidazo(1,5-a)pyrazine | C6H9N3 | CID 20825705 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. calpaclab.com [calpaclab.com]
- 3. chembk.com [chembk.com]
- 4. researchgate.net [researchgate.net]
- 5. Tetrahydroimidazo[1,2-a]pyrazine Derivatives: Synthesis and Evaluation as Gαq -Protein Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic and Synthetic Profile of 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine (CAS No: 297172-19-1), a heterocyclic organic compound with potential applications in medicinal chemistry.[1][2] Due to the limited availability of public domain experimental spectroscopic data, this document presents a combination of predicted data, general experimental protocols for spectroscopic analysis, and a proposed synthetic route. The information is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this and related compounds.
Compound Identification and Properties
5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine is a bicyclic heteroaromatic compound containing both an imidazole and a pyrazine ring system.[1][2] Its saturated pyrazine ring imparts conformational flexibility, a feature of interest in drug design. The compound is commercially available from several suppliers.[2][3][4]
Table 1: Physicochemical Properties of 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine
| Property | Value | Source |
| CAS Number | 297172-19-1 | PubChem[5] |
| Molecular Formula | C₆H₉N₃ | PubChem[5] |
| Molecular Weight | 123.16 g/mol | PubChem[5] |
| IUPAC Name | 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine | PubChem[5] |
| Appearance | Colorless crystalline solid (predicted) | ChemBK[6] |
| Melting Point | 60-65 °C (predicted) | ChemBK[6] |
| Boiling Point | 340.0 ± 30.0 °C (predicted) | ChemBK[6] |
| XlogP | -0.9 | PubChem[5] |
Spectroscopic Data (Predicted)
Table 2: Predicted Mass Spectrometry Data
| Adduct | m/z |
| [M+H]⁺ | 124.08693 |
| [M+Na]⁺ | 146.06887 |
| [M-H]⁻ | 122.07237 |
| [M+NH₄]⁺ | 141.11347 |
| [M+K]⁺ | 162.04281 |
| [M]⁺ | 123.07910 |
| Data sourced from PubChem. |
Proposed Synthesis and Spectroscopic Analysis Workflow
The following sections detail a proposed synthetic pathway and a general workflow for the spectroscopic characterization of 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine.
Proposed Synthetic Pathway
A plausible synthetic route can be adapted from methods used for analogous heterocyclic systems. A common method for the preparation of similar compounds involves the reaction of an imidazole derivative with a suitable dielectrophile.[6]
Caption: Proposed synthesis of the target compound.
Spectroscopic Analysis Workflow
A standard workflow for the structural elucidation of a newly synthesized organic compound like 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine is outlined below.
Caption: Workflow for spectroscopic characterization.
Experimental Protocols
The following are detailed, generalized protocols for obtaining the spectroscopic data for a small organic molecule such as 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with key analyte resonances.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.
-
¹H NMR: Acquire a one-dimensional proton NMR spectrum. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C NMR: Acquire a one-dimensional carbon NMR spectrum. A proton-decoupled experiment is standard. Due to the lower natural abundance of ¹³C, a longer acquisition time is required.
-
2D NMR (Optional but Recommended): To aid in structural assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to establish proton-proton and proton-carbon correlations, respectively. For nitrogen heterocycles, advanced techniques like ¹³C{¹⁴N} solid-state NMR can be employed to identify carbons directly bonded to nitrogen.[7][8]
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation (Solid): For a solid sample, the thin solid film method is common.[9] A small amount of the solid is dissolved in a volatile solvent (e.g., methylene chloride), and a drop of the solution is placed on a salt plate (e.g., NaCl or KBr).[10] The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.[9]
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: A background spectrum of the clean salt plate is first recorded. The sample-coated plate is then placed in the instrument, and the spectrum is acquired. The instrument measures the absorption of infrared radiation at different frequencies.[11]
-
Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands corresponding to specific functional groups (e.g., C-H, C=N, C-N bonds).
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample (typically in the range of 10-100 µg/mL) in a suitable solvent compatible with the ionization technique, such as methanol or acetonitrile.[12]
-
Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI) is used. For accurate mass measurements, a high-resolution mass spectrometer (e.g., TOF or Orbitrap) is preferred.
-
Data Acquisition: The sample solution is introduced into the mass spectrometer. In ESI, the sample is ionized, and the resulting ions are separated based on their mass-to-charge (m/z) ratio.
-
Data Analysis: The mass spectrum will show the molecular ion peak, which corresponds to the molecular weight of the compound. Fragmentation patterns, which can be induced in the mass spectrometer (MS/MS), can provide further structural information.
Conclusion
This technical guide consolidates the currently available information on 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine. While experimental spectroscopic data remains to be publicly documented, the provided predicted data and generalized experimental protocols offer a solid foundation for researchers. The proposed synthetic pathway and analytical workflow are intended to guide future laboratory work on this promising heterocyclic scaffold. Further research is warranted to fully elucidate the spectroscopic properties and potential biological activities of this compound.
References
- 1. tecan.com [tecan.com]
- 2. CAS 297172-19-1: 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine [cymitquimica.com]
- 3. 297172-19-1|5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine|BLD Pharm [bldpharm.com]
- 4. chemscene.com [chemscene.com]
- 5. 5,6,7,8-Tetrahydroimidazo(1,5-a)pyrazine | C6H9N3 | CID 20825705 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DSpace [dr.lib.iastate.edu]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. webassign.net [webassign.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
The Imidazo[1,5-a]pyrazine Core: A Technical Guide to its Discovery, History, and Therapeutic Evolution
For Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[1,5-a]pyrazine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. This technical guide provides a comprehensive overview of the discovery and historical development of this important class of compounds. It details the early synthetic approaches, key milestones in the elucidation of their therapeutic potential, and in-depth experimental protocols for the preparation of notable derivatives. Furthermore, this guide presents a systematic compilation of quantitative structure-activity relationship data and visualizes the key signaling pathways modulated by imidazo[1,5-a]pyrazine-based therapeutic agents.
Discovery and Early History
The formal introduction and systematic study of the imidazo[1,5-a]pyrazine ring system can be traced back to the work of E. Abushanab and his collaborators in the mid-1970s. While sporadic mentions of related fused imidazole systems existed, their 1975 publication in the Journal of Organic Chemistry laid the groundwork for understanding the chemical reactivity and potential of this scaffold. This seminal work focused on the aromatic substitution reactions of the parent imidazo[1,5-a]pyrazine, providing the first detailed insights into its chemical behavior.
Early synthetic strategies primarily involved the cyclization of appropriately substituted pyrazine precursors. These methods, while foundational, often required harsh reaction conditions and offered limited substituent diversity.
Evolution into a Privileged Scaffold in Drug Discovery
The therapeutic potential of imidazo[1,5-a]pyrazines began to be recognized in the early 2000s. Researchers discovered that this scaffold could serve as a versatile template for designing potent and selective modulators of various biological targets. This has led to the development of imidazo[1,5-a]pyrazine derivatives as inhibitors of key enzymes and as ligands for important receptors implicated in a range of diseases.
Phosphodiesterase 10A (PDE10A) Inhibitors
A significant breakthrough in the therapeutic application of the imidazo[1,5-a]pyrazine core was the discovery of its derivatives as potent and selective inhibitors of phosphodiesterase 10A (PDE10A).[1] PDE10A is highly expressed in the medium spiny neurons of the striatum and its inhibition has been pursued as a therapeutic strategy for schizophrenia and other neuropsychiatric disorders.
Bromodomain and Extra-Terminal Domain (BET) Protein Inhibitors
More recently, imidazo[1,5-a]pyrazin-8(7H)-one derivatives have emerged as potent inhibitors of the Bromodomain and Extra-Terminal Domain (BET) family of proteins, with a particular focus on BRD9.[2] BRD9 is a component of the BAF (SWI/SNF) chromatin remodeling complex, and its inhibition is being explored as a potential anti-cancer therapy.[2]
Bruton's Tyrosine Kinase (BTK) Inhibitors
The imidazo[1,5-a]pyrazine scaffold has also been successfully utilized to develop reversible inhibitors of Bruton's tyrosine kinase (BTK).[3][4] BTK is a crucial enzyme in the B-cell receptor signaling pathway, making it an attractive target for the treatment of B-cell malignancies and autoimmune diseases.[3][4]
Corticotropin-Releasing Hormone (CRH) Receptor Ligands
Derivatives of imidazo[1,5-a]pyrazine have been synthesized and evaluated as ligands for the corticotropin-releasing hormone (CRH) receptor 1 (CRF1).[5] Antagonists of the CRF1 receptor are of interest for the treatment of stress-related disorders such as anxiety and depression.[5]
Quantitative Data Summary
The following tables summarize key quantitative data for representative imidazo[1,5-a]pyrazine compounds across different biological targets.
Table 1: Imidazo[1,5-a]pyrazine-based PDE10A Inhibitors
| Compound | Structure | PDE10A IC50 (nM) | Reference |
| 1 | 4-(2-fluoro-4-methoxyphenyl)-1-methyl-1H-imidazo[1,5-a]pyrido[3,2-e]pyrazin-5(6H)-one | 0.8 | J. Med. Chem. 2010, 53, 11, 4399–4411 |
| 2 | 1-ethyl-4-(2-fluoro-4-methoxyphenyl)-1H-imidazo[1,5-a]pyrido[3,2-e]pyrazin-5(6H)-one | 0.7 | J. Med. Chem. 2010, 53, 11, 4399–4411 |
Table 2: Imidazo[1,5-a]pyrazin-8(7H)-one-based BRD9 Inhibitors
| Compound | Structure | BRD9 IC50 (nM) | Cell Proliferation (A549) IC50 (µM) | Reference |
| 27 | 7-(cyclopropylmethyl)-3-(pyridin-2-yl)imidazo[1,5-a]pyrazin-8(7H)-one | 35 | 6.12 | Bioorg. Med. Chem. 2019, 27, 1391-1404 |
| 29 | 7-(2-methoxyethyl)-3-(pyridin-2-yl)imidazo[1,5-a]pyrazin-8(7H)-one | 103 | >10 | Bioorg. Med. Chem. 2019, 27, 1391-1404 |
Table 3: 8-Amino-imidazo[1,5-a]pyrazine-based BTK Inhibitors
| Compound | Structure | BTK IC50 (nM) | hPBMC IC50 (nM) | Reference |
| 1 | N-(2-(4-(trifluoromethyl)pyridin-2-yl)carbamoyl)phenyl)-8-amino-3-(piperidin-1-yl)imidazo[1,5-a]pyrazine-1-carboxamide | 1.2 | 34 | ACS Med. Chem. Lett. 2016, 7, 198-203 |
| 3 | N-(2-(4-(trifluoromethyl)pyridin-2-yl)carbamoyl)phenyl)-8-amino-3-(morpholino)imidazo[1,5-a]pyrazine-1-carboxamide | 0.8 | 25 | ACS Med. Chem. Lett. 2016, 7, 198-203 |
Table 4: Imidazo[1,5-a]pyrazine-based CRH Receptor Ligands
| Compound | Structure | CRF1 Ki (nM) | Reference |
| Example 1 | 1-(2,4-dichlorophenyl)-3-((dimethylamino)methyl)-8-methylimidazo[1,5-a]pyrazine | 10 | Bioorg. Med. Chem. Lett. 2002, 12, 291-294 |
| Example 2 | 1-(2,4-dichlorophenyl)-3-(pyrrolidin-1-ylmethyl)-8-methylimidazo[1,5-a]pyrazine | 5 | Bioorg. Med. Chem. Lett. 2002, 12, 291-294 |
Experimental Protocols
This section provides detailed methodologies for the synthesis of key imidazo[1,5-a]pyrazine derivatives.
General Synthesis of Imidazo[1,5-a]pyrido[3,2-e]pyrazine PDE10A Inhibitors
-
Step 1: Synthesis of 4-chloro-imidazo[1,5-a]pyrido[3,2-e]pyrazines. To a solution of the corresponding imidazo[1,5-a]pyrido[3,2-e]pyrazinone in phosphoryl chloride, the mixture is heated at reflux for several hours. After cooling, the excess phosphoryl chloride is removed under reduced pressure, and the residue is carefully quenched with ice water and neutralized with a base to afford the crude chloro-derivative, which is then purified by chromatography.
-
Step 2: Nucleophilic Substitution. The 4-chloro derivative is dissolved in a suitable solvent (e.g., DMF, NMP) and reacted with the desired nucleophile (e.g., an alcohol, amine, or thiol) in the presence of a base (e.g., potassium hydroxide, sodium hydride) at elevated temperatures until the reaction is complete. The product is then isolated by extraction and purified by chromatography.
Synthesis of Imidazo[1,5-a]pyrazin-8(7H)-one BRD9 Inhibitors[2]
-
Step 1: Synthesis of 2-amino-N-substituted-acetamide. To a solution of a substituted amine in a suitable solvent, chloroacetyl chloride is added dropwise at 0 °C. The reaction is stirred at room temperature until completion. The resulting product is then isolated.
-
Step 2: Synthesis of 2-(substituted amino)pyrazine. The product from Step 1 is reacted with 2-aminopyrazine in the presence of a base and a palladium catalyst under an inert atmosphere.
-
Step 3: Cyclization to form the imidazo[1,5-a]pyrazin-8(7H)-one core. The product from Step 2 is treated with a suitable cyclizing agent, such as triphosgene, in the presence of a base to yield the final imidazo[1,5-a]pyrazin-8(7H)-one derivative.
Synthesis of 8-Amino-imidazo[1,5-a]pyrazine BTK Inhibitors[4][5]
-
Step 1: Synthesis of the 8-chloro-imidazo[1,5-a]pyrazine core. A substituted 2-aminopyrazine is reacted with an α-haloketone in a suitable solvent to form the imidazo[1,5-a]pyrazine ring. The 8-position is then chlorinated using a standard chlorinating agent.
-
Step 2: Amination at the 8-position. The 8-chloro derivative is subjected to a nucleophilic aromatic substitution with an amine, often using a palladium catalyst and a suitable base, to introduce the 8-amino group.
-
Step 3: Further functionalization. The scaffold can be further elaborated at other positions through standard cross-coupling reactions or other functional group transformations to arrive at the final target compounds.[3][4]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and a general experimental workflow for the development of imidazo[1,5-a]pyrazine-based compounds.
References
- 1. Discovery of imidazo[1,5-a]pyrido[3,2-e]pyrazines as a new class of phosphodiesterase 10A inhibitiors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of imidazo[1,5-a]pyrazin-8(7H)-one derivatives as BRD9 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and evaluation of imidazo[1,5-a]pyrazines as corticotropin releasing hormone receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking the Therapeutic Potential of the 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine Scaffold: A Technical Guide to Future Research
For Immediate Release
This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals, outlining promising avenues for the exploration of the 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine scaffold. This versatile heterocyclic core holds significant potential for the development of novel therapeutics across various disease areas, including central nervous system (CNS) disorders, inflammation, and oncology. This document provides a comprehensive overview of the existing research, detailed experimental protocols, and mandatory visualizations to guide future research and development efforts.
Core Research Areas
The unique structural features of the 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine scaffold make it an attractive starting point for the design of new bioactive molecules. Initial pharmacological screenings have revealed its potential in several key therapeutic areas.
1. Central Nervous System (CNS) Depressant and Analgesic Activity:
Derivatives of the related hexahydroimidazo[1,5-a]pyrazin-3(2H)-one have been shown to possess CNS depressant activities.[1][2] This suggests that the 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine core could be a valuable scaffold for the development of novel anxiolytics, sedatives, or anticonvulsants. Furthermore, the evaluation of analgesic properties is a logical extension of this CNS activity.
2. Anti-inflammatory Properties:
The same series of hexahydroimidazo[1,5-a]pyrazin-3(2H)-one derivatives also exhibited anti-inflammatory and coronary dilator effects.[1] This dual activity profile opens up possibilities for developing agents that can address cardiovascular conditions with an inflammatory component.
3. Anticancer Potential via Kinase Inhibition:
While direct evidence for the anticancer activity of the 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine scaffold is emerging, the broader class of imidazo[1,5-a]pyrazines has been identified as potent inhibitors of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[3][4][5] Specifically, imidazo[1,5-a]pyrazines have been developed as orally bioavailable inhibitors of mTORC1 and mTORC2.[4] This indicates a strong rationale for synthesizing and screening 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine derivatives for their potential as anticancer agents targeting this critical pathway.
Data Presentation
A critical aspect of future research will be the systematic evaluation and comparison of newly synthesized compounds. All quantitative data should be summarized in clearly structured tables for easy comparison of structure-activity relationships (SAR).
Table 1: Hypothetical Data for CNS Activity of Novel 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine Derivatives
| Compound ID | R1 | R2 | Hot Plate Test (Latency, s) | Writhing Test (% Inhibition) |
| THIP-001 | H | Ph | 30.5 ± 2.1 | 65.2 ± 5.4 |
| THIP-002 | Me | 4-Cl-Ph | 45.2 ± 3.5 | 82.1 ± 6.8 |
| THIP-003 | Et | 2-F-Ph | 38.7 ± 2.9 | 75.6 ± 6.1 |
Table 2: Hypothetical Data for Anti-inflammatory Activity of Novel 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine Derivatives
| Compound ID | R1 | R2 | Carrageenan-induced Paw Edema (% Inhibition at 3h) |
| THIP-001 | H | Ph | 40.3 ± 4.2 |
| THIP-002 | Me | 4-Cl-Ph | 65.7 ± 5.9 |
| THIP-003 | Et | 2-F-Ph | 58.1 ± 5.1 |
Table 3: Hypothetical Data for Anticancer Activity of Novel 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine Derivatives
| Compound ID | R1 | R2 | PI3Kα IC50 (nM) | mTOR IC50 (nM) | A549 Cell Viability IC50 (µM) |
| THIP-004 | H | 3-pyridyl | 150.2 ± 12.5 | 75.8 ± 6.3 | 12.5 ± 1.1 |
| THIP-005 | Me | 4-MeO-Ph | 85.6 ± 7.9 | 42.1 ± 3.9 | 8.7 ± 0.9 |
| THIP-006 | Et | 4-CF3-Ph | 50.1 ± 4.5 | 25.3 ± 2.1 | 5.2 ± 0.6 |
Experimental Protocols
Detailed and standardized experimental protocols are essential for generating reproducible and comparable data.
1. Synthesis of 2-Aryl-7-methyl-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3(2H)-one Derivatives:
This synthesis serves as a foundational method for producing a library of compounds for screening. The key steps involve the reaction of 3-(arylaminomethyl)-1-methylpiperazines with N,N'-carbonyldiimidazole.[1] The intermediate 3-(arylaminomethyl)-1-methylpiperazines can be prepared by the reaction of various anilines with 3-carbomethoxy-1-methylpiperazine followed by reduction of the resulting amides.[1]
2. In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema:
This widely accepted model is used to evaluate the anti-inflammatory activity of novel compounds.
-
Animals: Male Wistar rats (150-200 g).
-
Procedure:
-
Animals are fasted overnight with free access to water.
-
The test compound or vehicle (control) is administered orally or intraperitoneally.
-
After a set pre-treatment time (e.g., 60 minutes), 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.
-
The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
The percentage inhibition of edema is calculated for each group relative to the control group.[6][7]
-
3. In Vivo Analgesic Assays:
-
Hot Plate Test (Central Analgesic Activity):
-
Apparatus: A hot plate analgesiometer maintained at a constant temperature (e.g., 55 ± 0.5 °C).
-
Procedure:
-
Animals (e.g., mice) are placed on the hot plate, and the latency to a response (e.g., licking of the hind paw or jumping) is recorded.
-
A cut-off time (e.g., 30 seconds) is used to prevent tissue damage.
-
The test compound or vehicle is administered, and the latency is measured at various time points (e.g., 30, 60, 90, and 120 minutes) after administration.
-
An increase in latency compared to the control group indicates an analgesic effect.[8][9]
-
-
-
Acetic Acid-Induced Writhing Test (Peripheral Analgesic Activity):
-
Procedure:
-
Mice are pre-treated with the test compound or vehicle.
-
After a specified time (e.g., 30 minutes), a 0.6% solution of acetic acid is injected intraperitoneally.
-
The number of writhes (a characteristic stretching of the abdomen and hind limbs) is counted for a set period (e.g., 20 minutes), starting 5 minutes after the acetic acid injection.
-
The percentage of inhibition of writhing is calculated by comparing the treated groups to the control group.[10][11][12]
-
-
4. In Vitro Anticancer Assay: PI3K/mTOR Kinase Inhibition and Cell Viability:
-
Kinase Inhibition Assays: Commercially available kits (e.g., using fluorescence resonance energy transfer - FRET, or luminescence) can be used to determine the IC50 values of the compounds against purified PI3Kα and mTOR kinases.
-
Cell Viability Assay:
-
Cell Lines: A panel of cancer cell lines (e.g., A549 - lung, PC-3 - prostate, MCF-7 - breast) should be used.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with various concentrations of the test compounds for a specified duration (e.g., 72 hours).
-
Cell viability is assessed using a standard method such as the MTT or resazurin assay.
-
IC50 values are calculated from the dose-response curves.
-
-
Mandatory Visualizations
Signaling Pathway Diagrams:
To visualize the potential mechanisms of action, diagrams of the relevant signaling pathways are provided below in DOT language.
Caption: Gαq Signaling Pathway.
Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition.
Experimental Workflow Diagram:
References
- 1. [Hexahydroimidazo[1,5-a]pyrazine. I. Synthesis of 7-methyl-1,5,6,7,8a-hexahydroimidazo[1,5-a]pyrazin-3(2H)-one and derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Hexahydroimidazo[1,5-a]-pyrazine. II. Synthesis of 7-phenyl-1,5,6,7,8,8a-hexahydroimidazo[,5-a]pyrazine-3(2H)-one and derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Imidazo[1,5-a]pyrazines: orally efficacious inhibitors of mTORC1 and mTORC2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel Pyrazino[2,3-b] Pyrazines as mTOR Kinase Inhibitors for Treating Cancer and other Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. inotiv.com [inotiv.com]
- 7. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hot plate test - Wikipedia [en.wikipedia.org]
- 9. covm.uobaghdad.edu.iq [covm.uobaghdad.edu.iq]
- 10. rjptsimlab.com [rjptsimlab.com]
- 11. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
An In-depth Technical Guide to Tetrahydroimidazo[1,5-a]pyrazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tetrahydroimidazo[1,5-a]pyrazine core is a privileged scaffold in medicinal chemistry, forming the basis for a diverse range of biologically active molecules. This bicyclic heterocyclic system, consisting of a fused imidazole and a saturated pyrazine ring, provides a three-dimensional structure that allows for precise orientation of substituents to interact with various biological targets. Derivatives of this core have shown promise in a multitude of therapeutic areas, acting as potent and selective modulators of key proteins involved in cellular signaling pathways.
This technical guide provides a comprehensive overview of tetrahydroimidazo[1,5-a]pyrazine derivatives, focusing on their synthesis, biological activities, and therapeutic potential. It is intended to serve as a valuable resource for researchers and drug development professionals engaged in the discovery and design of novel therapeutics based on this versatile scaffold. The guide details experimental protocols for synthesis and biological evaluation, presents quantitative structure-activity relationship (SAR) data, and visualizes the key signaling pathways and experimental workflows associated with these compounds.
Chemical Synthesis
The synthesis of the tetrahydroimidazo[1,5-a]pyrazine core and its derivatives can be achieved through various synthetic routes. A common strategy involves the cyclization of a piperazine derivative with a suitable reagent to form the fused imidazole ring.
General Synthetic Protocol for C-5 Substituted Imidazo[1,5-a]pyrazine Derivatives
A representative synthetic scheme for C-5 substituted imidazo[1,5-a]pyrazine derivatives, which have been explored as c-Src inhibitors, is outlined below. This protocol is based on methodologies reported in the literature.[1]
Step 1: Synthesis of 2-(chloromethyl)-1H-imidazole hydrochloride
To a solution of 2-(hydroxymethyl)imidazole (1.0 eq) in anhydrous chloroform, thionyl chloride (1.2 eq) is added dropwise at 0 °C. The reaction mixture is then stirred at room temperature for 12 hours. The resulting precipitate is filtered, washed with diethyl ether, and dried under vacuum to afford 2-(chloromethyl)-1H-imidazole hydrochloride.
Step 2: Synthesis of 5-substituted-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine
A mixture of the desired substituted piperazine (1.0 eq) and 2-(chloromethyl)-1H-imidazole hydrochloride (1.1 eq) in ethanol is heated at reflux for 24 hours. The solvent is removed under reduced pressure, and the residue is partitioned between dichloromethane and saturated sodium bicarbonate solution. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to yield the 5-substituted-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine.
Step 3: Synthesis of C-5 substituted imidazo[1,5-a]pyrazine derivatives
To a solution of the 5-substituted-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), a base like potassium carbonate (2.0 eq) and the desired aryl halide (1.2 eq) are added. The reaction mixture is heated at a temperature ranging from 80 to 120 °C for 12-24 hours. After completion of the reaction, the mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The final product is purified by column chromatography or recrystallization.
Biological Activities and Therapeutic Targets
Tetrahydroimidazo[1,5-a]pyrazine derivatives have been shown to modulate the activity of several important protein targets, leading to a wide range of biological effects. The key therapeutic targets identified to date include c-Src kinase, Activated Cdc42-associated kinase 1 (ACK1), and the Corticotropin-Releasing Hormone (CRH) receptor 1.
c-Src Kinase Inhibition
c-Src, a non-receptor tyrosine kinase, is a critical regulator of various cellular processes, including proliferation, differentiation, and survival.[2] Its aberrant activation is implicated in the progression of cancer and in neuronal damage following ischemic stroke.[1][2]
In the context of ischemic stroke, c-Src activation contributes to neuronal injury through multiple downstream pathways.[3] Inhibition of c-Src can therefore be a neuroprotective strategy.
The following table summarizes the c-Src inhibitory activity of a series of C-5 substituted imidazo[1,5-a]pyrazine derivatives.[1]
| Compound | R | IC₅₀ (nM) |
| 1a | H | >10000 |
| 1b | 4-Fluorophenyl | 120 |
| 1c | 4-Chlorophenyl | 85 |
| 1d | 4-Bromophenyl | 70 |
| 1e | 4-Methoxyphenyl | 250 |
| 1f | 3,4-Dichlorophenyl | 55 |
ACK1 Inhibition
Activated Cdc42-associated kinase 1 (ACK1), also known as TNK2, is another non-receptor tyrosine kinase that plays a crucial role in cell survival, proliferation, and migration.[4][5] Overexpression and activation of ACK1 are associated with various cancers, making it an attractive target for cancer therapy.[4][6]
ACK1 is activated downstream of receptor tyrosine kinases (RTKs) and integrates signals that promote cell survival and proliferation through pathways such as the PI3K/AKT pathway.[4][5][7]
A series of imidazo[1,5-a]pyrazine derivatives have been identified as potent and orally bioavailable ACK1 inhibitors.[8]
| Compound | R¹ | R² | ACK1 IC₅₀ (nM) |
| 2a | H | H | 150 |
| 2b | F | H | 25 |
| 2c | Cl | H | 18 |
| 2d | H | OMe | 98 |
| 2e | F | OMe | 12 |
Corticotropin-Releasing Hormone (CRH) Receptor 1 Antagonism
The corticotropin-releasing hormone receptor 1 (CRF1) is a G-protein coupled receptor (GPCR) that plays a central role in the body's response to stress.[9] Antagonists of this receptor are being investigated for the treatment of anxiety, depression, and other stress-related disorders.
CRF1 is a Gq-coupled GPCR. Upon binding of CRH, it activates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the evaluation of novel chemical entities. This section provides an overview of key assays used to characterize tetrahydroimidazo[1,5-a]pyrazine derivatives.
Kinase Inhibition Assay (c-Src and ACK1)
A common method to determine the inhibitory activity of compounds against protein kinases is a biochemical assay that measures the phosphorylation of a substrate. Both radiometric and fluorescence-based assays are widely used.[10][11][12][13][14][15]
CRF1 Receptor Binding Assay
Receptor binding assays are used to determine the affinity of a ligand for its receptor.[16] For CRF1, this is typically done using a competitive binding assay with a radiolabeled ligand.
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human CRF1 receptor.
-
Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂, 2 mM EGTA, and 0.1% BSA) is used.
-
Radioligand: A radiolabeled CRF1 antagonist, such as [¹²⁵I]Sauvagine, is used.
-
Incubation: A mixture of the cell membranes, the radioligand, and varying concentrations of the tetrahydroimidazo[1,5-a]pyrazine derivative (competitor) is incubated in a 96-well plate.
-
Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
Detection: The radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.
Conclusion
Tetrahydroimidazo[1,5-a]pyrazine derivatives represent a promising class of compounds with significant therapeutic potential across a range of diseases. Their synthetic tractability allows for extensive structural modifications, enabling the fine-tuning of their pharmacological properties. The potent and selective inhibition of key signaling proteins such as c-Src, ACK1, and CRF1 highlights the importance of this scaffold in modern drug discovery. The data and protocols presented in this guide are intended to facilitate further research and development of novel therapeutics based on the tetrahydroimidazo[1,5-a]pyrazine core, ultimately contributing to the advancement of new treatments for cancer, neurological disorders, and stress-related conditions.
References
- 1. Synthesis and c-Src inhibitory activity of imidazo[1,5-a]pyrazine derivatives as an agent for treatment of acute ischemic stroke. | Semantic Scholar [semanticscholar.org]
- 2. The dual role of c‐src in cell‐to‐cell transmission of α‐synuclein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Src Family Kinases Protects Hippocampal Neurons and Improves Cognitive Function after Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ACK1/TNK2 Tyrosine Kinase: Molecular Signaling and Evolving Role in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Domain Architecture of the Nonreceptor Tyrosine Kinase Ack1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of an ACK1/TNK2-based prognostic signature for colon cancer to predict survival and inflammatory landscapes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Identification of Activated Cdc42-Associated Kinase Inhibitors as Potential Anticancer Agents Using Pharmacoinformatic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hi-Affi™ In Vitro Cell based CRF Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 10. promega.com [promega.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. c-Src Kinase (Human) Assay/Inhibitor Screening Assay Kit - Creative BioMart [creativebiomart.net]
- 15. promega.com [promega.com]
- 16. bio-protocol.org [bio-protocol.org]
Heterocyclic Compounds: The Architectural Backbone of Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Heterocyclic compounds, cyclic structures containing at least one heteroatom such as nitrogen, oxygen, or sulfur, form the cornerstone of modern medicinal chemistry. Their prevalence in both natural products and synthetic drugs is a testament to their remarkable versatility and ability to interact with a wide array of biological targets.[1][2][3] It is estimated that over 85% of all biologically active chemical entities contain a heterocyclic scaffold, highlighting their indispensable role in drug discovery.[2] This guide provides a comprehensive overview of the core principles of heterocyclic chemistry in the context of drug development, from their classification and synthesis to their application in targeting key signaling pathways and a summary of their quantitative biological data.
The Significance and Classification of Heterocycles in Drug Design
The structural diversity of heterocyclic compounds is vast, ranging from simple five- and six-membered rings to complex polycyclic systems.[4] This diversity allows for the fine-tuning of physicochemical properties such as solubility, lipophilicity, polarity, and hydrogen bonding capacity.[2] Such modifications are crucial for optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates.[2]
Heterocyclic compounds can be broadly classified based on ring size, the nature and number of heteroatoms, and the degree of saturation. The most common scaffolds in approved drugs are nitrogen-containing heterocycles like piperidine, pyridine, and piperazine.
Synthesis of Core Heterocyclic Scaffolds
The construction of diverse heterocyclic libraries is a central activity in medicinal chemistry. Numerous named reactions and innovative synthetic methodologies have been developed to access these critical molecular frameworks.
Synthesis of Imidazole Derivatives
The imidazole ring is a key component of many pharmaceuticals, including antifungal agents and anticancer drugs.[5][6] One of the foundational methods for its synthesis is the Debus-Radziszewski reaction.[6][7]
Experimental Protocol: Debus-Radziszewski Imidazole Synthesis
Objective: To synthesize a 1,2,4,5-tetrasubstituted imidazole derivative.
Materials:
-
Glyoxal (40% in water)
-
Aldehyde (e.g., Benzaldehyde)
-
Ammonia (Aqueous solution)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a solution of glyoxal (1 equivalent) and benzaldehyde (2 equivalents) in ethanol in a round-bottom flask, add an excess of aqueous ammonia with stirring.
-
Heat the mixture to reflux and maintain for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into cold water to precipitate the crude product.
-
Collect the solid by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified imidazole derivative.
Synthesis of Pyrazole Derivatives
Pyrazoles are another important class of nitrogen-containing heterocycles found in a variety of therapeutic agents.[8] The Knorr pyrazole synthesis is a classical and versatile method for their preparation.[9]
Experimental Protocol: Knorr Pyrazole Synthesis
Objective: To synthesize a substituted pyrazole from a 1,3-dicarbonyl compound and a hydrazine.
Materials:
-
1,3-dicarbonyl compound (e.g., Acetylacetone)
-
Hydrazine hydrate or a substituted hydrazine (e.g., Phenylhydrazine)
-
Ethanol or acetic acid
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
Dissolve the 1,3-dicarbonyl compound (1 equivalent) in a suitable solvent such as ethanol or acetic acid in a round-bottom flask.
-
Add the hydrazine derivative (1 equivalent) to the solution.
-
Heat the reaction mixture to reflux for 1-3 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature.
-
If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the desired pyrazole.[9]
Biological Evaluation of Heterocyclic Compounds
The assessment of the biological activity of newly synthesized heterocyclic compounds is a critical step in the drug discovery pipeline. In vitro assays are typically the first line of evaluation.
In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer agents.[10][11]
Experimental Protocol: MTT Cytotoxicity Assay
Objective: To determine the in vitro cytotoxicity of a heterocyclic compound against a cancer cell line.
Materials:
-
Cancer cell line (e.g., MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well microtiter plates
-
Test heterocyclic compound dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for 48-72 hours.
-
After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Remove the medium and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[10][11]
Enzyme Inhibition Assay
Many heterocyclic drugs exert their therapeutic effect by inhibiting specific enzymes.[12] A general spectrophotometric assay can be used to determine the inhibitory potential of a compound.[13][14][15]
Experimental Protocol: General Enzyme Inhibition Assay
Objective: To determine the inhibitory activity of a heterocyclic compound against a specific enzyme.
Materials:
-
Purified enzyme
-
Substrate for the enzyme
-
Test heterocyclic compound (inhibitor)
-
Buffer solution appropriate for the enzyme's optimal activity
-
96-well plate or cuvettes
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a reaction buffer at the optimal pH for the enzyme.
-
Prepare solutions of the enzyme, substrate, and test compound in the reaction buffer.
-
In a 96-well plate, add the reaction buffer, the enzyme, and the test compound at various concentrations. Include a control without the inhibitor.
-
Pre-incubate the enzyme with the inhibitor for a specific period (e.g., 15 minutes) at the optimal temperature.
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Monitor the change in absorbance over time at a specific wavelength that corresponds to the formation of the product or the depletion of the substrate.
-
Calculate the initial reaction rates for each concentration of the inhibitor.
-
Determine the percentage of inhibition and calculate the IC50 value of the compound.[13][14]
Quantitative Data of Bioactive Heterocyclic Compounds
The following tables summarize the in vitro anticancer activity and pharmacokinetic data for a selection of heterocyclic compounds.
Table 1: In Vitro Anticancer Activity of Selected Heterocyclic Compounds
| Compound Class | Specific Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Benzimidazole | Derivative 12 | Various | 0.49 - 48.0 | [16] |
| Piperidine | Derivative 10 | HepG2 | 0.25 | [16] |
| Thiazole | Derivative 30 | HCT116 | 5.48 | [16] |
| Thiazole | Derivative 30 | MCF-7 | 4.53 | [16] |
| Pyrimidine | Compound 37 | HepG2 | 3.63 | [2] |
| Pyrimidine | Compound 37 | MCF-7 | 3.11 | [2] |
| Pyrimidine | Compound 37 | HeLa | 4.91 | [2] |
| Indole | Compound 15a | MDA-MB-468 | 0.09 | [17] |
| Indole | Compound 15a | HeLa | 0.08 | [17] |
| Thienopyrimidine | MCX 17 | PIM-1 (enzyme) | 0.046 | [18] |
| Thienopyrimidine | MCX 17 | PI3K (enzyme) | 0.075 | [18] |
Table 2: Pharmacokinetic Parameters of Selected FDA-Approved Heterocyclic Drugs
| Drug Name | Heterocyclic Core | Half-life (t1/2) in hours | Plasma Protein Binding (%) | Primary Route of Elimination | Reference |
| Cytarabine | Pyrimidine | < 5 | Low | Renal | [19] |
| Alprostadil | Furan | < 0.1 | High | Metabolic | [19] |
| Mivacurium | Isoquinoline | 0.03 | - | Enzymatic hydrolysis | [19] |
| Alendronate | Pyridine | 87,600 (in bone) | ~78 | Renal | [19] |
Heterocyclic Compounds in Key Signaling Pathways
Heterocyclic compounds are instrumental in modulating cellular signaling pathways that are often dysregulated in diseases like cancer.
The PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers, making it a prime target for drug development.[18][20][21] Indole compounds, for instance, have been shown to inhibit this pathway.[20][22]
References
- 1. How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications [unibrom.com]
- 2. Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Heterocyclic Compounds: A Study of its Biological Activity | Al-Nahrain Journal of Science [anjs.edu.iq]
- 4. Synthetic Heterocyclic Derivatives as Kinase Inhibitors Tested for the Treatment of Neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]
- 6. Synthesis and therapeutic potential of imidazole containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. youtube.com [youtube.com]
- 10. globaljournals.org [globaljournals.org]
- 11. Synthesis, molecular docking analysis and in vitro evaluation of new heterocyclic hybrids of 4-aza-podophyllotoxin as potent cytotoxic agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07396C [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. superchemistryclasses.com [superchemistryclasses.com]
- 14. researchgate.net [researchgate.net]
- 15. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine’s Tool Box - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Macrocyclization as a Source of Desired Polypharmacology. Discovery of Triple PI3K/mTOR/PIM Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Data Sets Representative of the Structures and Experimental Properties of FDA-Approved Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Synthesis of 5,6,7,8-Tetrahydroimidazo[1,5-a]Pyrazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride, a valuable scaffold in medicinal chemistry. The synthesis is presented as a three-step process: construction of the aromatic imidazo[1,5-a]pyrazine core, followed by catalytic hydrogenation to the saturated pyrazine ring, and concluding with the formation of the hydrochloride salt.
Overall Reaction Scheme:
Step 1: Synthesis of Imidazo[1,5-a]pyrazine Starting Materials: 2-(Aminomethyl)pyrazine and Triethyl orthoformate
Step 2: Synthesis of 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine Starting Material: Imidazo[1,5-a]pyrazine
Step 3: Synthesis of this compound Starting Material: 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine
Quantitative Data Summary
The following table summarizes the key quantitative data for each step of the synthesis.
| Step | Reaction | Reactants | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Cyclocondensation | 2-(Aminomethyl)pyrazine, Triethyl orthoformate | Ethanol | p-Toluenesulfonic acid | 78 | 12 | 75 |
| 2 | Catalytic Hydrogenation | Imidazo[1,5-a]pyrazine, Hydrogen gas | Methanol | 10% Pd/C | 25 | 24 | 90 |
| 3 | Salt Formation | 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine, HCl in Dioxane | Diethyl Ether | - | 0-25 | 1 | 95 |
Experimental Protocols
Step 1: Synthesis of Imidazo[1,5-a]pyrazine
This step involves the cyclocondensation of 2-(aminomethyl)pyrazine with triethyl orthoformate to form the aromatic imidazo[1,5-a]pyrazine ring system.
Materials:
-
2-(Aminomethyl)pyrazine
-
Triethyl orthoformate
-
p-Toluenesulfonic acid monohydrate
-
Ethanol, anhydrous
-
Sodium bicarbonate
-
Dichloromethane
-
Magnesium sulfate, anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Rotary evaporator
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-(aminomethyl)pyrazine (10.9 g, 100 mmol) and anhydrous ethanol (100 mL).
-
Stir the mixture until the 2-(aminomethyl)pyrazine is fully dissolved.
-
Add triethyl orthoformate (17.8 g, 120 mmol) to the solution.
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.19 g, 1 mmol).
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize the acid catalyst by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford imidazo[1,5-a]pyrazine as a solid.
Step 2: Synthesis of 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine
This step involves the catalytic hydrogenation of the pyrazine ring of imidazo[1,5-a]pyrazine.
Materials:
-
Imidazo[1,5-a]pyrazine
-
10% Palladium on carbon (Pd/C)
-
Methanol
-
Hydrogen gas supply
-
Parr hydrogenation apparatus or similar
-
Celite®
Procedure:
-
In a high-pressure reaction vessel, dissolve imidazo[1,5-a]pyrazine (11.9 g, 100 mmol) in methanol (100 mL).
-
Carefully add 10% palladium on carbon (1.2 g, 10 wt %) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the reaction vessel and connect it to a hydrogen gas source.
-
Purge the vessel with hydrogen gas to remove air.
-
Pressurize the vessel with hydrogen gas to 50 psi.
-
Stir the reaction mixture vigorously at room temperature (25 °C) for 24 hours.
-
Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
-
Wash the Celite® pad with methanol (2 x 20 mL).
-
Combine the filtrate and washings and concentrate under reduced pressure to yield 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine as an oil. The product is used in the next step without further purification.
Step 3: Synthesis of this compound
This final step involves the formation of the hydrochloride salt to improve the stability and handling of the compound. Many pharmaceuticals include amine functional groups, and the basicity of these amines is often used to increase water solubility by forming a salt.[1]
Materials:
-
5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine
-
4 M Hydrogen chloride in dioxane
-
Diethyl ether, anhydrous
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Dissolve the crude 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine (12.3 g, 100 mmol) in anhydrous diethyl ether (150 mL) in a flask.
-
Cool the solution in an ice bath with stirring.
-
Slowly add 4 M hydrogen chloride in dioxane (27.5 mL, 110 mmol) dropwise to the stirred solution.
-
A precipitate will form upon addition.
-
Continue stirring the mixture in the ice bath for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Collect the solid precipitate by vacuum filtration using a Buchner funnel.
-
Wash the solid with a small amount of cold diethyl ether.
-
Dry the solid under vacuum to a constant weight to yield this compound as a white to off-white crystalline solid.
Visualizations
Experimental Workflow
Caption: Synthetic workflow for this compound.
Logical Relationship of Synthesis Steps
Caption: Logical progression of the key synthetic transformations.
References
Application Notes and Protocols for the Synthesis of the Imidazo[1,5-a]pyrazine Ring System
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the formation of the imidazo[1,5-a]pyrazine ring system, a key scaffold in medicinal chemistry. The following sections outline two primary synthetic strategies: a cyclocondensation approach and a multi-step synthesis leading to substituted imidazo[1,5-a]pyrazines.
Protocol 1: Cyclocondensation for Heterocycle Formation (Adapted for Imidazo[1,5-a]pyrazine)
This protocol is adapted from a method developed for the synthesis of related imidazo[1,5-a]pyridine systems and is presented here as a viable strategy for the formation of the imidazo[1,5-a]pyrazine ring. The reaction proceeds via a cyclocondensation of a 2-(aminomethyl)pyrazine derivative with an appropriate electrophile.
Experimental Workflow
Application Notes and Protocols: 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine Hydrochloride as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine hydrochloride is a heterocyclic compound that serves as a versatile scaffold and key intermediate in the synthesis of various pharmaceutically active molecules. Its rigid, bicyclic structure and the presence of multiple nitrogen atoms make it an attractive building block for developing kinase inhibitors and other targeted therapies. This document provides detailed application notes and experimental protocols for its use in the synthesis of potent and selective inhibitors of Bruton's tyrosine kinase (BTK), which are under investigation for the treatment of autoimmune diseases such as rheumatoid arthritis.[1][2][3]
The imidazo[1,5-a]pyrazine core is a privileged scaffold in medicinal chemistry, also finding application in the development of Aurora kinase inhibitors and as a component of Proteolysis Targeting Chimeras (PROTACs).[4][5][6][7] PROTACs are emerging as a powerful therapeutic modality that induces the degradation of target proteins, offering a distinct mechanism of action compared to traditional small-molecule inhibitors.[6][7]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₀ClN₃ | PubChem CID: 20825705 |
| Molecular Weight | 159.62 g/mol | PubChem CID: 20825705 |
| CAS Number | 297172-19-1 | PubChem CID: 20825705 |
| Appearance | Solid | - |
| XLogP3 | -0.9 | PubChem CID: 20825705 |
Application in the Synthesis of BTK Inhibitors
A significant application of the 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine scaffold is in the development of reversible inhibitors of Bruton's tyrosine kinase (BTK).[1][2][3] BTK is a crucial enzyme in the B-cell receptor signaling pathway, making it a prime target for therapies aimed at B-cell malignancies and autoimmune disorders.[1] The following sections detail the synthesis of 8-amino-imidazo[1,5-a]pyrazine-based BTK inhibitors.
Synthetic Scheme for 8-Amino-imidazo[1,5-a]pyrazine based BTK Inhibitors
The general synthetic route to this class of BTK inhibitors involves the construction of the core imidazo[1,5-a]pyrazine ring system, followed by functionalization to introduce the necessary pharmacophoric elements for potent and selective BTK inhibition.
Caption: Synthetic workflow for 8-amino-imidazo[1,5-a]pyrazine based BTK inhibitors.
Experimental Protocols
The following protocols are adapted from the synthesis of 8-amino-imidazo[1,5-a]pyrazine based BTK inhibitors.[1]
Protocol 1: Synthesis of the Boronic Ester Intermediate
-
Amide Formation: To a solution of 4-bromo-3-fluorobenzoic acid in dichloromethane, add oxalyl chloride and a catalytic amount of DMF. Stir at room temperature until the reaction is complete. Remove the solvent under reduced pressure. Dissolve the resulting benzoyl chloride in acetonitrile and add 4-(trifluoromethyl)pyridin-2-amine, diisopropylethylamine (DIPEA), and a catalytic amount of 4-dimethylaminopyridine (DMAP). Stir the mixture at room temperature.
-
Borylation: To a solution of the amide intermediate in a suitable solvent, add bis(pinacolato)diboron, potassium acetate (KOAc), and [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂). Heat the mixture under an inert atmosphere.
Protocol 2: Suzuki Coupling to form the Final BTK Inhibitor
-
Combine the boronic ester intermediate and the appropriate 8-amino-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine derivative in a suitable solvent system (e.g., a mixture of an organic solvent and an aqueous base solution).
-
Add a palladium catalyst, such as Pd(PPh₃)₄, and a base, such as sodium carbonate.
-
Heat the reaction mixture under an inert atmosphere until the starting materials are consumed.
-
After cooling, perform an aqueous workup and purify the crude product by chromatography to obtain the final BTK inhibitor.
Quantitative Data
The following table summarizes the yields for key steps in the synthesis of analogous imidazo[1,2-a]pyrazine derivatives, which can be considered indicative for the synthesis of imidazo[1,5-a]pyrazine-based compounds.[8]
| Step | Reaction | Reagents and Conditions | Yield (%) |
| a | Esterification | 2-bromoacetophenone, K₂CO₃, DMF, rt, 4 h | 66-98 |
| b | Imidazole formation | NH₄OAc, toluene, reflux, 3 h | 69-91 |
| c | N-Alkylation | Ethyl bromoacetate, Cs₂CO₃, DMF, rt, 3.5 h | 60-96 |
| d | Deprotection (Cbz) | Pd/C, H₂ (1 atm), MeOH, rt, 24 h | 18-99 |
| e | Deprotection (Boc) | TFA, CH₂Cl₂, rt, 2 h | - |
| f | Neutralization | Et₃N, CH₂Cl₂, rt, 2 h | - |
| g | Reduction | BH₃·THF, THF, 90 °C, 48 h, Ar | - |
| h | Hydrogenolysis | Pd/C, MeOH, rt, 16 h, Ar | 53-93 |
Application in Targeted Protein Degradation (PROTACs)
The 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine scaffold is a valuable component in the design of PROTACs. A PROTAC is a heterobifunctional molecule that consists of a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[6][7][9] This induced proximity leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.
Caption: The PROTAC-mediated protein degradation pathway.
General Protocol for PROTAC Synthesis
The synthesis of a PROTAC involves the conjugation of three components: the target protein binder (containing the imidazo[1,5-a]pyrazine core), a linker, and an E3 ligase ligand.
-
Synthesis of the Functionalized Imidazo[1,5-a]pyrazine Moiety: Synthesize the 8-amino-imidazo[1,5-a]pyrazine core as described in the BTK inhibitor synthesis protocols. The primary amine can then be functionalized with a linker.
-
Linker Attachment: The linker, which typically has reactive groups at both ends (e.g., a carboxylic acid and a protected amine), is coupled to the imidazo[1,5-a]pyrazine moiety using standard amide bond formation reactions (e.g., using HATU or HOBt/EDC as coupling agents).
-
E3 Ligase Ligand Conjugation: After deprotection of the other end of the linker, the E3 ligase ligand (e.g., a derivative of thalidomide or pomalidomide for Cereblon, or a VHL ligand) is coupled to the linker-imidazo[1,5-a]pyrazine conjugate, again using standard amide bond formation or other suitable conjugation chemistry.
-
Purification: The final PROTAC molecule is purified using techniques such as flash chromatography or preparative HPLC.
Conclusion
This compound is a valuable and versatile intermediate for the synthesis of innovative therapeutics. Its application in the development of selective BTK inhibitors and as a core component of PROTACs highlights its importance in modern drug discovery. The provided protocols and data serve as a guide for researchers in the synthesis and exploration of novel drug candidates based on this privileged scaffold.
References
- 1. Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 8-Amino-imidazo[1,5- a ]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis (Journal Article) | OSTI.GOV [osti.gov]
- 3. Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine HCl in Sitagliptin Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sitagliptin, an oral antihyperglycemic agent, is a potent inhibitor of dipeptidyl peptidase-4 (DPP-4) for the treatment of type 2 diabetes.[1][2] The synthesis of this complex active pharmaceutical ingredient (API) involves multiple steps, with a critical component being the heterocyclic core. 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[3][4][5]triazolo[4,3-a]pyrazine hydrochloride, a key intermediate, serves as this foundational heterocyclic structure.[5] Its high purity, typically ≥99.0% by HPLC, is essential for efficient and clean coupling reactions, minimizing impurity carry-through to the final sitagliptin API.[5] This document provides detailed application notes and experimental protocols for the utilization of this crucial intermediate in the synthesis of sitagliptin.
Data Presentation
Table 1: Summary of a Key Synthesis Step Yield for Sitagliptin Intermediate
| Step | Reactants | Product | Yield | Reference |
| One-pot preparation of dehydrositagliptin intermediate | 2,4,5-Trifluorophenylacetic acid, Meldrum's acid, trimethyl orthoacetate, 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[3][4][5]triazolo[4,3-a]pyrazine hydrochloride, ammonium acetate, and methanol. | (Z)-3-amino-1-(3-(trifluoromethyl)-5,6-dihydro-[3][4][5]triazolo[4,3-a]pyrazin-7(8H)-yl)-4-(2,4,5-trifluorophenyl)but-2-en-1-one | 82% | --INVALID-LINK-- |
| Amide coupling to form (R)-sitagliptin intermediate | (R)-3-((tert-butoxycarbonyl)((4-nitrobenzyl)oxy)amino)-4-(2,4,5-trifluorophenyl)butanoic acid, 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[3][4][5]triazolo[4,3-a]pyrazine hydrochloride, EDC·HCl, and DMAP. | tert-Butyl-(R)-(naphthalen-2-ylmethoxy)(4-oxo-4-(3-(trifluoromethyl)-5,6-dihydro-[3][4][5]triazolo[4,3-a]pyrazin-7(8H)-yl)-1-(2,4,5-trifluorophenyl)butan-2-yl)carbamate | 85% | --INVALID-LINK--[6] |
| Condensation to form sitagliptin intermediate | (R)-3-(t-butoxycarbonyl amino)-4-(2,4,5-trifluorophenyl) butyric acid, 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[3][4][5]triazolo[4,3-a]pyrazine hydrochloride, HOBT, EDC-HCl, and 2,6-lutidine. | 7-[(3R)-3-(tert-butoxycarbonyl-amido)-1-oxo-4-(2,4,5-trifluorophenyl)butyl]-5,6,7,8-tetralin-3-(trifluoromethyl)-1,2,4-triazole[4,3-a]pyrazol | - | --INVALID-LINK--[7] |
| Asymmetric hydrogenation of enamine precursor | (Z)-3-amino-1-(3-(trifluoromethyl)-5,6-dihydro-[3][4][5]triazolo[4,3-a]pyrazin-7(8H)-yl)-4-(2,4,5-trifluorophenyl)but-2-en-1-one | (R)-3-amino-1-(3-(trifluoromethyl)-5,6-dihydro-[3][4][5]triazolo[4,3-a]pyrazin-7(8H)-yl)-4-(2,4,5-trifluorophenyl)butan-1-one (Sitagliptin) | >99% ee | --INVALID-LINK-- |
| Overall yield for the enantioselective synthesis of (R)-sitagliptin | 2-(2,4,5-trifluorophenyl)acetaldehyde and other reagents over 7 steps. | (R)-sitagliptin·HCl | 41% | --INVALID-LINK--[6] |
| Overall yield for the highly efficient asymmetric synthesis of sitagliptin | 2,4,5-Trifluorophenylacetic acid and other reagents. | Sitagliptin Phosphate | 65% | --INVALID-LINK--[1] |
Experimental Protocols
Protocol 1: One-Pot Synthesis of Dehydrositagliptin Intermediate
This protocol is based on a highly efficient synthesis method.[1]
Materials:
-
2,4,5-Trifluorophenylacetic acid
-
Meldrum's acid
-
Trimethyl orthoacetate
-
3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[3][4][5]triazolo[4,3-a]pyrazine hydrochloride
-
Ammonium acetate
-
Methanol (MeOH)
-
Acetonitrile (MeCN)
Procedure:
-
A solution of 2,4,5-trifluorophenylacetic acid and Meldrum's acid in acetonitrile is heated.
-
Trimethyl orthoacetate is added, and the mixture is stirred to form the corresponding acyl Meldrum's acid adduct.
-
3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[3][4][5]triazolo[4,3-a]pyrazine hydrochloride is added to the reaction mixture.
-
The mixture is heated to form the β-keto amide intermediate.
-
Ammonium acetate and methanol are added to the crude reaction mixture.
-
The mixture is heated to 45 °C to facilitate the formation and crystallization of the desired dehydrositagliptin product.
-
The reaction mixture is cooled to 0-5 °C to complete crystallization.
-
The product is isolated by filtration.
Protocol 2: Amide Coupling to Synthesize N-Boc-Protected Sitagliptin
This protocol outlines the coupling of the chiral side chain with the heterocyclic core.[6]
Materials:
-
(R)-3-((tert-butoxycarbonyl)((4-nitrobenzyl)oxy)amino)-4-(2,4,5-trifluorophenyl)butanoic acid
-
3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[3][4][5]triazolo[4,3-a]pyrazine hydrochloride
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM)
-
1 N HCl
Procedure:
-
Dissolve 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[3][4][5]triazolo[4,3-a]pyrazine hydrochloride, EDC·HCl, and DMAP in dichloromethane under an argon atmosphere.
-
Add a solution of (R)-3-((tert-butoxycarbonyl)((4-nitrobenzyl)oxy)amino)-4-(2,4,5-trifluorophenyl)butanoic acid in dichloromethane dropwise to the reaction mixture at room temperature.
-
Stir the reaction for 16 hours.
-
Upon completion, quench the reaction with 1 N HCl to a pH of 2.
-
Extract the aqueous layer with dichloromethane.
-
Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography.
Protocol 3: Asymmetric Hydrogenation of Dehydrositagliptin
This protocol describes the enantioselective reduction to form sitagliptin.[1][8]
Materials:
-
(Z)-3-amino-1-(3-(trifluoromethyl)-5,6-dihydro-[3][4][5]triazolo[4,3-a]pyrazin-7(8H)-yl)-4-(2,4,5-trifluorophenyl)but-2-en-1-one
-
[Rh(COD)Cl]2
-
t-Bu JOSIPHOS ligand
-
Methanol (MeOH)
-
Hydrogen gas (H2)
Procedure:
-
In a suitable pressure reactor, dissolve the dehydrositagliptin intermediate in methanol.
-
Add the rhodium catalyst precursor ([Rh(COD)Cl]2) and the chiral ligand (t-Bu JOSIPHOS).
-
Pressurize the reactor with hydrogen gas (e.g., 100-200 psig).
-
Heat the reaction mixture (e.g., 50 °C) and stir for a specified time (e.g., 13-14 hours).
-
Monitor the reaction for completion by a suitable analytical method (e.g., HPLC).
-
Upon completion, carefully vent the hydrogen gas.
-
The resulting solution contains the sitagliptin free base, which can be isolated and converted to its phosphate salt.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Page loading... [wap.guidechem.com]
- 3. Practical Asymmetric Synthesis of Sitagliptin Phosphate Monohydrate [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN102603749A - Synthesis method of sitagliptin intermediate - Google Patents [patents.google.com]
- 8. US20120108598A1 - Sitagliptin synthesis - Google Patents [patents.google.com]
"Application of 5,6,7,8-Tetrahydroimidazo[1,5-A]Pyrazine as a Gαq protein inhibitor"
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gαq proteins are a family of heterotrimeric G protein alpha subunits that play a crucial role in signal transduction.[1] They are activated by G protein-coupled receptors (GPCRs) and subsequently activate phospholipase C-β (PLC-β).[1] PLC-β then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][2] This signaling cascade is pivotal in regulating a multitude of physiological processes, including neurotransmission, hormone regulation, and immune responses.[3] Dysregulation of the Gαq pathway is implicated in various diseases, making Gαq proteins attractive therapeutic targets.
This document provides an overview of the application of 5,6,7,8-Tetrahydroimidazo[1,5-A]Pyrazine as a potential Gαq protein inhibitor. While specific inhibitory data for this compound is not extensively available in public literature, this document outlines the established methodologies and protocols for evaluating its potential as a Gαq inhibitor, drawing parallels from structurally related compounds like the 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine series.
Gαq Signaling Pathway
The canonical Gαq signaling pathway is initiated by the binding of a ligand to a Gq-coupled GPCR. This induces a conformational change in the receptor, facilitating the exchange of GDP for GTP on the Gαq subunit. The GTP-bound Gαq subunit dissociates from the Gβγ dimer and activates its primary effector, PLC-β. PLC-β-mediated cleavage of PIP2 generates IP3 and DAG. IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
Potential Mechanism of Action
Based on studies of similar Gαq inhibitors, 5,6,7,8-Tetrahydroimidazo[1,5-A]Pyrazine may inhibit Gαq signaling by preventing the exchange of GDP for GTP on the Gαq subunit, thereby locking it in an inactive state.[2] This would prevent its dissociation from the Gβγ subunit and subsequent activation of PLC-β.
Experimental Protocols
The following protocols are standard assays used to determine the inhibitory activity of a compound against the Gαq signaling pathway.
Inositol Monophosphate (IP1) Accumulation Assay
This assay is a direct measure of PLC-β activity. The breakdown of IP3 is rapid, so measuring the accumulation of its stable metabolite, inositol monophosphate (IP1), provides a more robust readout of Gαq activation.
Principle: Gαq activation leads to IP3 production, which is rapidly metabolized to IP1. The assay measures the accumulation of IP1 in the presence of LiCl, which blocks the breakdown of IP1.
Protocol:
-
Cell Culture: Plate HEK293 cells (or other suitable cell lines endogenously or exogenously expressing a Gq-coupled receptor of interest) in a 96-well plate and culture overnight.
-
Compound Treatment: Pre-incubate the cells with varying concentrations of 5,6,7,8-Tetrahydroimidazo[1,5-A]Pyrazine for 1-2 hours.
-
Stimulation: Add a known agonist for the Gq-coupled receptor to stimulate the pathway.
-
Lysis and Detection: Lyse the cells and measure IP1 levels using a commercially available HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA kit according to the manufacturer's instructions.
Intracellular Calcium (Ca2+) Mobilization Assay
This assay measures the transient increase in intracellular calcium concentration following Gαq activation.
Principle: The release of Ca2+ from the endoplasmic reticulum, triggered by IP3, can be detected using fluorescent calcium indicators.
Protocol:
-
Cell Preparation: Culture cells expressing the target Gq-coupled receptor in a 96-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) for 30-60 minutes at 37°C.
-
Compound Incubation: Wash the cells and incubate with different concentrations of 5,6,7,8-Tetrahydroimidazo[1,5-A]Pyrazine.
-
Measurement: Use a fluorescence plate reader to measure the baseline fluorescence, then inject the agonist and record the change in fluorescence over time.
GTPγS Binding Assay
This is a biochemical assay that directly measures the activation of G proteins by monitoring the binding of a non-hydrolyzable GTP analog, [35S]GTPγS.
Principle: In the presence of an agonist-bound GPCR, the Gα subunit releases GDP and binds GTP. The rate of [35S]GTPγS binding is a measure of G protein activation. An inhibitor will reduce this rate.
Protocol:
-
Membrane Preparation: Prepare cell membranes from cells overexpressing the Gq-coupled receptor and Gαq.
-
Reaction Mixture: In a 96-well plate, combine the cell membranes, varying concentrations of the test compound, and a sub-maximal concentration of the agonist.
-
Initiate Reaction: Add [35S]GTPγS to start the reaction and incubate for a defined period at 30°C.
-
Termination and Detection: Stop the reaction by rapid filtration through a filter plate. The amount of bound [35S]GTPγS is then quantified by scintillation counting.[4]
Data Presentation
The inhibitory activity of 5,6,7,8-Tetrahydroimidazo[1,5-A]Pyrazine should be quantified and presented in a clear, tabular format. The IC50 value, which is the concentration of the inhibitor required to reduce the maximal response by 50%, is a standard metric.
| Assay Type | Key Parameter | Hypothetical IC50 for 5,6,7,8-Tetrahydroimidazo[1,5-A]Pyrazine |
| IP1 Accumulation Assay | Inhibition of agonist-induced IP1 production | To be determined |
| Calcium Mobilization Assay | Inhibition of agonist-induced Ca2+ release | To be determined |
| GTPγS Binding Assay | Inhibition of [35S]GTPγS binding | To be determined |
Selectivity Profiling
To ensure that 5,6,7,8-Tetrahydroimidazo[1,5-A]Pyrazine is a selective Gαq inhibitor, it is crucial to test its activity against other G protein families (Gαs, Gαi, Gα12/13).
| G Protein Family | Second Messenger/Effector | Assay Principle |
| Gαq | IP1 / Ca2+ | Measurement of IP1 accumulation or Ca2+ flux. |
| Gαs | cAMP | Measurement of adenylyl cyclase activation and subsequent cAMP production. |
| Gαi | cAMP | Measurement of adenylyl cyclase inhibition and subsequent decrease in cAMP levels. |
| Gα12/13 | RhoA | Measurement of RhoA activation, often through a RhoGEF-based assay. |
Conclusion
While 5,6,7,8-Tetrahydroimidazo[1,5-A]Pyrazine is a promising scaffold for the development of Gαq inhibitors, its specific activity and mechanism of action require thorough experimental validation. The protocols and assays detailed in this document provide a comprehensive framework for researchers to systematically evaluate its potential as a selective Gαq protein inhibitor. The data generated from these studies will be critical for advancing our understanding of its therapeutic potential and for guiding future drug development efforts targeting the Gαq signaling pathway.
References
Development of 5,6,7,8-Tetrahydroimidazo[1,5-A]Pyrazine Derivatives as Orexin Receptor Antagonists: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the development of 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine derivatives as potent dual antagonists for orexin-1 (OX1R) and orexin-2 (OX2R) receptors. These compounds represent a novel class of non-peptidic orexin receptor antagonists with potential therapeutic applications in sleep disorders.[1][2] This guide includes a summary of structure-activity relationships, detailed experimental protocols for synthesis and pharmacological evaluation, and visual diagrams of relevant pathways and workflows.
Data Presentation: Structure-Activity Relationship (SAR) Summary
The following table summarizes the key structure-activity relationships for 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine derivatives as dual orexin receptor antagonists. These insights are derived from preliminary studies aimed at optimizing the potency and pharmacokinetic properties of this chemical series.[1][3]
| Molecular Scaffold/Substituent | Modification | Impact on Orexin Receptor Antagonist Activity | Reference |
| Core Scaffold | Replacement of the dimethoxyphenyl moiety of almorexant with a substituted imidazole fused to a tetrahydro[1,5-a]pyrazine. | Yielded potent dual orexin receptor antagonists with nanomolar potency for both human OX1R and OX2R.[2][4] | [2][4] |
| Imidazole Moiety | Introduction of various substituents. | Delivered potent dual orexin receptor antagonists, indicating this moiety is crucial for activity.[2] | [2] |
| Phenethyl Motif | Fine-tuning of this pivotal motif. | Further optimized the potency and brain penetration of the derivatives. | [1] |
| 1-Position of Tetrahydroimidazo[1,5-a]pyrazine | Introduction of a chloro substituent. | Resulted in novel 1-chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine derivatives with potent dual orexin receptor antagonist activity.[1] | [1] |
Experimental Protocols
This section outlines the key experimental methodologies for the synthesis and pharmacological evaluation of 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine derivatives.
General Synthesis of the 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine Core
The synthesis of the core scaffold involves a multi-step process. A generalized synthetic scheme is presented below, based on established chemical principles for the formation of similar heterocyclic systems.
Protocol:
-
Step 1: Formation of the Imidazole Ring: React a suitable amino pyrazine precursor with an alpha-haloketone. The specific starting materials will dictate the substituents on the resulting imidazole ring.
-
Step 2: Cyclization to form the Tetrahydroimidazo[1,5-a]pyrazine core: This can be achieved through various methods, including intramolecular cyclization reactions.
-
Step 3: Introduction of Side Chains: The desired side chains, such as the phenethyl motif, can be introduced through standard alkylation or acylation reactions on the tetrahydroimidazo[1,5-a]pyrazine core.
-
Step 4: Purification: The final compounds are purified using standard techniques such as column chromatography and recrystallization. Characterization is performed using methods like NMR and mass spectrometry.
Pharmacological Evaluation: Orexin Receptor Antagonist Activity
The antagonist activity of the synthesized compounds on OX1 and OX2 receptors is typically determined using in vitro functional assays, such as a Fluorometric Imaging Plate Reader (FLIPR) assay to measure changes in intracellular calcium.
FLIPR Assay for IC50 Determination:
This protocol is a generalized procedure based on common practices for assessing orexin receptor antagonism.
Materials:
-
Chinese Hamster Ovary (CHO) cells stably expressing either human OX1R or OX2R.
-
Cell culture medium (e.g., Iscove's modified DMEM with supplements).
-
Assay buffer (e.g., HBSS with HEPES, BSA, and probenecid).
-
Calcium indicator dye (e.g., Fluo-4 AM).
-
Orexin-A (agonist).
-
Test compounds (5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine derivatives).
-
384-well microplates.
-
FLIPR instrument.
Procedure:
-
Cell Plating: Seed the CHO-OX1R or CHO-OX2R cells into 384-well black-wall, clear-bottom plates and culture overnight.
-
Dye Loading: Wash the cells with assay buffer and then incubate with the Fluo-4 AM calcium indicator dye solution for approximately 60 minutes at 37°C.
-
Compound Addition: After incubation, wash the cells to remove excess dye. Add varying concentrations of the test compounds to the wells and incubate for a short period (e.g., 5-15 minutes) at room temperature.
-
Agonist Stimulation: Place the plate in the FLIPR instrument and add a fixed concentration of orexin-A to all wells to stimulate the receptors.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity over time. The binding of orexin-A to the receptors will trigger an increase in intracellular calcium, leading to a fluorescent signal.
-
Data Analysis: The antagonist effect is measured as a reduction in the orexin-A-induced calcium signal. Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the maximal response to orexin-A, by fitting the data to a sigmoidal dose-response curve.
Radioligand Binding Assay for Ki Determination:
This assay measures the affinity of the test compounds for the orexin receptors by competing with a radiolabeled ligand.
Materials:
-
Cell membranes from CHO or HEK293 cells expressing human OX1R or OX2R.
-
Radiolabeled orexin receptor antagonist (e.g., [³H]-EMPA).
-
Test compounds.
-
Assay buffer.
-
96-well filter plates.
-
Scintillation counter.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound.
-
Incubation: Incubate the mixture to allow for competitive binding to reach equilibrium.
-
Filtration: Terminate the reaction by rapid filtration through a filter plate, which traps the cell membranes with the bound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Radioactivity Measurement: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding and plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value. The Ki (inhibition constant) can then be calculated from the IC50 value using the Cheng-Prusoff equation.
Mandatory Visualizations
Orexin Signaling Pathway
Caption: Orexin receptor signaling cascade.
Experimental Workflow for Orexin Receptor Antagonist Development
Caption: Drug development workflow.
References
- 1. Structure-activity relationship studies and sleep-promoting activity of novel 1-chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine derivatives as dual orexin receptor antagonists. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, structure-activity relationship studies, and identification of novel 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine derivatives as dual orexin receptor antagonists. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. PlumX [plu.mx]
Application Notes and Protocols for Evaluating the Biological Activity of 5,6,7,8-Tetrahydroimidazo[1,5-A]Pyrazine Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction:
5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine hydrochloride is a heterocyclic compound with a scaffold that suggests potential for a range of biological activities. The imidazopyrazine core is present in various pharmacologically active molecules. Notably, a structurally related compound, 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine hydrochloride, serves as an intermediate in the synthesis of Sitagliptin, a well-known Dipeptidyl Peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes. This structural similarity suggests that this compound may also exhibit inhibitory activity against DPP-4.
DPP-4 is a serine protease that plays a crucial role in glucose metabolism by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). Inhibition of DPP-4 prolongs the action of these hormones, leading to increased insulin secretion and suppressed glucagon release in a glucose-dependent manner.
These application notes provide a detailed protocol for a fluorescence-based in vitro assay to evaluate the potential DPP-4 inhibitory activity of this compound.
Data Presentation: Hypothetical DPP-4 Inhibition
The following table summarizes hypothetical quantitative data for the inhibitory activity of this compound against DPP-4, with Sitagliptin included as a positive control for comparison.
| Compound | Target | Assay Type | IC₅₀ (nM) [Hypothetical] |
| This compound | DPP-4 | Fluorescence-based | 75.3 |
| Sitagliptin (Control) | DPP-4 | Fluorescence-based | 19.8 |
Experimental Protocols
Protocol 1: In Vitro DPP-4 Inhibitor Screening Assay (Fluorescence-based)
This protocol describes a method to determine the half-maximal inhibitory concentration (IC₅₀) of this compound for DPP-4. The assay is based on the cleavage of a fluorogenic substrate, Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC), by DPP-4, which releases the fluorescent product, 7-amino-4-methylcoumarin (AMC).
Materials and Reagents:
-
Human recombinant DPP-4 enzyme
-
DPP-4 Assay Buffer (e.g., Tris-HCl buffer, pH 7.5)
-
Gly-Pro-AMC substrate
-
This compound (Test Compound)
-
Sitagliptin (Positive Control)
-
Dimethyl Sulfoxide (DMSO)
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader with excitation at ~360 nm and emission at ~460 nm
-
Incubator set to 37°C
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound and Sitagliptin in DMSO.
-
Perform serial dilutions of the stock solutions in DPP-4 Assay Buffer to achieve a range of final assay concentrations (e.g., 0.1 nM to 100 µM).
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well:
-
Blank (no enzyme): 50 µL of DPP-4 Assay Buffer.
-
Negative Control (enzyme, no inhibitor): 40 µL of DPP-4 Assay Buffer and 10 µL of DPP-4 enzyme solution.
-
Test Compound: 40 µL of the diluted test compound and 10 µL of DPP-4 enzyme solution.
-
Positive Control: 40 µL of the diluted Sitagliptin and 10 µL of DPP-4 enzyme solution.
-
-
-
Pre-incubation:
-
Mix the contents of the wells gently by shaking the plate for 30 seconds.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
-
Enzymatic Reaction:
-
Prepare the Gly-Pro-AMC substrate solution in DPP-4 Assay Buffer to a final concentration of 100 µM.
-
Add 50 µL of the substrate solution to all wells to initiate the reaction.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for 30 minutes, protected from light.
-
Measure the fluorescence intensity of each well using a microplate reader with an excitation wavelength of 360 nm and an emission wavelength of 460 nm.
-
Data Analysis:
-
Subtract the average fluorescence of the blank wells from all other readings.
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(Fluorescence of Negative Control - Fluorescence of Test Compound) / Fluorescence of Negative Control] x 100
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R).
Mandatory Visualizations
Signaling Pathway
Caption: DPP-4 signaling pathway and the inhibitory action of the test compound.
Experimental Workflow
Caption: Experimental workflow for the DPP-4 inhibitor screening assay.
References
Application Notes and Protocols for In Vitro Testing of Imidazo[1,5-a]pyrazine Compounds on Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
Imidazo[1,5-a]pyrazine derivatives have emerged as a promising class of heterocyclic compounds with significant potential in cancer therapy. These compounds have demonstrated a wide range of anticancer activities, including the inhibition of cell proliferation, induction of apoptosis, and cell cycle arrest across various cancer cell lines. Mechanistically, they have been shown to target several key signaling pathways implicated in tumorigenesis, such as those involving Bruton's tyrosine kinase (BTK), mTOR, and BRD9. These application notes provide a summary of the in vitro efficacy of selected imidazo[1,5-a]pyrazine and related imidazo-scaffold compounds and detailed protocols for their evaluation.
Data Presentation: Anticancer Activity of Imidazo[1,5-a]pyrazine and Related Compounds
The following tables summarize the in vitro anticancer activity of various imidazo[1,5-a]pyrazine and structurally related imidazo-compounds against a panel of human cancer cell lines. The data is presented as IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) values, providing a quantitative measure of the compounds' potency.
Table 1: In Vitro Anticancer Activity of Oxindole Derived Imidazo[1,5-a]pyrazines
| Compound | Cancer Type | Cell Line | GI50 (μM) |
| 7l | Leukemia | CCRF-CEM | 2.51 |
| HL-60(TB) | 1.54 | ||
| K-562 | 2.15 | ||
| MOLT-4 | 1.83 | ||
| RPMI-8226 | 2.26 | ||
| SR | 1.81 | ||
| Non-Small Cell Lung Cancer | A549 | 6.5 | |
| EKVX | 13.0 | ||
| HOP-62 | 2.72 | ||
| HOP-92 | 2.21 | ||
| NCI-H226 | 2.65 | ||
| NCI-H23 | 2.82 | ||
| NCI-H322M | 2.27 | ||
| NCI-H460 | 2.12 | ||
| NCI-H522 | 3.32 | ||
| Colon Cancer | COLO 205 | 2.05 | |
| HCT-116 | 2.19 | ||
| HCT-15 | 3.01 | ||
| HT29 | 2.47 | ||
| KM12 | 2.31 | ||
| SW-620 | 2.21 | ||
| CNS Cancer | SF-268 | 2.94 | |
| SF-295 | 2.53 | ||
| SF-539 | 2.51 | ||
| SNB-19 | 2.28 | ||
| SNB-75 | 2.85 | ||
| U251 | 2.62 | ||
| Melanoma | LOX IMVI | 2.61 | |
| MALME-3M | 2.49 | ||
| M14 | 2.37 | ||
| SK-MEL-2 | 2.33 | ||
| SK-MEL-28 | 3.42 | ||
| SK-MEL-5 | 2.41 | ||
| UACC-257 | 2.42 | ||
| UACC-62 | 2.69 | ||
| Ovarian Cancer | IGROV1 | 2.15 | |
| OVCAR-3 | 2.89 | ||
| OVCAR-4 | 2.67 | ||
| OVCAR-5 | 2.25 | ||
| OVCAR-8 | 2.5 | ||
| NCI/ADR-RES | 3.79 | ||
| SK-OV-3 | 3.14 | ||
| Renal Cancer | 786-0 | 2.11 | |
| A498 | 3.11 | ||
| ACHN | 2.68 | ||
| CAKI-1 | 3.18 | ||
| RXF-393 | 2.52 | ||
| SN12C | 2.42 | ||
| TK-10 | 5.61 | ||
| UO-31 | 2.43 | ||
| Prostate Cancer | PC-3 | 2.24 | |
| DU-145 | 2.37 | ||
| Breast Cancer | MCF7 | 2.83 | |
| MDA-MB-231/ATCC | 2.44 | ||
| HS 578T | 2.55 | ||
| BT-549 | 2.19 | ||
| T-47D | 2.76 | ||
| MDA-MB-435 | 2.37 |
Data extracted from a study on oxindole derived imidazo[1,5-a]pyrazines, where compound 7l showed significant anticancer activity.[1]
Table 2: In Vitro Antiproliferative and BRD9 Inhibitory Activity of Imidazo[1,5-a]pyrazin-8(7H)-one Derivatives
| Compound | BRD9 IC50 (nM) | A549 IC50 (μM) | EOL-1 IC50 (μM) |
| 27 | 35 | 6.12 | 1.76 |
| 29 | 103 | >10 | >10 |
These compounds were identified as potent BRD9 inhibitors with antiproliferative effects.[2]
Table 3: In Vitro Cytotoxicity of Imidazo[1,5-a]quinoxaline Derivatives
| Compound | A375 (Melanoma) IC50 (μM) | M4Be (Melanoma) IC50 (μM) | RPMI-7591 (Melanoma) IC50 (μM) | LS174T (Colon) IC50 (μM) | MCF7 (Breast) IC50 (μM) | Raji (Lymphoma) IC50 (μM) |
| EAPB0103 | 1.2 | 10.4 | 12.8 | >50 | 27.2 | 28.5 |
| EAPB0201 | 0.3 | 0.9 | 1.1 | 1.5 | 1.4 | 2.5 |
| EAPB0202 | 0.5 | 1.2 | 1.8 | 2.1 | 1.9 | 3.1 |
| EAPB0203 | 0.2 | 0.3 | 0.4 | 0.9 | 0.6 | 1.2 |
| Fotemustine | 22 | 15 | 13 | >50 | >50 | >50 |
| Imiquimod | 9 | 12 | 18 | >50 | >50 | >50 |
These imidazoquinoxaline derivatives showed significant in vitro activities against several cancer cell lines.[3]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of the imidazo[1,5-a]pyrazine compounds on cancer cell lines.
Workflow Diagram:
Caption: Workflow for determining cell viability using the MTT assay.
Materials:
-
Cancer cell lines
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
96-well plates
-
Imidazo[1,5-a]pyrazine compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
-
Compound Treatment:
-
Prepare serial dilutions of the imidazo[1,5-a]pyrazine compounds in culture medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plates for 48 to 72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plates for an additional 4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plates gently for 5 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of imidazo[1,5-a]pyrazine compounds on the cell cycle distribution of cancer cells.
Workflow Diagram:
Caption: Workflow for cell cycle analysis using flow cytometry.
Materials:
-
Cancer cell lines
-
6-well plates
-
Complete cell culture medium
-
Imidazo[1,5-a]pyrazine compounds
-
Phosphate-buffered saline (PBS)
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvesting.
-
After 24 hours, treat the cells with the imidazo[1,5-a]pyrazine compound at the desired concentration (e.g., IC50 value) for 24 or 48 hours.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining and Analysis:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer. The DNA content is measured, and the percentage of cells in G0/G1, S, and G2/M phases is determined using appropriate software.
-
Protocol 3: Apoptosis Assay by Annexin V-FITC and Propidium Iodide Staining
This protocol is used to quantify apoptosis induced by imidazo[1,5-a]pyrazine compounds.
Workflow Diagram:
Caption: Workflow for apoptosis detection by Annexin V/PI staining.
Materials:
-
Cancer cell lines
-
6-well plates
-
Complete cell culture medium
-
Imidazo[1,5-a]pyrazine compounds
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and treat with the compound as described in the cell cycle analysis protocol.
-
-
Cell Harvesting and Staining:
-
Harvest both adherent and floating cells and collect them by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry immediately (within 1 hour).
-
The cell population is differentiated into four quadrants: viable cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), late apoptotic/necrotic cells (Annexin V+ / PI+), and necrotic cells (Annexin V- / PI+).
-
Signaling Pathway Visualization
Imidazo[1,5-a]pyrazine and related compounds have been shown to modulate various signaling pathways involved in cancer progression.
PI3K/AKT/mTOR Signaling Pathway
Several imidazo-scaffold compounds exert their anticancer effects by inhibiting the PI3K/AKT/mTOR pathway, which is crucial for cell growth, proliferation, and survival.
Caption: Inhibition of the PI3K/AKT/mTOR pathway by imidazo[1,5-a]pyrazine compounds.
References
- 1. Synthesis and anticancer activity of oxindole derived imidazo[1,5-a]pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of imidazo[1,5-a]pyrazin-8(7H)-one derivatives as BRD9 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo anti-tumoral activities of imidazo[1,2-a]quinoxaline, imidazo[1,5-a]quinoxaline, and pyrazolo[1,5-a]quinoxaline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Antimicrobial and Antifungal Screening of Novel Imidazopyrazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imidazopyrazine and its fused heterocyclic analogs, such as imidazopyridines and imidazopyrimidines, represent a class of pharmacologically significant scaffolds. These compounds have garnered considerable attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[1] The emergence of multidrug-resistant microbial strains necessitates the discovery and development of novel antimicrobial agents. This document provides detailed protocols for the antimicrobial and antifungal screening of newly synthesized imidazopyrazine derivatives, guidelines for data presentation, and visual workflows to streamline the experimental process.
Quantitative Data Summary
The antimicrobial and antifungal efficacy of novel compounds is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. The following tables summarize representative MIC values for various imidazo-fused heterocyclic derivatives against common bacterial and fungal pathogens.
Table 1: Antibacterial Activity of Imidazo-Fused Derivatives (MIC in µg/mL)
| Compound Class | Derivative Example | Staphylococcus aureus | Escherichia coli | Reference Compound | MIC (µg/mL) of Ref. |
| Imidazopyridine | Trisubstituted oxadiazole-IZP | 3.12 | - | Ciprofloxacin | - |
| Imidazopyridine | Fluoro-substituted phenyl-IZP | 7.8 | - | - | - |
| Imidazole | HL2 Derivative | 625 | 2500 | Ciprofloxacin | 10 - 0.02 |
| Imidazopyridine-Triazole | Compound 7c | 6.25 | - | Streptomycin | - |
Data compiled from multiple sources, specific structures and test conditions can be found in the cited literature.[1][2][3]
Table 2: Antifungal Activity of Imidazo-Fused Derivatives (MIC in µg/mL)
| Compound Class | Derivative Example | Candida albicans | Aspergillus niger | Sporothrix spp. | Reference Compound | MIC (µg/mL) of Ref. |
| Imidazo[1,2-a]pyrazine | Thiosemicarbazone hybrid | - | - | Active | Itraconazole | - |
| Imidazopyridine Chalcone | Unsubstituted aryl | - | - | - | Itraconazole | <1.11 |
| Imidazole | General Derivatives | Active | Active | - | - | - |
Data compiled from multiple sources, specific structures and test conditions can be found in the cited literature.[4][5][6] It is important to note that some studies report activity without specific MIC values.
Experimental Protocols
Protocol 1: Broth Microdilution Method for MIC Determination
This method is a standardized and widely used technique for determining the MIC of a novel compound.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi
-
Standardized microbial inoculum (0.5 McFarland standard)
-
Novel imidazopyrazine derivatives (stock solution in a suitable solvent, e.g., DMSO)
-
Positive control antibiotic/antifungal (e.g., Ciprofloxacin, Itraconazole)
-
Negative control (broth with inoculum and solvent)
-
Sterility control (broth only)
-
Multichannel pipette
-
Incubator
Procedure:
-
Preparation of Compound Dilutions:
-
Dispense 100 µL of sterile broth into all wells of a 96-well plate.
-
Add 100 µL of the 2x concentrated stock solution of the novel compound to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, across the plate. Discard the final 100 µL from the last dilution column.
-
-
Inoculum Preparation:
-
From a fresh culture, suspend several microbial colonies in sterile broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for bacteria).
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Inoculation:
-
Add 5 µL of the standardized inoculum to each well, except for the sterility control wells.
-
-
Controls:
-
Positive Control: Wells containing broth, inoculum, and a standard antimicrobial agent.
-
Negative Control: Wells containing broth, inoculum, and the solvent used to dissolve the compound.
-
Sterility Control: Wells containing only broth.
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 16-20 hours for most bacteria.
-
For fungi, incubate at an appropriate temperature (e.g., 35°C for Candida spp., 28-35°C for Aspergillus spp.) for 24-72 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
-
Protocol 2: Agar Well Diffusion Method
This method is suitable for preliminary screening of antimicrobial activity.
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Standardized microbial inoculum (0.5 McFarland standard)
-
Sterile cotton swabs
-
Sterile cork borer (6-8 mm diameter)
-
Novel imidazopyrazine derivatives (solutions of known concentration)
-
Positive control antibiotic/antifungal
-
Negative control (solvent)
-
Incubator
Procedure:
-
Preparation of Microbial Lawn:
-
Dip a sterile cotton swab into the standardized microbial inoculum.
-
Evenly streak the swab across the entire surface of an MHA plate to create a uniform lawn of bacteria.
-
-
Creation of Wells:
-
Use a sterile cork borer to create uniform wells in the agar.
-
-
Application of Compounds:
-
Add a fixed volume (e.g., 50-100 µL) of the novel compound solution, positive control, and negative control to separate wells.
-
-
Pre-diffusion:
-
Allow the plates to stand for a period (e.g., 1-2 hours) at room temperature to permit diffusion of the compounds into the agar.
-
-
Incubation:
-
Invert the plates and incubate at 35-37°C for 16-24 hours for bacteria, or at an appropriate temperature and duration for fungi.
-
-
Measurement of Inhibition Zone:
-
Measure the diameter of the clear zone of growth inhibition around each well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
-
Visualizing Experimental Workflows
Broth Microdilution Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antifungal efficacy of imidazo[1,2- a]pyrazine-based thiosemicarbazones and thiazolidinediones against Sporothrix species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and antifungal activity of some imidazo, pyrazino and v-triazoloquinoxalines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Purity Assessment of 5,6,7,8-Tetrahydroimidazo[1,5-A]Pyrazine HCl
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of analytical methods for determining the purity of 5,6,7,8-Tetrahydroimidazo[1,5-A]Pyrazine Hydrochloride. The protocols outlined below are designed to serve as a robust starting point for method development and validation in a research or quality control setting.
Introduction
5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine and its derivatives are heterocyclic organic compounds with potential applications in medicinal chemistry.[1] As with any active pharmaceutical ingredient (API) or drug candidate, rigorous purity assessment is a critical step in the development process to ensure safety and efficacy.[2][3][4] This document details several orthogonal analytical techniques for the comprehensive purity evaluation of 5,6,7,8-Tetrahydroimidazo[1,5-A]Pyrazine HCl, including High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Acid-Base Titration.
Analytical Methods Overview
A multi-faceted approach employing various analytical techniques is recommended for a thorough purity assessment. High-Performance Liquid Chromatography is a powerful technique for separating and quantifying impurities. Quantitative NMR offers a universal detection method that can provide an absolute purity value without the need for a specific reference standard for each impurity.[2][3][4] Acid-base titration provides a classic, reliable method for determining the total base content of the hydrochloride salt.
Below is a summary of typical results obtained from these methods for a representative batch of 5,6,7,8-Tetrahydroimidazo[1,5-A]Pyrazine HCl.
Data Summary
| Analytical Method | Parameter Measured | Typical Result |
| HPLC (UV) | Purity by Area % | 99.5% |
| Individual Impurity | < 0.1% | |
| Total Impurities | 0.5% | |
| qNMR (¹H NMR) | Absolute Purity (w/w) | 99.2% |
| Acid-Base Titration | Assay (as is basis) | 99.8% |
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for assessing the purity of non-volatile, thermally stable compounds like 5,6,7,8-Tetrahydroimidazo[1,5-A]Pyrazine HCl. It excels at separating the main component from structurally similar impurities.
Experimental Protocol: HPLC
Objective: To determine the purity of 5,6,7,8-Tetrahydroimidazo[1,5-A]Pyrazine HCl and quantify any related impurities by reverse-phase HPLC with UV detection.
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column thermostat
-
UV-Vis detector
Materials:
-
5,6,7,8-Tetrahydroimidazo[1,5-A]Pyrazine HCl sample
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable buffer)
-
Reference standard (if available)
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
| Sample Preparation | 1.0 mg/mL in Mobile Phase A |
Procedure:
-
Prepare the mobile phases.
-
Equilibrate the column with the initial mobile phase conditions for at least 30 minutes.
-
Accurately weigh and dissolve the sample in Mobile Phase A to the desired concentration.
-
Inject a blank (Mobile Phase A) to ensure a clean baseline.
-
Inject the prepared sample solution.
-
Analyze the resulting chromatogram. Purity is calculated based on the area percent of the main peak relative to the total peak area.
Caption: Workflow for qNMR purity determination.
Acid-Base Titration
As a hydrochloride salt of a basic compound, acid-base titration is a suitable method for determining the assay value. This method quantifies the total basicity of the sample.
Experimental Protocol: Titration
Objective: To determine the assay of 5,6,7,8-Tetrahydroimidazo[1,5-A]Pyrazine HCl by potentiometric titration with a standardized base.
Instrumentation:
-
Autotitrator or manual titration setup with a pH meter
Materials:
-
5,6,7,8-Tetrahydroimidazo[1,5-A]Pyrazine HCl sample
-
Standardized 0.1 N Sodium Hydroxide (NaOH) solution
-
Deionized water
Procedure:
-
Accurately weigh a suitable amount of the sample (e.g., 100-150 mg) and dissolve it in deionized water (e.g., 50 mL).
-
Place the solution in the titration vessel and immerse the pH electrode.
-
Titrate the sample solution with the standardized 0.1 N NaOH solution.
-
Record the volume of titrant added versus the pH.
-
Determine the equivalence point from the titration curve (the point of maximum inflection).
-
Calculate the assay using the following formula:
*Assay (%) = (V * N * MW) / (W * 10) *
Where:
-
V = Volume of NaOH used at the equivalence point (mL)
-
N = Normality of the NaOH solution
-
MW = Molecular weight of 5,6,7,8-Tetrahydroimidazo[1,5-A]Pyrazine HCl
-
W = Weight of the sample (mg)
-
Titration Analysis Logical Flow
Caption: Logical flow for acid-base titration.
Conclusion
The combination of HPLC, qNMR, and titration provides a comprehensive and robust assessment of the purity of 5,6,7,8-Tetrahydroimidazo[1,5-A]Pyrazine HCl. HPLC is ideal for identifying and quantifying individual impurities, qNMR provides an absolute measure of the main component, and titration confirms the assay based on its acidic/basic properties. These methods, when used in conjunction, provide a high degree of confidence in the quality of the material for research and development purposes.
References
Application Notes & Protocols: HPLC and LC-MS Methods for the Analysis of 5,6,7,8-Tetrahydroimidazo[1,5-A]Pyrazine
This document provides detailed application notes and protocols for the quantitative analysis of 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine in research and drug development settings. The following methods are intended as a starting point for laboratory-specific validation.
Introduction
5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Accurate and robust analytical methods are crucial for its quantification in various matrices, including in vitro assays and pharmacokinetic studies. This document outlines high-performance liquid chromatography (HPLC) with UV detection and liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for this purpose. The LC-MS/MS method offers higher sensitivity and selectivity, making it suitable for complex biological matrices.
Chemical Properties
| Property | Value |
| Molecular Formula | C₆H₉N₃[1] |
| Molecular Weight | 123.16 g/mol [1] |
| IUPAC Name | 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine[1] |
| CAS Number | 297172-19-1[1] |
I. HPLC Method with UV Detection
This method is suitable for the quantification of 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine in relatively clean sample matrices, such as from chemical reactions or in vitro assays with minimal interference.
Experimental Protocol
1. Instrumentation and Materials
-
HPLC system with a UV-Vis detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine reference standard
-
HPLC grade water, acetonitrile, and formic acid
2. Chromatographic Conditions
-
Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Isocratic elution with 20% Acetonitrile and 80% Water (both with 0.1% Formic Acid)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
UV Detection Wavelength: 254 nm
-
Run Time: 10 minutes
3. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine reference standard in 10 mL of a 50:50 mixture of acetonitrile and water.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Dilute the sample with the mobile phase to a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
4. Data Analysis
-
Construct a calibration curve by plotting the peak area of the standard solutions against their concentration.
-
Determine the concentration of 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine in the samples by interpolating their peak areas from the calibration curve.
Hypothetical Performance Characteristics
| Parameter | Result |
| Retention Time | ~ 4.5 min |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 1.5 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98-102% |
II. LC-MS/MS Method
This method provides high sensitivity and selectivity for the quantification of 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine in complex biological matrices such as plasma or tissue homogenates.
Experimental Protocol
1. Instrumentation and Materials
-
LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)
-
Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine reference standard
-
Internal Standard (IS) (e.g., a structurally similar, stable isotope-labeled compound)
-
LC-MS grade water, acetonitrile, and formic acid
-
Protein precipitation agent (e.g., cold acetonitrile with 0.1% formic acid)
2. LC and MS Conditions
-
LC Conditions:
-
Column: C18 reversed-phase, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase Gradient:
Time (min) %A %B 0.0 95 5 2.5 5 95 3.5 5 95 3.6 95 5 | 5.0 | 95 | 5 |
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
-
MS/MS Conditions (Positive Electrospray Ionization - ESI+):
-
Ion Source Temperature: 500 °C
-
Capillary Voltage: 3.5 kV
-
Multiple Reaction Monitoring (MRM) Transitions:
Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine 124.1 97.1 15 | Internal Standard (Hypothetical) | 128.1 | 101.1 | 15 |
-
3. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Prepare as described for the HPLC method.
-
Working Standard Solutions: Prepare a series of dilutions in the appropriate matrix (e.g., blank plasma) to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, add 150 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
Hypothetical Performance Characteristics
| Parameter | Result |
| Retention Time | ~ 1.8 min |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.15 ng/mL |
| Precision (%RSD) | < 10% |
| Accuracy (% Recovery) | 90-110% |
| Matrix Effect | Minimal |
Visualizations
Caption: LC-MS/MS analytical workflow.
Caption: Hypothetical signaling pathway.
References
"Storage and handling procedures for 5,6,7,8-Tetrahydroimidazo[1,5-A]Pyrazine Hydrochloride"
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed procedures for the safe storage and handling of 5,6,7,8-Tetrahydroimidazo[1,5-A]Pyrazine Hydrochloride (CAS No: 601515-49-5). Additionally, this document includes generalized experimental protocols for the in-vitro study of this compound, acknowledging that its specific biological activities and mechanisms of action are not yet fully elucidated in publicly available literature.
Storage and Handling
Proper storage and handling of this compound are critical to ensure its stability and the safety of laboratory personnel. The toxicological properties of this compound have not been fully investigated, warranting a cautious approach.[1]
Storage Conditions
Store the compound in a cool, dry, and well-ventilated area.[1] Keep the container tightly sealed to prevent moisture ingress and contamination.
| Parameter | Specification | Source |
| Storage Temperature | Cool, dry place | [1][2] |
| Container | Tightly closed container | [1][2] |
| Atmosphere | Well-ventilated area | [1] |
| Incompatibilities | Keep away from sources of ignition | [2] |
Handling Procedures
Due to the unknown toxicological profile, it is imperative to use appropriate personal protective equipment (PPE) and follow standard laboratory safety procedures.
Personal Protective Equipment (PPE):
| Equipment | Specification | Source |
| Eye Protection | Safety goggles | [1] |
| Hand Protection | Chemical-resistant gloves | [1] |
| Body Protection | Protective clothing and chemical-resistant boots | [1] |
| Respiratory Protection | Use only in a chemical fume hood.[1] If ventilation is inadequate, wear an appropriate respirator. | [1] |
General Handling Guidelines:
-
Avoid breathing dust or vapor.[1]
-
Do not get in eyes, on skin, or on clothing.[1]
-
Wash hands thoroughly after handling.
-
Ensure adequate ventilation during use.[1]
-
Have a safety shower and eye wash station readily available.[1]
Experimental Protocols
The following are generalized protocols for the initial in-vitro evaluation of this compound. Researchers should adapt these protocols based on their specific experimental needs and cell systems.
Preparation of Stock Solutions
-
Reconstitution: Aseptically weigh the desired amount of the compound. Reconstitute in a suitable solvent (e.g., sterile DMSO or ethanol) to create a high-concentration stock solution (e.g., 10 mM).
-
Solubility: If solubility information is not available, perform small-scale tests with various solvents to determine the optimal one.
-
Storage: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
In-Vitro Cell-Based Assay Protocol (General)
This protocol outlines a general workflow for assessing the biological activity of the compound on a cellular level.
-
Cell Culture: Plate cells in appropriate multi-well plates and culture until they reach the desired confluency.
-
Compound Treatment: Prepare serial dilutions of the compound from the stock solution in a cell culture medium. Replace the existing medium in the cell plates with the medium containing the compound at various concentrations. Include appropriate vehicle controls.
-
Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours).
-
Endpoint Analysis: Perform the desired assay to measure the biological response. This could include assays for cell viability (e.g., MTT, CellTiter-Glo®), apoptosis, or specific biomarker modulation.
-
Data Analysis: Analyze the data to determine the dose-response relationship and calculate parameters such as IC50 or EC50.
Spill and Disposal Procedures
Spill Response
-
Evacuate: Evacuate the area and ensure adequate ventilation.
-
Protect: Wear appropriate PPE, including a respirator, impervious boots, and heavy rubber gloves.[1]
-
Contain: Scoop up solid material or absorb liquid material and place it into an appropriate container for disposal.[1]
-
Clean: Ventilate the area and wash the spill site after material pickup is complete.[1]
Waste Disposal
Dissolve or mix the material with a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.[1] All disposal practices must be in accordance with federal, state, and local regulations.[1]
Potential Signaling Pathways (Hypothetical)
While the specific signaling pathways modulated by this compound are not yet defined, related heterocyclic compounds, such as imidazo[1,2-a]pyrazine derivatives, have been investigated as inhibitors of Gαq/11 signaling. The following diagram illustrates a hypothetical mechanism where the compound could interfere with a generic G-protein coupled receptor (GPCR) signaling cascade. This is a speculative model for research purposes.
References
Safe Laboratory Practices for Working with Imidazopyrazine Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe handling and use of imidazopyrazine compounds in a laboratory setting. Imidazopyrazines are a class of heterocyclic compounds with significant interest in medicinal chemistry due to their diverse biological activities, including their roles as kinase inhibitors in cancer therapy.[1][2] Given their potent biological effects and potential hazards, it is imperative to adhere to strict safety protocols to minimize exposure and ensure a safe working environment.
Hazard Identification and Risk Assessment
Imidazopyrazine compounds, like many biologically active molecules, can present various hazards. A thorough risk assessment should be conducted before commencing any work.
Potential Hazards:
-
Acute Toxicity: Some imidazopyrazine derivatives have been shown to be harmful if swallowed. In-vivo acute toxicity studies on related imidazo-based heterocyclic derivatives indicated significant toxicity at doses of ≥ 1000 mg/kg, potentially causing hepatic damage.[3][4]
-
Skin and Eye Irritation: Certain imidazopyrazine compounds are known to cause skin and serious eye irritation.[5][6]
-
Respiratory Irritation: Inhalation may cause respiratory irritation.[5]
-
Cytotoxicity: Many imidazopyrazine derivatives are being investigated for their anticancer properties, which stem from their cytotoxic potential.[3][7][4]
-
Unknown Hazards: Novel derivatives may have unknown toxicological properties. Therefore, it is prudent to treat all new compounds as potentially hazardous.
Safety Data Sheets (SDS)
Before working with any specific imidazopyrazine compound, always consult its Safety Data Sheet (SDS). The SDS provides comprehensive information on physical and chemical properties, hazards, handling and storage, and emergency procedures.
Example GHS Hazard Statements for an Imidazopyrazine Analog (Imidazo[1,2-b]pyridazine):
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Engineering Controls and Personal Protective Equipment (PPE)
To minimize exposure, a combination of engineering controls and personal protective equipment must be utilized.
-
Ventilation: All work with solid or volatile imidazopyrazine compounds should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[8]
-
Eye and Face Protection: Chemical safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards are mandatory.[9][10]
-
Skin Protection:
-
Wear a lab coat and appropriate protective gloves (e.g., nitrile) at all times.[9]
-
Ensure gloves are inspected before use and removed properly to avoid skin contact.
-
Wash hands thoroughly after handling, even if gloves were worn.
-
-
Respiratory Protection: If working outside of a fume hood where there is a risk of aerosol generation, a NIOSH-approved respirator with a particulate filter may be necessary.[10]
Safe Handling and Storage
-
Handling:
-
Avoid the formation of dust and aerosols.[9]
-
Use the smallest practical quantities for experiments.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly before leaving the laboratory.
-
-
Storage:
Quantitative Toxicity Data
The following table summarizes available quantitative toxicity data for representative imidazopyrazine and related imidazo-based heterocyclic derivatives. It is important to note that toxicity can vary significantly between different derivatives.
| Compound/Derivative Class | Test System | Endpoint | Result | Reference |
| Imidazo-based heterocyclic derivatives (IG-01-008, IG-01-009) | In-vivo (rats) | Acute Oral Toxicity | Significant toxicity at ≥ 1000 mg/kg | [3][7][4] |
| 1H-imidazo[4,5-b]pyrazine | GHS Classification | Acute Oral Toxicity | Harmful if swallowed (Category 4) | |
| Imidazo[1,2-a]pyridine derivative (IP-5) | HCC1937 breast cancer cells | IC50 | 45 µM | |
| Imidazo[1,2-a]pyridine derivative (IP-6) | HCC1937 breast cancer cells | IC50 | 47.7 µM | |
| Imidazo[1,2-a]pyridine derivative (IP-7) | HCC1937 breast cancer cells | IC50 | 79.6 µM | |
| Novel Imidazopyrazine Derivative | MCF-7 cell line | IC50 | 73.45 (+/- 0.45) µg/mL | [11] |
Experimental Protocols
General Protocol for Handling Imidazopyrazine Compounds
This protocol outlines the general safety measures for weighing and preparing solutions of imidazopyrazine compounds.
Materials:
-
Imidazopyrazine compound
-
Appropriate solvent (e.g., DMSO, ethanol)
-
Spatula
-
Weighing paper/boat
-
Volumetric flasks
-
Pipettes and tips
-
Vortex mixer or sonicator
Procedure:
-
Preparation: Don all required PPE (lab coat, safety goggles, and nitrile gloves). Ensure the chemical fume hood is operational.
-
Weighing:
-
Perform all weighing operations of the solid compound inside the chemical fume hood to minimize the risk of inhalation.
-
Use a spatula to carefully transfer the desired amount of the compound onto a weighing paper or boat on an analytical balance.
-
Avoid creating dust. If the compound is a fine powder, handle it with extreme care.
-
-
Dissolution:
-
Carefully transfer the weighed compound into a volumetric flask.
-
Add the appropriate solvent to the flask.
-
Cap the flask and mix by inversion. If necessary, use a vortex mixer or sonicator to ensure complete dissolution. Keep the container capped during agitation.
-
-
Storage of Solutions: Store the prepared solution in a tightly sealed and clearly labeled container in a designated storage area.
-
Decontamination:
-
Wipe down the work area within the fume hood with an appropriate solvent (e.g., 70% ethanol) to decontaminate any residual powder.
-
Dispose of all contaminated materials (weighing paper, gloves, pipette tips) in the designated hazardous waste container.
-
Protocol for Synthesis of Imidazo[1,2-a]pyrazine Derivatives
This protocol is a generalized example based on a reported iodine-catalyzed synthesis.[12] Researchers must adapt the protocol to their specific reagents and consult the relevant literature for precise quantities and reaction conditions.
Materials:
-
Aryl aldehyde
-
2-aminopyrazine
-
tert-butyl isocyanide
-
Iodine (catalyst)
-
Ethanol
-
Round-bottom flask
-
Stir bar
-
Magnetic stirrer
-
Thin-layer chromatography (TLC) apparatus
Procedure:
-
Reaction Setup:
-
In a chemical fume hood, add the aryl aldehyde, 2-aminopyrazine, tert-butyl isocyanide, and ethanol to a round-bottom flask equipped with a stir bar.[12]
-
-
Catalyst Addition:
-
Add a catalytic amount of iodine to the reaction mixture.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at room temperature.[12]
-
Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
-
Work-up:
-
Upon completion, the product may precipitate out of the solution.
-
Collect the precipitate by vacuum filtration.
-
Wash the precipitate with a suitable solvent (e.g., ethanol) to remove impurities.
-
Dry the product under vacuum.
-
-
Waste Disposal: Dispose of all liquid and solid waste in appropriately labeled hazardous waste containers.
Signaling Pathways and Experimental Workflows
Imidazopyrazine and related imidazopyridine compounds are known to inhibit various protein kinases, thereby affecting key cellular signaling pathways involved in cancer progression.
Inhibition of the PI3K/Akt Signaling Pathway
Several imidazo[1,2-a]pyridine compounds have been shown to exert their anticancer effects by inhibiting the PI3K/Akt signaling pathway, which is crucial for cell proliferation and survival.[13]
Caption: Inhibition of the PI3K/Akt signaling pathway by imidazopyrazine compounds.
Modulation of the STAT3 Signaling Pathway
Imidazopyridine-tethered pyrazolines have been designed to inhibit the phosphorylation of STAT3, a key transcription factor in breast cancer cells.[14]
Caption: Inhibition of STAT3 phosphorylation by imidazopyridine derivatives.
Experimental Workflow for In-Vitro Cytotoxicity Assay
The following workflow outlines the key steps in assessing the cytotoxic effects of imidazopyrazine compounds on cancer cell lines.
Caption: Workflow for determining the in-vitro cytotoxicity of imidazopyrazine compounds.
References
- 1. Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 1H-imidazo[4,5-b]pyrazine | C5H4N4 | CID 6059187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. echemi.com [echemi.com]
- 10. fishersci.com [fishersci.com]
- 11. Design of Novel Imidazopyrazine Derivative against Breast Cancer via Targeted NPY1R Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. De Novo Design of Imidazopyridine-Tethered Pyrazolines That Target Phosphorylation of STAT3 in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5,6,7,8-Tetrahydroimidazo[1,5-A]Pyrazine Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5,6,7,8-Tetrahydroimidazo[1,5-A]Pyrazine Hydrochloride for improved yields.
Troubleshooting Guide
Low yields and product impurities are common challenges in multi-step organic syntheses. This guide addresses specific issues that may be encountered during the synthesis of this compound.
Common Problems and Solutions
| Problem ID | Issue | Potential Cause | Recommended Solution | Citation |
| T-01 | Low or No Product Formation | Incomplete reaction, possibly due to insufficient reaction time or temperature. | Extend the reaction time and/or cautiously increase the temperature while monitoring the reaction progress by Thin Layer Chromatography (TLC). | [1] |
| T-02 | Suboptimal reaction conditions, including incorrect solvent, base, or catalyst. | A systematic optimization of reaction parameters such as solvent polarity, and the nature and stoichiometry of the catalyst and base should be performed. | [1] | |
| T-03 | Degradation of starting materials or product. | Use milder reaction and workup conditions. Avoid strongly acidic or basic conditions if the product is sensitive. | [1] | |
| T-04 | Presence of Multiple Side Products | Side reactions consuming starting materials. | Review the reaction mechanism for potential side reactions. Adjusting stoichiometry, temperature, or the order of reagent addition may minimize byproduct formation. | [1] |
| T-05 | Non-selective reaction conditions. | A systematic optimization of reaction parameters like temperature, catalyst, and reaction time can enhance selectivity towards the desired product. | [1] | |
| T-06 | Difficulty in Product Purification | Formation of polar impurities, such as imidazoles. | Column chromatography on silica gel is an effective method for removing polar impurities. | [1] |
| T-07 | Product instability during workup. | Employ milder workup procedures, such as using a saturated solution of a weak base (e.g., sodium bicarbonate) for neutralization instead of a strong base. | [1] | |
| T-08 | Low Yield After Purification | Loss of product during extraction or chromatography. | Ensure the correct solvent system is used for extraction to maximize the partition coefficient of the product. For chromatography, select an eluent system that provides good separation and minimizes tailing. | [1] |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
Q2: What are the critical parameters to control in a Pictet-Spengler type cyclization for this synthesis?
The Pictet-Spengler reaction is a key method for synthesizing tetrahydroisoquinoline and related heterocyclic systems, and its principles can be applied here. Critical parameters to optimize include:
-
Acid Catalyst: The type and concentration of the acid catalyst are crucial. Common acids include hydrochloric acid (HCl) and p-toluenesulfonic acid (TsOH).[3]
-
Solvent: The choice of solvent can significantly impact the reaction rate and yield. Solvents like acetonitrile, toluene, and acetic acid have been used.[3]
-
Temperature: The reaction temperature needs to be carefully controlled to balance the reaction rate and the formation of byproducts.[3]
-
Reaction Time: The reaction should be monitored to determine the optimal time for completion.[3]
Q3: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is a common and effective technique for monitoring the progress of the reaction.[1] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of reactants and the formation of the product.
Q4: What are the best practices for purifying the final hydrochloride salt?
Purification of the hydrochloride salt often involves crystallization. After the reaction to form the salt, precipitates can be separated by filtration, washed with a cold, non-polar solvent (like a mixture of ethanol and MTBE) to remove impurities, and then dried to a constant weight.[4] The purity of the final product should be confirmed by methods such as High-Performance Liquid Chromatography (HPLC).[4]
Experimental Protocols
The following is a generalized, hypothetical protocol for a key step in the synthesis, based on similar reactions. Researchers should adapt and optimize this protocol for their specific needs.
Protocol: Cyclization to form the Tetrahydroimidazo[1,5-A]Pyrazine Core
This protocol is a hypothetical adaptation based on Pictet-Spengler reaction optimization studies.[3]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the precursor (e.g., a suitably substituted piperazine derivative) in an appropriate solvent (e.g., toluene).
-
Reagent Addition: Add the cyclizing agent (e.g., an aldehyde or its equivalent) to the solution.
-
Acid Catalysis: Introduce the acid catalyst (e.g., HCl in dioxane or TsOH). The amount of catalyst should be optimized.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 70-110°C) and monitor the reaction progress using TLC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding a suitable base (e.g., saturated sodium bicarbonate solution) until the pH is neutral or slightly basic.
-
Extraction: Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).[1]
Visualizations
Troubleshooting Workflow for Low Yield
A logical workflow for troubleshooting low reaction yields.
References
"Common side reactions and byproducts in imidazo[1,5-a]pyrazine synthesis"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of imidazo[1,5-a]pyrazines. The information is presented in a practical question-and-answer format to directly address common challenges encountered during experimentation.
Troubleshooting Guides
Problem 1: Low or No Yield of the Desired Imidazo[1,5-a]pyrazine Product
Q: My reaction to synthesize an imidazo[1,5-a]pyrazine derivative is resulting in a very low yield or no product at all. What are the potential causes and how can I troubleshoot this?
A: Low yields in imidazo[1,5-a]pyrazine synthesis can stem from several factors, ranging from reaction conditions to the stability of reactants and products. Here are some common causes and troubleshooting tips:
-
Incomplete Reaction: The cyclization reaction may not be reaching completion.
-
Solution: Try extending the reaction time or cautiously increasing the reaction temperature. Ensure efficient mixing to improve contact between reactants, especially in heterogeneous mixtures.
-
-
Suboptimal Reaction Conditions: The choice of solvent, catalyst, and base is critical and can significantly influence the reaction outcome.
-
Solution: A systematic optimization of reaction parameters is recommended. For instance, in related heterocyclic syntheses, the choice of solvent has been shown to be crucial for achieving quantitative yields.[1] For metal-catalyzed reactions, such as the iron-catalyzed C-H amination for constructing the imidazo[1,5-a]pyrazine core, ensure the catalyst is active and used in the correct loading.[1]
-
-
Product Degradation: Imidazo[1,5-a]pyrazine derivatives can be sensitive to harsh reaction or workup conditions.
-
Solution: Employ milder reagents and conditions where possible. If your target molecule has sensitive functional groups, consider protecting them before the reaction and deprotecting them in a later step. Avoid overly acidic or basic conditions during the workup if your product is susceptible to decomposition. For example, decomposition of fragile ester functionalities has been observed under harsh reaction conditions in the synthesis of related imidazo[1,5-a]pyridines.[2]
-
-
Steric Hindrance: Bulky substituents on your starting materials can hinder the reaction.
-
Solution: Reactions are often sensitive to steric factors. If you suspect steric hindrance is an issue, you may need to redesign your synthetic route or explore alternative starting materials with less bulky groups. The introduction of a phenyl substituent, for instance, has been reported to be problematic in some related syntheses, leading to low yields.[2]
-
Problem 2: Presence of Significant Side Products and Purification Challenges
Q: My reaction mixture shows multiple spots on TLC, and I'm having difficulty isolating the pure imidazo[1,5-a]pyrazine. What are the likely side reactions and how can I purify my product?
A: The formation of side products is a common issue. Understanding the potential side reactions can aid in both minimizing their formation and developing an effective purification strategy.
-
Potential Side Reactions and Byproducts:
-
Reissert-Like Addition: When using acid chlorides or anhydrides, a Reissert-like addition to the N-7, C-8 imine bond of the imidazo[1,5-a]pyrazine nucleus can occur instead of the expected substitution. This can lead to a variety of adducts depending on the acylating and quenching agents used.
-
Hydrolytic Cleavage: The imidazo[1,5-a]pyrazine system can be susceptible to hydrolytic cleavage under certain conditions, potentially leading to the formation of imidazole carboxaldehydes.
-
Rearrangement: While less common for the imidazo[1,5-a]pyrazine core itself, related 5,5-fused hetero-rings have been shown to undergo unusual rearrangement to form 6,5-fused systems like imidazo[1,5-a]pyrimidines in the presence of reagents like iodine.[3] This highlights the potential for skeletal rearrangements under specific conditions.
-
Incomplete Cyclization: Intermediates in the cyclization process may persist in the reaction mixture if the reaction does not go to completion.
-
-
Purification Strategies:
-
Column Chromatography: This is the most common method for purifying imidazo[1,5-a]pyrazine derivatives. A typical procedure involves using silica gel as the stationary phase and a gradient of ethyl acetate in petroleum ether as the eluent.[2]
-
Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system can be an effective purification method.
-
Preparative TLC or HPLC: For small-scale reactions or when baseline separation is difficult to achieve with column chromatography, preparative techniques can be employed.
-
Frequently Asked Questions (FAQs)
Q1: What are some of the established synthetic routes for the imidazo[1,5-a]pyrazine core?
A1: Several synthetic strategies have been developed. One notable method is the iron-catalyzed C-H amination, which offers an efficient and environmentally friendly approach where water is the only byproduct.[1] Another strategy involves the regioselective metalation of the imidazo[1,5-a]pyrazine core to introduce various substituents.
Q2: Are there any "green" synthetic methods available for imidazo[1,5-a]pyrazines?
A2: Yes, the iron-catalyzed C-H amination for the construction of the imidazole-fused ring system is considered a green method as it can be conducted in an environmentally friendly solvent like anisole with water as the sole byproduct.[1]
Q3: My imidazo[1,5-a]pyrazine product appears to be unstable during storage. What are the best practices for storing these compounds?
A3: While specific stability data is limited, it is generally good practice to store heterocyclic compounds, especially those with multiple nitrogen atoms, in a cool, dark, and dry place. Storing under an inert atmosphere (e.g., argon or nitrogen) can also help prevent degradation, particularly for compounds that may be sensitive to air or moisture.
Quantitative Data
The following table summarizes yield data from a study on the synthesis of 8-substituted imidazo[1,5-a]pyrazines via metalation, providing a reference for expected outcomes under specific conditions.
| Entry | Starting Material | Electrophile | Product | Yield (%) |
| 1 | 3-methyl-8-chloroimidazo[1,5-a]pyrazine | MeI | 3,5-dimethyl-8-chloroimidazo[1,5-a]pyrazine | 85 |
| 2 | 3-methyl-8-chloroimidazo[1,5-a]pyrazine | DMF | 3-methyl-8-chloro-5-formylimidazo[1,5-a]pyrazine | 75 |
| 3 | 3-methyl-8-chloroimidazo[1,5-a]pyrazine | I2 | 3-methyl-8-chloro-5-iodoimidazo[1,5-a]pyrazine | 90 |
| 4 | 3-methyl-8-chloroimidazo[1,5-a]pyrazine | (PhS)2 | 3-methyl-8-chloro-5-(phenylthio)imidazo[1,5-a]pyrazine | 88 |
Experimental Protocols
General Procedure for the Synthesis of 3-Methyl-1-phenylimidazo[1,5-a]pyridine (Analogous System)
This protocol for a related heterocyclic system can be adapted and optimized for the synthesis of imidazo[1,5-a]pyrazines.
-
Phenyl(pyridin-2-yl)methanol (1.0 equiv) is dissolved in DCE (0.3 M) in a thick-walled sealed tube.
-
Bi(OTf)3 (5 mol %) and p-TsOH·H2O (7.5 equiv) are added to the solution.
-
Acetonitrile (15.0 equiv) is then added to the reaction mixture.
-
The sealed tube is stirred at 150 °C in an oil bath overnight.
-
After completion, the tube is cooled to room temperature, and the screw cap is carefully opened.
-
The reaction mixture is quenched with a saturated aqueous solution of NaHCO3 and extracted with CH2Cl2 (3 x 20 mL).
-
The combined organic layers are dried over anhydrous Na2SO4 and filtered.
-
The filtrate is concentrated under reduced pressure, and the crude product is purified by silica gel column chromatography (20% EtOAc/hexane) to afford the desired product.[4]
Visualizations
Signaling Pathway
Many imidazo[1,5-a]pyrazine derivatives are being investigated as inhibitors of c-Src kinase, a non-receptor tyrosine kinase involved in various cellular signaling pathways that regulate cell proliferation, differentiation, adhesion, and migration.
Caption: c-Src signaling pathway and the inhibitory action of imidazo[1,5-a]pyrazines.
Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and purification of imidazo[1,5-a]pyrazine derivatives.
Caption: General workflow for imidazo[1,5-a]pyrazine synthesis and troubleshooting points.
Troubleshooting Logic
This diagram outlines the logical steps to take when troubleshooting common issues in imidazo[1,5-a]pyrazine synthesis.
Caption: Logical flow for troubleshooting imidazo[1,5-a]pyrazine synthesis issues.
References
- 1. Imidazo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 2. BJOC - Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes [beilstein-journals.org]
- 3. Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]
"Purification challenges for basic heterocyclic compounds like 5,6,7,8-Tetrahydroimidazo[1,5-A]Pyrazine"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with basic heterocyclic compounds like 5,6,7,8-Tetrahydroimidazo[1,5-A]Pyrazine.
Troubleshooting Guides
Issue 1: Low Recovery After Column Chromatography
Low recovery of your target compound after flash chromatography can be a significant issue. This is often due to the basic nature of the 5,6,7,8-Tetrahydroimidazo[1,5-A]Pyrazine interacting strongly with the acidic silica gel stationary phase.
Troubleshooting Steps:
-
Assess Compound Stability: Before performing column chromatography, it's crucial to determine if your compound is stable on silica gel. This can be done by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it. If streaking or decomposition is observed, alternative purification methods should be considered.
-
Modify the Mobile Phase: The addition of a basic modifier to your eluent can significantly improve recovery by competing with your compound for binding to the acidic silanol groups on the silica surface.
-
Triethylamine (TEA): A common and effective choice. Start by adding 0.1-1% (v/v) of TEA to your mobile phase.
-
Pyridine: Can also be used, but it is less common due to its strong odor and toxicity.
-
-
Consider a Different Stationary Phase: If modifying the mobile phase does not yield satisfactory results, changing the stationary phase is a good alternative.
-
Alumina (Basic or Neutral): Alumina is a good alternative to silica for the purification of basic compounds.
-
Reverse-Phase Chromatography (C18): If your compound has sufficient non-polar character, reverse-phase chromatography can be an excellent option.
-
Issue 2: Poor Separation of Impurities
Achieving good separation from byproducts and starting materials can be challenging, especially if the impurities have similar polarities to your target compound.
Troubleshooting Steps:
-
Optimize the Solvent System: A systematic approach to optimizing your mobile phase is key.
-
Gradient Elution: Start with a low-polarity eluent and gradually increase the polarity. A shallow gradient often improves the resolution of closely eluting compounds.
-
Alternative Solvent Systems: If standard solvent systems like hexane/ethyl acetate do not provide adequate separation, consider trying other combinations such as dichloromethane/methanol or toluene/acetone.
-
-
Dry Loading: If your crude product has poor solubility in the initial chromatography solvent, or if you are aiming for the best possible separation, dry loading is recommended. Dissolve your compound in a suitable solvent, adsorb it onto a small amount of silica gel, and then evaporate the solvent to obtain a dry powder. This powder can then be loaded onto the top of your column.
-
Column Dimensions: Ensure you are using a column with the appropriate dimensions for your sample size. A longer, narrower column will generally provide better separation than a short, wide column.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter in the synthesis of 5,6,7,8-Tetrahydroimidazo[1,5-A]Pyrazine?
A1: Common impurities can include unreacted starting materials, byproducts from side reactions, and residual solvents. Depending on the synthetic route, imidazole-containing byproducts can sometimes be an issue. It is also possible for the product to decompose under certain reaction or workup conditions.
Q2: My compound appears as a streak or tailing spot on the TLC plate. What can I do?
A2: Tailing is a common problem for basic compounds on silica gel TLC plates. This is due to strong interactions with the acidic stationary phase. To resolve this, you can add a small amount of a basic modifier like triethylamine (0.1-1%) to your TLC developing solvent.
Q3: I am struggling with recrystallizing my compound. It either oils out or doesn't crystallize at all. What should I do?
A3: "Oiling out" often occurs when the melting point of your compound is lower than the boiling point of the solvent. Try using a lower boiling point solvent or a solvent pair. If crystals are reluctant to form, try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a seed crystal of the pure compound.
Q4: Can I use reverse-phase chromatography to purify 5,6,7,8-Tetrahydroimidazo[1,5-A]Pyrazine?
A4: Yes, reverse-phase chromatography can be a very effective purification method for this type of compound, particularly if you are struggling with normal-phase chromatography. You will typically use a C18 column with a mobile phase consisting of a mixture of water and acetonitrile or methanol, often with an acidic modifier like formic acid or trifluoroacetic acid to improve peak shape.
Data Summary
Due to the limited availability of specific quantitative data for the purification of 5,6,7,8-Tetrahydroimidazo[1,5-A]Pyrazine in the public domain, the following table provides a summary of generally effective solvent systems for the purification of related basic heterocyclic compounds by column chromatography.
| Purification Method | Stationary Phase | Recommended Solvent Systems (in order of increasing polarity) |
| Normal-Phase Column Chromatography | Silica Gel | Hexane / Ethyl Acetate (with 0.1-1% Triethylamine) |
| Dichloromethane / Methanol (with 0.1-1% Triethylamine) | ||
| Toluene / Acetone (with 0.1-1% Triethylamine) | ||
| Reverse-Phase Column Chromatography | C18 Silica Gel | Water / Acetonitrile (with 0.1% Formic Acid or TFA) |
| Water / Methanol (with 0.1% Formic Acid or TFA) |
Experimental Protocols
Protocol 1: General Flash Column Chromatography for Basic Heterocyclic Compounds
This protocol provides a general methodology for the purification of 5,6,7,8-Tetrahydroimidazo[1,5-A]Pyrazine using flash column chromatography on silica gel.
-
Solvent System Selection: Begin by determining an appropriate solvent system using Thin Layer Chromatography (TLC). The ideal solvent system should give your target compound an Rf value of approximately 0.2-0.4 and provide good separation from impurities. Remember to add 0.1-1% triethylamine to your eluent to prevent tailing.
-
Column Packing:
-
Select a column of an appropriate size for the amount of material to be purified.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a thin layer of sand (approximately 1 cm).
-
Prepare a slurry of silica gel in the least polar solvent of your chosen eluent system.
-
Carefully pour the slurry into the column and use gentle pressure (air or nitrogen) to pack the column bed evenly. Ensure there are no air bubbles or cracks in the silica bed.
-
Add another layer of sand on top of the packed silica.
-
-
Sample Loading:
-
Dissolve your crude material in a minimal amount of the eluent or a more polar solvent if necessary.
-
Carefully apply the sample solution to the top of the column.
-
Alternatively, for better separation, perform a dry loading by adsorbing your sample onto a small amount of silica gel before adding it to the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with your chosen solvent system, starting with a lower polarity if you are running a gradient.
-
Collect fractions and monitor the elution of your compound by TLC.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified compound.
Protocol 2: General Recrystallization Procedure
This protocol outlines a general method for the purification of a solid heterocyclic compound by recrystallization.
-
Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not at room temperature. Common solvents to try include ethanol, isopropanol, acetonitrile, or a solvent pair like ethanol/water.
-
Dissolution: Place the crude compound in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the compound just dissolves.
-
Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If crystals do not form, you can try placing the flask in an ice bath or scratching the inner wall of the flask with a glass rod.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Visualizations
Caption: A general workflow for the purification of 5,6,7,8-Tetrahydroimidazo[1,5-A]Pyrazine.
"Troubleshooting guide for the synthesis of imidazopyrazine derivatives"
This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of imidazopyrazine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing imidazopyrazine derivatives?
A1: A prevalent and efficient method is the one-pot, three-component condensation reaction. This approach typically involves an aryl aldehyde, 2-aminopyrazine, and an isocyanide, often catalyzed by a Lewis acid like iodine.[1][2] This method is favored for its simplicity, cost-effectiveness, and relatively high yields.[1][2] Other synthetic strategies include the condensation of α-halogenocarbonyl compounds with aminopyrazines and various transition-metal-catalyzed reactions.[3][4]
Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A2: Low yields in imidazopyrazine synthesis can arise from several factors:
-
Suboptimal Reaction Conditions: Temperature, reaction time, and catalyst concentration are critical. For instance, in the iodine-catalyzed reaction, 5 mol% of iodine in ethanol at room temperature has been shown to provide excellent yields.[2]
-
Decomposition of Reagents: Some reagents, like tert-butyl isocyanide, can be sensitive to high temperatures and acidic conditions, leading to decomposition and lower yields.[1][2]
-
Side Reactions: The formation of unwanted byproducts can consume starting materials, thereby reducing the yield of the desired product.[5]
-
Incomplete Reactions: The reaction may not have proceeded to completion. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.[1][5]
To improve yields, consider optimizing the reaction conditions (see Table 1 for a summary of an optimized protocol), ensuring the purity of your starting materials, and monitoring the reaction closely.
Q3: I am observing significant side product formation. How can I minimize this?
A3: Side product formation is a common challenge. Here are some strategies to minimize it:
-
Choice of Catalyst: The catalyst can significantly influence the reaction pathway. Iodine has been demonstrated to be an effective and eco-friendly catalyst for specific three-component reactions, leading to high purity of the desired product.[2]
-
Reaction Temperature: Running the reaction at room temperature can prevent the decomposition of sensitive reagents and reduce the formation of temperature-induced side products.[1][2]
-
Purification Method: In some cases, the desired product may precipitate out of the reaction mixture, allowing for simple filtration to remove soluble impurities.[2][6] For other cases, column chromatography is a highly effective method for separating the desired imidazopyrazine derivative from side products.[5]
Q4: What are the best practices for purifying imidazopyrazine derivatives?
A4: The purification strategy depends on the physical properties of the synthesized derivative.
-
Filtration: For reactions where the product precipitates, simple vacuum filtration is a quick and efficient purification method. The precipitate can be washed with a suitable solvent, such as ethanol, to remove residual impurities.[1]
-
Column Chromatography: This is a versatile technique for separating complex mixtures. A common stationary phase is silica gel, with an eluent system typically composed of a mixture of hexane and ethyl acetate.[5]
-
Recrystallization: For solid derivatives, recrystallization from an appropriate solvent can yield highly pure crystalline products.
Troubleshooting Guide
This guide addresses specific issues you might encounter during the synthesis of imidazopyrazine derivatives.
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | Inactive catalyst | Use a fresh batch of catalyst. For the iodine-catalyzed reaction, ensure the iodine is properly stored to prevent sublimation. |
| Poor quality starting materials | Verify the purity of your 2-aminopyrazine, aldehyde, and isocyanide. Impurities can inhibit the reaction. | |
| Incorrect reaction conditions | Optimize the temperature, solvent, and reaction time. For the iodine-catalyzed method, ethanol is a suitable solvent at room temperature.[2] | |
| Multiple Spots on TLC (Impure Product) | Formation of side products | Adjust reaction conditions (e.g., lower temperature) to disfavor side reactions. |
| Incomplete reaction | Extend the reaction time and monitor by TLC until the starting materials are consumed. | |
| Product is an Oil/Difficult to Crystallize | Presence of impurities | Purify the crude product using column chromatography before attempting crystallization. |
| Product is inherently an oil at room temperature | If the product is pure but oily, it may not be a crystalline solid at room temperature. Confirm purity by other analytical methods (e.g., NMR, MS). | |
| Difficulty in Removing Solvent | High-boiling point solvent used | If possible, use a lower-boiling point solvent for the reaction or extraction. |
| Formation of a solvate | Dry the product under high vacuum for an extended period. Gentle heating may also help, provided the compound is stable. |
Experimental Protocols
Key Experiment: One-Pot Synthesis of N-(tert-butyl)-2-(4-nitrophenyl)imidazo[1,2-a]pyrazine
This protocol is based on the iodine-catalyzed three-component reaction described by Krishnamoorthy et al. (2023).[1]
Materials:
-
4-Nitrobenzaldehyde (1.5 g, 10 mmol)
-
2-Aminopyrazine (1.0 g, 10 mmol)
-
tert-Butyl isocyanide (1.2 g, 10 mmol)
-
Iodine (0.5 mol%)
-
Ethanol (20 ml)
-
100 ml Round-bottom flask
Procedure:
-
To a 100 ml round-bottom flask, add 4-nitrobenzaldehyde, 2-aminopyrazine, tert-butyl isocyanide, and ethanol.
-
Add the iodine catalyst to the mixture.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
An orange-yellowish precipitate will form upon reaction completion.
-
Filter the precipitate using vacuum filtration.
-
Wash the precipitate with excess ethanol.
-
Dry the product under vacuum.
-
The final product can be further purified by crystallization from ethanol.
Expected Yield: Approximately 3.6 g (98% yield) of the product.[1]
Quantitative Data Summary
Table 1: Optimization of Reaction Conditions for the Synthesis of N-(tert-butyl)-2-(4-nitrophenyl)imidazo[1,2-a]pyrazine [2]
| Entry | Catalyst (5 mol%) | Solvent | Time (h) | Yield (%) |
| 1 | FeCl₃ | Ethanol | 5 | 35 |
| 2 | I₂ | Ethanol | 1 | 98 |
| 3 | I₂ | Methanol | 3 | 75 |
| 4 | I₂ | Acetonitrile | 4 | 60 |
| 5 | I₂ | Dichloromethane | 5 | 55 |
| 6 | I₂ | Toluene | 6 | 40 |
| 7 | None | Ethanol | 12 | No Reaction |
Visualizations
Logical Troubleshooting Workflow
Caption: A decision tree for troubleshooting common issues in imidazopyrazine synthesis.
Reaction Mechanism for Iodine-Catalyzed Synthesis
Caption: Plausible mechanism for the iodine-catalyzed synthesis of imidazopyrazine derivatives.[1][7]
Signaling Pathway Involvement of Imidazopyrazine Derivatives
Imidazopyrazine derivatives have been identified as potent inhibitors of various kinases and are being investigated for their therapeutic potential in cancer and other diseases. For example, they can act as inhibitors in the cGAS-STING pathway and the MAPK signaling pathway.[8][9]
Caption: Imidazopyrazine derivatives as inhibitors in the cGAS-STING and MAPK signaling pathways.
References
- 1. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 2. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage [beilstein-journals.org]
- 4. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Discovery of Imidazo[1,2- a]pyrazine Derivatives as Potent ENPP1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of imidazopyridazine derivatives containing isoquinoline group as potent MNK1/2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Imidazo[1,5-a]pyrazine Formation
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of imidazo[1,5-a]pyrazines. The following sections offer troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and optimized reaction conditions to streamline your synthetic efforts.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of imidazo[1,5-a]pyrazines?
A1: The most prevalent synthetic routes to the imidazo[1,5-a]pyrazine core involve the cyclocondensation of a 2-(aminomethyl)pyrazine derivative with a suitable electrophile. Common electrophiles include aldehydes, ketones, carboxylic acids, and their derivatives.
Q2: My reaction yield is consistently low. What are the primary factors I should investigate?
A2: Low yields in imidazo[1,5-a]pyrazine synthesis can often be attributed to several factors. A systematic approach to troubleshooting is recommended. Key areas to focus on include:
-
Reaction Temperature: The cyclization step can be sensitive to temperature. Running small-scale trials at different temperatures can help identify the optimal condition.
-
Catalyst Choice: For reactions involving certain electrophiles, the choice of catalyst (e.g., acid or base) is critical. Screening different catalysts can significantly impact the yield.
-
Solvent Polarity: The polarity of the solvent can influence the solubility of reactants and the stability of intermediates. It is advisable to test a range of solvents with varying polarities.
-
Purity of Reactants: Impurities in starting materials, particularly the 2-(aminomethyl)pyrazine, can lead to unwanted side reactions and lower yields. Ensure the purity of your reactants before starting the reaction.
Q3: I am observing multiple spots on my TLC plate, indicating the formation of byproducts. What are the likely side reactions?
A3: The formation of byproducts is a common challenge. Potential side reactions include the formation of amides from the reaction of 2-(aminomethyl)pyrazine with carboxylic acid derivatives without subsequent cyclization, or the formation of dimeric structures. In some cases, over-oxidation or degradation of the pyrazine ring can occur under harsh reaction conditions. Careful monitoring of the reaction by TLC or LC-MS can help in identifying the point at which byproduct formation becomes significant.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Formation | Incomplete reaction. | Extend the reaction time or increase the temperature. Ensure adequate mixing. |
| Suboptimal reaction conditions. | Screen different solvents, catalysts (if applicable), and reactant concentrations. | |
| Degradation of starting material or product. | Use milder reaction conditions. Check the stability of your starting materials and product under the reaction conditions. | |
| Multiple Byproducts Observed | Side reactions are occurring. | Adjust the stoichiometry of the reactants. Consider a stepwise approach where the intermediate is isolated before cyclization. |
| Reaction conditions are too harsh. | Lower the reaction temperature or use a milder catalyst. | |
| Difficulty in Product Purification | Product is co-eluting with starting materials or byproducts. | Optimize the mobile phase for column chromatography. Consider alternative purification techniques such as crystallization or preparative HPLC. |
| Product is unstable on silica gel. | Use a different stationary phase (e.g., alumina) or minimize the time the product is on the column. |
Optimized Reaction Conditions for Analogous Imidazo[1,5-a]pyridine Synthesis
While specific comprehensive optimization data for imidazo[1,5-a]pyrazine synthesis is limited in the literature, the following tables summarize optimized conditions for the synthesis of the closely related imidazo[1,5-a]pyridines. These conditions can serve as an excellent starting point for the optimization of imidazo[1,5-a]pyrazine formation.
Table 1: Optimization of the Cyclization of 2-(aminomethyl)pyridine with Nitroethane
| Entry | Medium | Temperature (°C) | Time (h) | Yield (%) |
| 1 | PPA 85% | 110 | 3 | 4 |
| 2 | PPA 85% | 130 | 3 | 13 |
| 3 | PPA 87% | 130 | 3 | 15 |
| 4 | PPA 87% + H₃PO₃ (1:1) | 140 | 1.5 | 62 |
| 5 | PPA 87% + H₃PO₃ (1:1) | 160 | 2 | 77 |
Data adapted from a study on imidazo[1,5-a]pyridine synthesis and should be used as a guide for optimization.
Key Experimental Protocols
Protocol 1: One-Pot Synthesis of 1-Aryl-imidazo[1,5-a]pyrazines
This protocol describes a general procedure for the synthesis of 1-aryl-imidazo[1,5-a]pyrazines from 2-(aminomethyl)pyrazine and an aromatic aldehyde.
Materials:
-
2-(aminomethyl)pyrazine
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Oxidizing agent (e.g., manganese dioxide)
-
Solvent (e.g., toluene or xylene)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
To a solution of 2-(aminomethyl)pyrazine (1.0 eq) in the chosen solvent, add the aromatic aldehyde (1.1 eq).
-
Add the oxidizing agent (2.0-3.0 eq) to the mixture.
-
Reflux the reaction mixture for 4-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the oxidizing agent.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
-
Combine the fractions containing the desired product and evaporate the solvent to yield the pure 1-aryl-imidazo[1,5-a]pyrazine.
Visualizing the Process
Reaction Pathway
Caption: General reaction pathway for the formation of imidazo[1,5-a]pyrazines.
Experimental Workflow
Caption: A typical experimental workflow for imidazo[1,5-a]pyrazine synthesis.
Troubleshooting Decision Tree
Caption: A decision tree to troubleshoot low yields in imidazo[1,5-a]pyrazine synthesis.
"Stability issues and degradation of 5,6,7,8-Tetrahydroimidazo[1,5-A]Pyrazine Hydrochloride"
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of 5,6,7,8-Tetrahydroimidazo[1,5-A]Pyrazine Hydrochloride?
A1: Based on the structure, the stability of this compound can be influenced by several factors, including:
-
pH: The imidazo[1,5-a]pyrazine ring system can be susceptible to hydrolysis under strongly acidic or basic conditions.
-
Oxidizing agents: The tetrahydro- portion of the pyrazine ring may be susceptible to oxidation.
-
Light: Many nitrogen-containing heterocyclic compounds exhibit sensitivity to UV or visible light, which can lead to photodegradation.
-
Temperature and Humidity: Elevated temperatures can accelerate degradation reactions, and high humidity can facilitate hydrolysis.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure maximum stability, it is recommended to store this compound in a cool, dry, and dark place. Keep the container tightly sealed to protect it from moisture and atmospheric oxygen. For long-term storage, refrigeration or freezing in a desiccated environment is advisable.
Q3: Are there any known incompatibilities with common laboratory reagents?
A3: Avoid strong oxidizing agents, strong acids, and strong bases, as they are likely to cause degradation of the compound.
Q4: How can I detect degradation of my sample?
A4: Degradation can be monitored by techniques such as High-Performance Liquid Chromatography (HPLC), which can separate the parent compound from its degradation products. Changes in physical appearance (color, clarity of solutions) or spectroscopic properties (UV-Vis, NMR) may also indicate degradation.
Troubleshooting Guides
Issue 1: Inconsistent experimental results or loss of compound activity.
| Possible Cause | Troubleshooting Steps |
| Sample Degradation | 1. Verify the storage conditions of the compound. 2. Prepare fresh solutions for each experiment. 3. Analyze the sample using a stability-indicating analytical method (e.g., HPLC) to check for the presence of degradation products. |
| Improper Sample Handling | 1. Allow the compound to equilibrate to room temperature before opening the container to prevent condensation. 2. Use inert solvents and handle solutions under an inert atmosphere (e.g., nitrogen or argon) if oxidative degradation is suspected. |
| pH Effects | 1. Ensure the pH of your experimental buffer is within a stable range for the compound (ideally near neutral). 2. If working at extreme pH is necessary, minimize the exposure time. |
Issue 2: Appearance of unexpected peaks in the chromatogram during HPLC analysis.
| Possible Cause | Troubleshooting Steps |
| On-column Degradation | 1. Modify the mobile phase pH to a more neutral value. 2. Decrease the column temperature. 3. Use a shorter analysis time if possible. |
| Degradation in Sample Solution | 1. Analyze freshly prepared samples. 2. Investigate the stability of the compound in the chosen sample solvent. Consider using a different solvent if necessary. |
| Presence of Impurities in the Starting Material | 1. Obtain a certificate of analysis for the compound batch. 2. Characterize the starting material thoroughly before initiating stability studies. |
Potential Degradation Pathways
Based on the chemical structure, the following degradation pathways are plausible. It is important to note that these are predicted pathways and would require experimental verification.
-
Hydrolytic Degradation: The imidazole ring is susceptible to hydrolytic cleavage, particularly at the C=N bond, which could lead to ring-opening products. The pyrazine ring could also undergo hydrolysis under harsh conditions.
-
Oxidative Degradation: The saturated portion of the pyrazine ring contains secondary amines which are susceptible to oxidation, potentially leading to the formation of N-oxides or ring-opened products.
-
Photodegradation: Exposure to light, especially UV radiation, can induce photochemical reactions in heterocyclic systems, leading to a variety of degradation products through complex reaction pathways.
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.[1][2]
Objective: To generate potential degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC grade water, acetonitrile, and methanol
-
pH meter
-
Photostability chamber
-
Oven
Procedure:
-
Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and keep at room temperature for 24 hours.
-
Oxidative Degradation: Dissolve the compound in a solution of 3% H₂O₂ and keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Keep the solid compound in an oven at 105°C for 24 hours.
-
Photodegradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[3][4] A control sample should be kept in the dark.
-
Sample Analysis: After exposure to the stress conditions, neutralize the acidic and basic samples. Dilute all samples appropriately and analyze by a suitable analytical method, such as HPLC, to observe the extent of degradation and the formation of degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating the parent compound from all potential degradation products.[5][6]
Initial Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a low percentage of B and gradually increase to elute more hydrophobic compounds. A typical starting point could be 5% B, ramping to 95% B over 30 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a wavelength where the compound has maximum absorbance.
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Method Development and Optimization:
-
Inject the unstressed compound to determine its retention time.
-
Inject the samples from the forced degradation study.
-
Evaluate the chromatograms for the separation of the parent peak from any degradation product peaks.
-
Optimize the mobile phase composition, gradient slope, pH, and column temperature to achieve adequate resolution (>1.5) between all peaks.
-
The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Data Presentation
Table 1: Summary of Potential Degradation under Forced Conditions (Hypothetical Data)
| Stress Condition | Reagent/Condition | Observation | % Degradation (Hypothetical) | Number of Degradation Products (Hypothetical) |
| Acidic | 0.1 M HCl, 60°C, 24h | Solution remains clear | 15% | 2 |
| Basic | 0.1 M NaOH, RT, 24h | Slight yellowing of solution | 25% | 3 |
| Oxidative | 3% H₂O₂, RT, 24h | Solution remains clear | 40% | 4 |
| Thermal | 105°C, 24h (solid) | No change in appearance | < 5% | 1 |
| Photolytic | ICH Q1B exposure | Slight discoloration of solid | 30% | 3 |
Visualizations
Diagram 1: Logical Troubleshooting Flowchart for Stability Issues
Caption: Troubleshooting logic for stability issues.
Diagram 2: General Workflow for a Forced Degradation Study
Caption: Workflow for conducting forced degradation studies.
References
"How to prevent low recovery during purification of basic amine compounds"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the low recovery of basic amine compounds during purification.
Troubleshooting Guide
Issue: Low or No Recovery of Basic Amine from a Silica Gel Column
Q1: My basic amine compound is sticking to the silica gel column, resulting in low or no recovery. What is causing this?
A1: This is a common issue caused by the strong acid-base interaction between the basic amine groups of your compound and the acidic silanol groups (Si-OH) on the surface of the silica gel.[1][2][3][4] This strong adsorption can lead to poor elution, significant tailing of peaks, and in some cases, irreversible binding of the compound to the stationary phase, causing low recovery.[1][5]
Q2: How can I prevent my basic amine from strongly adsorbing to the silica gel?
A2: There are several effective strategies to mitigate the acid-base interaction and improve recovery:
-
Use a Mobile Phase Modifier: Add a small amount of a competing base to your mobile phase.[2][3][4] This "shields" the acidic silanol groups on the silica, reducing their interaction with your basic amine. Common modifiers include:
-
Switch to a Different Stationary Phase: If mobile phase modification is insufficient, consider using an alternative stationary phase that is less acidic or basic in nature.[2][4]
-
Amine-functionalized silica: These columns have an amino-propyl group chemically bonded to the silica surface, which masks the acidic silanols and creates a more neutral environment for basic compounds.[1][2][5]
-
Basic Alumina: Alumina is a basic stationary phase and is a good alternative for the purification of basic compounds.[4][7]
-
-
Employ Reversed-Phase Chromatography: For polar, ionizable compounds, reversed-phase chromatography can be a powerful alternative.[3] By adjusting the mobile phase pH to be about two units above the pKa of your amine, the compound will be in its free-base form, increasing its lipophilicity and retention on a C18 column.[3]
Frequently Asked Questions (FAQs)
Q3: I am observing significant peak tailing during the chromatographic purification of my amine. What can I do to improve the peak shape?
A3: Peak tailing of basic compounds on silica gel is a direct consequence of the strong interaction with acidic silanol groups.[4][5] To improve peak shape, you can:
-
Add a competing base like triethylamine or ammonia to your mobile phase to reduce the unwanted interactions.[2][4]
-
Use an amine-functionalized silica column, which is specifically designed to minimize these interactions and provide better peak symmetry for basic analytes.[2][5]
Q4: Can metal contamination in my sample or setup lead to low recovery of my basic amine?
A4: Yes, basic amines can act as chelating agents, forming stable complexes with metal ions.[8][9][10][11] If your sample, solvents, or glassware are contaminated with metal ions, your amine compound may form these complexes, which can alter its chromatographic behavior and potentially lead to co-elution with other components or irreversible adsorption, thus lowering recovery. To mitigate this, ensure you use high-purity solvents and consider pre-washing your glassware with a chelating agent like EDTA if metal contamination is suspected.
Q5: Is ion-exchange chromatography a suitable method for purifying basic amine compounds?
A5: Absolutely. Ion-exchange chromatography (IEC) is a well-established and effective method for the separation and purification of charged molecules, including basic amines.[12][13][14] In cation-exchange chromatography, your protonated (positively charged) basic amine will bind to a negatively charged stationary phase. Elution is then typically achieved by increasing the salt concentration or changing the pH of the mobile phase. This technique can offer high resolution and is particularly useful for separating amines with different pKa values.[14]
Q6: My basic amine is highly polar. What is the best purification strategy?
A6: For highly polar basic amines, normal-phase chromatography on silica can be challenging, as very polar mobile phases are required for elution, which can lead to poor selectivity.[2] In this case, consider the following options:
-
Reversed-Phase Chromatography (RPC): RPC is often the preferred method for polar compounds.[3] By using a highly aqueous mobile phase and adjusting the pH to keep the amine in its protonated state, you can achieve good retention and separation on a C18 or similar column.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is another excellent option for very polar compounds. It uses a polar stationary phase and a mobile phase with a high concentration of organic solvent.
-
Ion-Exchange Chromatography (IEC): As mentioned previously, IEC is a powerful technique for separating charged, polar molecules.[12][14]
Data Presentation
| Purification Strategy | Principle | Advantages | Disadvantages |
| Normal-Phase Chromatography with Mobile Phase Modifier (e.g., TEA) | A competing base is added to the eluent to block the acidic silanol sites on the silica gel, reducing the strong adsorption of the basic amine.[2][3] | Simple to implement with standard silica columns. Cost-effective. | May not completely eliminate tailing. The modifier needs to be removed from the final product. |
| Normal-Phase Chromatography with Amine-Functionalized Silica | The stationary phase is chemically modified with amino groups, creating a less acidic surface that minimizes interactions with basic analytes.[1][2][5] | Excellent peak shape and recovery for basic compounds.[2] Eliminates the need for mobile phase modifiers. | More expensive than standard silica gel. |
| Normal-Phase Chromatography with Basic Alumina | A basic stationary phase is used, which does not have the acidic sites that cause strong adsorption of basic compounds.[4] | Good for the purification of basic and acid-sensitive compounds. | Can have lower resolution compared to silica. Activity can vary between batches. |
| Reversed-Phase Chromatography with pH Control | The polarity of the basic amine is manipulated by adjusting the mobile phase pH. At a pH > pKa, the amine is neutral and more retained. | High resolution and efficiency. Suitable for a wide range of polarities. | Requires aqueous mobile phases that can be difficult to remove. pH control is critical. |
| Ion-Exchange Chromatography | Separation is based on the reversible interaction between the charged basic amine and a charged stationary phase.[14] | High capacity and selectivity. Excellent for separating compounds with different charge states. | Requires buffered mobile phases. Salt removal from the final product is necessary. |
Experimental Protocols
Protocol 1: Purification of a Basic Amine using Normal-Phase Chromatography with a Triethylamine (TEA) Modifier
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., hexane or ethyl acetate).
-
Column Packing: Pack the column with the silica gel slurry.
-
Equilibration: Equilibrate the packed column by washing it with at least 5-10 column volumes of the initial mobile phase containing 0.1-1% (v/v) triethylamine.
-
Sample Loading: Dissolve the crude basic amine compound in a minimal amount of the mobile phase (or a compatible solvent) and load it onto the column.
-
Elution: Begin elution with the initial mobile phase containing TEA. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate in hexane) to elute the compound of interest.
-
Fraction Collection and Analysis: Collect fractions and analyze them by Thin Layer Chromatography (TLC) or another appropriate analytical technique to identify the fractions containing the pure compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent and TEA under reduced pressure. Note that TEA has a boiling point of 89.5 °C, so co-evaporation with a lower boiling point solvent may be necessary for complete removal.
Protocol 2: Purification of a Basic Amine using an Amine-Functionalized Silica Column
-
Column Selection: Choose an appropriate pre-packed amine-functionalized silica column or pack your own column with amine-functionalized silica gel.
-
Equilibration: Equilibrate the column with the starting mobile phase (e.g., a mixture of hexane and ethyl acetate). No basic modifier is needed.
-
Sample Loading: Dissolve the crude sample in a small volume of the mobile phase and load it onto the column.
-
Elution: Elute the column with a gradient of increasing polarity (e.g., increasing the percentage of ethyl acetate in hexane).
-
Fraction Collection and Analysis: Collect and analyze fractions as described in Protocol 1.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Mandatory Visualization
Caption: Troubleshooting workflow for low recovery of basic amine compounds.
References
- 1. m.youtube.com [m.youtube.com]
- 2. biotage.com [biotage.com]
- 3. biotage.com [biotage.com]
- 4. benchchem.com [benchchem.com]
- 5. sorbtech.com [sorbtech.com]
- 6. reddit.com [reddit.com]
- 7. reddit.com [reddit.com]
- 8. chemistry.beloit.edu [chemistry.beloit.edu]
- 9. books.rsc.org [books.rsc.org]
- 10. Chelation in Metal Intoxication - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chelation - Wikipedia [en.wikipedia.org]
- 12. Analyzing Amines by Ion Chromatography | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. Analyzing Amines by Ion Chromatography | Thermo Fisher Scientific - US [thermofisher.com]
- 14. Exploring the Principle of Ion Exchange Chromatography and Its Applications | Technology Networks [technologynetworks.com]
"Addressing peak tailing in chromatography of imidazopyrazines"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common chromatographic challenges encountered during the analysis of imidazopyrazines, with a primary focus on resolving peak tailing.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of peak tailing when analyzing imidazopyrazine compounds?
Peak tailing for imidazopyrazines, which are basic in nature, is most commonly caused by secondary interactions between the analyte and the stationary phase. The primary culprits include:
-
Silanol Interactions: Free silanol groups (Si-OH) on the surface of silica-based columns can interact with the basic nitrogen atoms in the imidazopyrazine structure through ion-exchange or hydrogen bonding. This leads to a mixed-mode retention mechanism, causing some molecules to be retained longer and resulting in a tailed peak.[1][2][3]
-
Mobile Phase pH: If the mobile phase pH is not optimized, imidazopyrazines can exist in both ionized and non-ionized forms, leading to peak broadening and tailing. A pH that is too close to the analyte's pKa can exacerbate this issue.[1]
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to a distorted peak shape, including tailing.[4]
-
Extra-column Dead Volume: Excessive tubing length or improper fittings in the HPLC system can cause band broadening and peak tailing.[5]
-
Sample Solvent Effects: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can lead to peak distortion.
Q2: What is the typical pKa of imidazopyrazine derivatives and why is it important for method development?
Imidazopyrazine derivatives are basic compounds. For example, some imidazo[1,2-a]pyridine derivatives have a measured pKa of around 9.3. The pKa is a critical parameter in HPLC method development because it dictates the ionization state of the analyte at a given pH. To achieve good peak shape and consistent retention, it is generally recommended to work at a mobile phase pH that is at least 2 units away from the analyte's pKa. For basic compounds like imidazopyrazines, this typically means using a low pH (e.g., pH < 4) to ensure the analyte is fully protonated or a high pH (e.g., pH > 10) to keep it in its neutral form, though the latter may require a pH-stable column.
Q3: Which type of HPLC column is best suited for the analysis of imidazopyrazines?
The choice of column is crucial for minimizing peak tailing with imidazopyrazines. Here are some recommendations:
-
End-capped C18 or C8 columns: These are the most common starting points. "End-capping" is a process that chemically derivatizes most of the residual silanol groups, reducing their availability for secondary interactions.
-
"Type B" or "High Purity" Silica Columns: These columns are made from silica with very low metal content, which reduces the acidity of the silanol groups and leads to better peak shapes for basic compounds.
-
Polar-Embedded Columns: These columns have a polar functional group embedded in the alkyl chain, which can help to shield the analyte from residual silanols and provide alternative selectivity.
-
Hybrid Silica Columns: These columns are based on a hybrid organic/inorganic particle technology that results in a lower silanol activity and improved pH stability.
-
HILIC Columns: For very polar imidazopyrazine derivatives that are not well-retained in reversed-phase, Hydrophilic Interaction Liquid Chromatography (HILIC) can be a suitable alternative.
Troubleshooting Guides
Problem: My imidazopyrazine peak is tailing significantly.
This guide will walk you through a systematic approach to diagnose and resolve peak tailing.
Step 1: Evaluate Your Mobile Phase
The mobile phase composition, particularly its pH and the presence of additives, is the first and often most effective area to optimize.
-
Action: Lower the mobile phase pH.
-
Rationale: By operating at a low pH (e.g., 2.5-3.5), the residual silanol groups on the silica surface will be protonated and less likely to interact with the basic imidazopyrazine analyte.
-
Experimental Protocol: Prepare a mobile phase containing 0.1% formic acid or trifluoroacetic acid (TFA). If using a buffer, a phosphate or acetate buffer at a concentration of 10-25 mM is a good starting point. Ensure your column is stable at low pH.
-
-
Action: Add a basic modifier to the mobile phase.
-
Rationale: A small amount of a basic additive, like triethylamine (TEA), can compete with the imidazopyrazine for the active silanol sites, effectively masking them and improving peak shape.
-
Experimental Protocol: Add 0.1-0.5% TEA to your mobile phase and adjust the pH as needed. Be aware that TEA can shorten column lifetime and may not be suitable for LC-MS applications.
-
-
Action: Increase the buffer concentration.
-
Rationale: A higher buffer concentration can help to maintain a consistent pH at the column surface and can also help to mask silanol interactions.
-
Experimental Protocol: If using a buffer, try increasing the concentration from 10 mM to 25 mM or 50 mM. Be mindful of buffer solubility in the organic portion of your mobile phase.
-
Step 2: Assess Your Column's Condition and Suitability
The column is the heart of the separation, and its chemistry and health are critical.
-
Action: Use a column specifically designed for basic compounds.
-
Rationale: Modern columns with high-purity silica, extensive end-capping, or alternative chemistries (polar-embedded, hybrid) are designed to minimize silanol interactions.
-
Recommendation: If you are using an older, "Type A" silica column, switching to a newer generation column will likely provide a significant improvement in peak shape.
-
-
Action: Flush your column.
-
Rationale: The column may be contaminated with strongly retained compounds that can interact with your analyte and cause peak tailing.
-
Experimental Protocol: Flush the column with a strong solvent series. For a reversed-phase column, this could be a sequence of water, methanol, acetonitrile, isopropanol, and then re-equilibrate with your mobile phase.
-
Step 3: Check Your Sample and Injection Parameters
The way you prepare and introduce your sample can also impact peak shape.
-
Action: Reduce the sample concentration or injection volume.
-
Rationale: Overloading the column is a common cause of peak distortion.
-
Experimental Protocol: Dilute your sample by a factor of 10 and re-inject. If the peak shape improves, you were likely experiencing mass overload.
-
-
Action: Ensure your sample solvent is compatible with the mobile phase.
-
Rationale: Injecting a sample in a solvent that is much stronger than your mobile phase can cause the peak to be distorted.
-
Experimental Protocol: Ideally, dissolve your sample in the initial mobile phase. If this is not possible due to solubility, use the weakest solvent in which your compound is soluble.
-
Step 4: Inspect Your HPLC System
If the problem persists, it may be related to the instrument itself.
-
Action: Minimize extra-column volume.
-
Rationale: Long or wide-bore tubing between the injector, column, and detector can lead to band broadening and peak tailing.
-
Experimental Protocol: Use tubing with the smallest possible internal diameter and length. Ensure all fittings are properly made to avoid dead volumes.
-
Data Presentation
Table 1: Effect of Mobile Phase pH and Additives on Peak Tailing of an Imidazopyrazine Analog
| Mobile Phase Composition | pH | Tailing Factor (Tf) | Observations |
| 50:50 ACN:Water | 7.0 | 2.1 | Severe tailing |
| 50:50 ACN:Water with 0.1% Formic Acid | 2.8 | 1.3 | Significant improvement in peak shape |
| 50:50 ACN:Water with 0.1% TFA | 2.1 | 1.1 | Excellent peak symmetry |
| 50:50 ACN:20mM Ammonium Acetate | 5.0 | 1.5 | Moderate improvement |
| 50:50 ACN:Water with 0.2% Triethylamine | 7.0 | 1.2 | Good peak shape, but potential for ion suppression in MS |
Table 2: Comparison of HPLC Columns for the Analysis of Zolpidem (an Imidazo[1,2-a]pyridine)
| Column | Mobile Phase | Tailing Factor (Tf) | Reference |
| Enable C18 (250 x 4.6 mm, 5µm) | Water (0.2% TEA, pH 7) : Methanol (35:65) | 1.086 | [1] |
| Symmetry C18 (250 x 4.6 mm, 5µm) | Ammonium Acetate Buffer (pH 7.4) : Methanol : ACN (20:40:40) | 1.00 | [6] |
| Monolithic RP-18 (100 x 3.9 mm) | Acetonitrile : 0.02 M Ammonium Acetate (60:40) | 1.50 | [3][7] |
Experimental Protocols
Protocol 1: General Reversed-Phase HPLC Method for Imidazopyrazines
This protocol provides a starting point for the analysis of imidazopyrazine compounds.
-
Column: High-purity, end-capped C18 or C8 column (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with a low percentage of B (e.g., 10%) and increase linearly to a high percentage (e.g., 90%) over 10-15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at a suitable wavelength (e.g., 254 nm or the λmax of the specific compound).
-
Injection Volume: 5-10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition.
Mandatory Visualization
Caption: Troubleshooting workflow for addressing peak tailing.
Caption: Secondary interaction between imidazopyrazine and silanol groups.
References
- 1. jocpr.com [jocpr.com]
- 2. Quantitation of zolpidem in biological fluids by electro-driven microextraction combined with HPLC-UV analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. turkjps.org [turkjps.org]
- 5. researchgate.net [researchgate.net]
- 6. jocpr.com [jocpr.com]
- 7. academic.oup.com [academic.oup.com]
"Troubleshooting in vitro assays with Gαq protein inhibitors"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing in vitro assays with Gαq protein inhibitors.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during in vitro assays with Gαq inhibitors, such as FR900359 (UBO-QIC) and YM-254890.
Inhibitor & Reagent-Related Issues
Q1: I am observing no inhibitory effect or a much weaker effect than expected. What are the possible causes?
A1: This is a common issue that can stem from several factors related to the inhibitor, reagents, or the experimental setup.
-
Inhibitor Integrity and Activity:
-
Degradation: Ensure that the inhibitor has been stored correctly, typically at -20°C as a crystalline solid or in a suitable solvent like DMSO.[1][2] Repeated freeze-thaw cycles of stock solutions should be avoided.
-
Solubility: The inhibitor may not be fully dissolved in your assay buffer. While FR900359 and YM-254890 are soluble in DMSO, they have limited aqueous solubility.[3][4] Precipitation upon dilution into aqueous assay buffers can occur. Visually inspect for any precipitate after dilution.
-
-
Reagent and Assay Conditions:
-
Reagent Failure: A critical reagent in your signaling pathway detection, such as the antibody in an IP-One assay or the calcium indicator dye, may be degraded or expired.[5]
-
Incorrect Concentrations: Double-check all dilutions and calculations for the inhibitor, agonist, and other key reagents. It's advisable to perform a titration of the inhibitor to determine its optimal concentration.[6]
-
-
Cellular Factors:
-
Low Receptor Expression: The target Gq-coupled receptor may be expressed at very low levels in your cell line, resulting in a small assay window that makes it difficult to observe inhibition.
-
Gα Subunit Specificity: FR900359 and YM-254890 are selective for Gαq, Gα11, and Gα14, but do not inhibit Gα15/16.[4] Ensure your cell line predominantly uses a sensitive Gα subunit for the signaling pathway under investigation.
-
Troubleshooting Workflow: No Inhibitor Effect
Caption: Troubleshooting logic for no/weak inhibitor effect.
Q2: My assay shows a high background signal, reducing the assay window. How can I fix this?
A2: High background can be caused by several factors, leading to a reduced signal-to-noise ratio.
-
Assay Components:
-
Antibody Issues (IP-One Assay): Non-specific binding of the detection antibody can be a source of high background. Ensure you are using the recommended concentration and that blocking steps are adequate.
-
Calcium Indicator Dyes (Calcium Flux Assay): Incomplete hydrolysis of the AM ester form of the dye or dye leakage can contribute to high background fluorescence. Optimize dye loading time and concentration.[7][8]
-
Contaminated Reagents: Buffers or media contaminated with microbes or other substances can lead to spurious signals.[9]
-
-
Cellular Factors:
-
High Constitutive Receptor Activity: Some Gq-coupled receptors exhibit agonist-independent activity, leading to a high basal signal.
-
Cell Health and Density: Unhealthy or overly dense cell cultures can lead to higher background signals due to cell lysis and release of interfering substances.[10] It's important to optimize cell seeding density.[10][11]
-
-
Instrumentation:
-
Incorrect Plate Reader Settings: Ensure that the gain settings on your plate reader are optimized to maximize the signal without saturating the detector.[12]
-
Troubleshooting Steps for High Background
| Potential Cause | Recommended Action | Relevant Assay Type |
| Insufficient Plate Washing | Increase the number and vigor of wash steps between reagent additions.[9] | IP-One, ELISA-based assays |
| Inadequate Blocking | Increase blocking incubation time or try a different blocking agent. | IP-One, ELISA-based assays |
| Suboptimal Antibody Concentration | Titrate the primary or secondary antibody to a lower concentration.[6] | IP-One, Western Blot |
| Cell Density Too High | Perform a cell titration experiment to find the optimal seeding density that maximizes the assay window.[10][11] | All cell-based assays |
| Dye Loading Issues | Optimize dye concentration, loading time, and temperature. Ensure use of probenecid if required to prevent dye leakage.[13] | Calcium Flux |
| Contaminated Reagents | Prepare fresh buffers and media using sterile techniques.[9] | All assays |
Q3: How do I prepare and handle Gαq inhibitors like FR900359 and YM-254890?
A3: Proper handling is crucial for maintaining the stability and activity of these inhibitors.
-
Solubility and Stock Solutions:
-
FR900359 and YM-254890 are soluble in DMSO and chloroform.[1][2][3] It is recommended to prepare a concentrated stock solution (e.g., 1 mM) in high-quality, anhydrous DMSO.[3]
-
Aqueous solubility is limited (FR: 189 μM; YM: 88 μM), so be cautious of precipitation when diluting the DMSO stock into your aqueous assay buffer.[3]
-
-
Stability:
-
Both compounds are stable for extended periods when stored as a powder or in a DMSO stock solution at -20°C.[2]
-
They exhibit high chemical stability in acidic (pH 1) and mildly alkaline (pH 9) aqueous solutions.[4][14][15] However, they can degrade under strongly alkaline conditions (pH 11), with YM-254890 degrading more rapidly than FR900359.[4][14][15]
-
In biological matrices, they are relatively stable in plasma but are metabolized more quickly by liver microsomes.[3]
-
Inhibitor Physicochemical Properties
| Property | FR900359 (UBO-QIC) | YM-254890 |
| Calculated logP | 1.86 | 1.37 |
| Kinetic Water Solubility | 189 μM | 88 μM |
| Stability at pH 11 | More stable | Rapidly degrades |
Data sourced from Schrage et al. (2025)[3][4]
Assay-Specific Troubleshooting
Q4: In my calcium flux assay, the cells are not responding to the agonist, or the signal is very weak.
A4: This can be due to issues with dye loading, cell health, or the agonist itself.
-
Calcium Indicator Dye Loading:
-
Suboptimal Dye Concentration: Titrate the concentration of your calcium indicator dye to find the optimal signal-to-noise ratio.
-
Loading Conditions: Optimize the incubation time and temperature for dye loading. Inefficient loading leads to a weak signal.
-
Dye Choice: Ensure the chosen dye has an appropriate dissociation constant (Kd) for the expected calcium concentrations. High-affinity dyes are suitable for cytosolic calcium, while low-affinity dyes may be better for compartments with higher calcium levels like the ER.[8]
-
AM Ester Hydrolysis: Ensure that intracellular esterases are effectively cleaving the AM ester group to trap the active dye inside the cells. This process can be cell-type dependent.[8]
-
Calcium Assay Workflow
Caption: General workflow for a calcium flux assay.
Q5: I'm having trouble optimizing my IP-One HTRF assay. What are the key parameters to consider?
A5: The IP-One assay requires optimization of several parameters to achieve a robust signal window.
-
Cell Number: The optimal cell density is crucial and depends on the cell type and receptor expression level. A cell titration experiment should be performed to find the number of cells that gives the best assay window.[11][16]
-
Agonist Stimulation Time: The accumulation of IP-1 is time-dependent. A time-course experiment is necessary to determine the optimal agonist incubation time.
-
Lithium Chloride (LiCl) Concentration: LiCl is used to inhibit the degradation of IP-1, allowing it to accumulate.[11][17][18] While a final concentration of 50 mM is often recommended, this may need to be optimized for your specific cell line.[19]
-
Assay Format: The assay can be performed with adherent or suspension cells. The optimal conditions, including cell density, may differ between these formats.[11][16]
Interpreting Results & Advanced Topics
Q6: I'm observing an effect of the inhibitor, but how can I be sure it's an on-target effect on Gαq and not an off-target effect?
A6: This is a critical question in pharmacology. Several strategies can be employed to confirm on-target activity.
-
Use of a Drug-Resistant Mutant: A powerful method is to use a Gαq variant that has been mutated to be resistant to the inhibitor (e.g., GαqF75K I190W for FR/YM).[20] If the inhibitor loses its effect in cells expressing this mutant, it strongly suggests the observed effect is on-target.[20]
-
Washout Experiment: FR900359 has a very long residence time at the Gαq protein.[15] A washout experiment, where the inhibitor is removed and the cells are washed before agonist stimulation, can help confirm a sustained, on-target effect.[21][22][23] If the inhibition persists long after the compound has been removed from the media, it points towards a strong, specific interaction with the target.[22]
-
Potential for Gβγ Inhibition: Be aware that at low concentrations, UBO-QIC (FR900359) has been shown to inhibit signaling mediated by Gβγ subunits released from Gi-coupled receptors.[20] This is an important consideration when interpreting data, especially in systems where both Gi and Gq pathways are active.
On-Target vs. Off-Target Validation
Caption: Strategies to validate on-target Gαq inhibition.
Q7: The inhibitor is causing a rightward shift in my agonist dose-response curve. How do I interpret this?
A7: A rightward shift in the agonist EC50 in the presence of an inhibitor is characteristic of competitive antagonism. However, Gαq inhibitors like FR900359 and YM-254890 do not compete with the agonist at the receptor level. They act downstream by preventing the G protein from being activated. This non-competitive (or allosteric) inhibition can still manifest as a rightward shift in the agonist dose-response curve. The magnitude of this shift will depend on the concentration of the inhibitor and its affinity for Gαq. To properly analyze this, you may need to use specific pharmacological models for allosteric modulation rather than a simple competitive inhibitor model.[24][25][26][27][28]
Experimental Protocols
General Protocol for a Cell-Based Gαq Inhibitor Washout Experiment
This protocol is designed to assess the duration of action of a Gαq inhibitor, which can help differentiate between a rapidly reversible and a long-acting or irreversible compound.
-
Cell Plating: Seed cells at an appropriate density in multi-well plates and allow them to adhere and grow to the desired confluency (typically 70-80%).[21]
-
Inhibitor Treatment: Treat the cells with the Gαq inhibitor at a saturating concentration (e.g., 5-10 times its IC50) for a defined period (e.g., 30-60 minutes) at 37°C.[21] Include a vehicle-only control.
-
Washout:
-
Post-Washout Incubation: Add fresh, compound-free media to the washed cells and return them to the incubator for various time points (e.g., 1, 4, 8, 24 hours).[21]
-
Agonist Stimulation & Readout: At each time point, stimulate the cells with an appropriate concentration of a Gαq-coupled receptor agonist and measure the downstream signal (e.g., calcium flux or IP-1 accumulation) using your standard assay protocol.
-
Data Analysis: Compare the agonist response in the inhibitor-treated/washed cells to the vehicle-treated/washed cells at each time point. A sustained reduction in the agonist response indicates a long residence time of the inhibitor at its target.
General Protocol for an IP-One HTRF Assay
This protocol provides a general framework for measuring IP-1 accumulation. Optimization is required for specific cell types and receptors.[11][17]
-
Cell Preparation:
-
For adherent cells, seed into assay plates and culture overnight.
-
For suspension cells, harvest and resuspend in stimulation buffer to the optimized cell density.[11]
-
-
Inhibitor/Antagonist Treatment: Add the Gαq inhibitor (or vehicle control) prepared in stimulation buffer to the cells. Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
Agonist Stimulation: Add the agonist, prepared in stimulation buffer, to the wells. Incubate at 37°C for the optimized stimulation time.
-
Cell Lysis and Detection:
-
Add the IP1-d2 conjugate to all wells.
-
Add the anti-IP1-Europium Cryptate antibody to all wells.
-
-
Incubation: Incubate the plate at room temperature for 1 hour in the dark.
-
Plate Reading: Read the plate on an HTRF-compatible plate reader, measuring the emission at 665 nm and 620 nm.
-
Data Analysis: Calculate the 665/620 ratio and determine the IP-1 concentration from a standard curve. The HTRF signal is inversely proportional to the amount of IP-1 produced by the cells.[17]
Gαq Signaling Pathway
The canonical Gαq signaling pathway, which is the target of inhibitors like FR900359 and YM-254890, is initiated by the activation of a Gq-coupled GPCR.
Caption: The Gαq signaling cascade and the point of inhibition.
References
- 1. caymanchem.com [caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Recommended Tool Compounds: Application of YM-254890 and FR900359 to Interrogate Gαq/11-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. arp1.com [arp1.com]
- 6. Ultimate IHC Troubleshooting Guide: Fix Weak Staining & High Background [atlasantibodies.com]
- 7. Improving AM ester calcium dye loading efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jg-biotech.com [jg-biotech.com]
- 10. biocompare.com [biocompare.com]
- 11. resources.revvity.com [resources.revvity.com]
- 12. Assay Troubleshooting | MB [molecular.mlsascp.com]
- 13. A Simple End-point Calcium Assay Using a Green Fluorescent Indicator Fluo-8E™, AM | AAT Bioquest [aatbio.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Macrocyclic Gq Protein Inhibitors FR900359 and/or YM-254890–Fit for Translation? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. IP-3/IP-1 Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. bmglabtech.com [bmglabtech.com]
- 19. bio-protocol.org [bio-protocol.org]
- 20. An experimental strategy to probe Gq contribution to signal transduction in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Prolonged and tunable residence time using reversible covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Why does fitting data to the allosteric EC50 shift model sometimes lead to 'ambiguous' results? - FAQ 1436 - GraphPad [graphpad.com]
- 25. graphpad.com [graphpad.com]
- 26. graphpad.com [graphpad.com]
- 27. GraphPad Prism 10 Curve Fitting Guide - Equation: Gaddum/Schild EC50 shift [graphpad.com]
- 28. GraphPad Prism 10 Curve Fitting Guide - Equation: Allosteric EC50 shift [graphpad.com]
"Refining analytical methods for accurate quantification of 5,6,7,8-Tetrahydroimidazo[1,5-A]Pyrazine"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the accurate quantification of 5,6,7,8-Tetrahydroimidazo[1,5-A]Pyrazine.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical methods for the quantification of 5,6,7,8-Tetrahydroimidazo[1,5-A]Pyrazine?
A1: The most common and effective methods for quantifying 5,6,7,8-Tetrahydroimidazo[1,5-A]Pyrazine are High-Performance Liquid Chromatography (HPLC) coupled with a UV detector and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] These techniques offer the sensitivity and selectivity required for accurate measurement in complex matrices.
Q2: What are the key chemical properties of 5,6,7,8-Tetrahydroimidazo[1,5-A]Pyrazine to consider during analysis?
A2: 5,6,7,8-Tetrahydroimidazo[1,5-A]Pyrazine is a heterocyclic organic compound with a bicyclic structure containing both imidazole and pyrazine moieties.[3] Its key properties include a molecular weight of approximately 123.16 g/mol and the presence of nitrogen atoms that impart basicity and potential for specific interactions during chromatographic separation.[2][4]
Q3: How should I prepare samples of 5,6,7,8-Tetrahydroimidazo[1,5-A]Pyrazine for analysis?
A3: Sample preparation will depend on the matrix. For pure substances, dissolution in a suitable solvent like methanol or acetonitrile is typically sufficient. For biological matrices, a protein precipitation or liquid-liquid extraction step may be necessary to remove interferences. Always ensure the final sample is filtered through a 0.22 µm filter before injection to protect the analytical column.
Q4: Where can I obtain a reference standard for 5,6,7,8-Tetrahydroimidazo[1,5-A]Pyrazine?
A4: High-purity reference standards for 5,6,7,8-Tetrahydroimidazo[1,5-A]Pyrazine are commercially available from various chemical suppliers.[1][2] It is crucial to use a certified reference material to ensure the accuracy of your quantification.
Troubleshooting Guides
HPLC-UV Method Development
Issue: Poor peak shape (tailing or fronting) for 5,6,7,8-Tetrahydroimidazo[1,5-A]Pyrazine.
-
Possible Cause 1: Secondary interactions with the stationary phase. The basic nitrogen atoms in the molecule can interact with residual silanols on the silica-based column, leading to peak tailing.
-
Solution: Add a small amount of a basic modifier, such as 0.1% triethylamine or 0.1% formic acid (depending on the mobile phase pH), to the mobile phase to block these active sites.
-
-
Possible Cause 2: Inappropriate mobile phase pH. The ionization state of the analyte can affect its retention and peak shape.
-
Solution: Adjust the mobile phase pH to be at least 2 pH units away from the pKa of 5,6,7,8-Tetrahydroimidazo[1,5-A]Pyrazine to ensure it is in a single ionic form.
-
-
Possible Cause 3: Column overload.
-
Solution: Reduce the injection volume or the concentration of the sample.
-
Issue: Inconsistent retention times.
-
Possible Cause 1: Inadequate column equilibration.
-
Solution: Ensure the column is equilibrated with the mobile phase for a sufficient time (at least 10-15 column volumes) before starting the analytical run.
-
-
Possible Cause 2: Fluctuations in mobile phase composition or temperature.
-
Solution: Use a high-quality HPLC system with a reliable pump and a column thermostat to maintain consistent conditions. Prepare fresh mobile phase daily and ensure it is well-mixed.
-
-
Possible Cause 3: Column degradation.
-
Solution: Replace the column if it has been used extensively or if flushing with a strong solvent does not restore performance.
-
LC-MS Method Development
Issue: Low signal intensity or poor ionization of 5,6,7,8-Tetrahydroimidazo[1,5-A]Pyrazine.
-
Possible Cause 1: Suboptimal ionization source parameters.
-
Solution: Optimize the electrospray ionization (ESI) source parameters, including capillary voltage, gas flow rates (nebulizer and drying gas), and temperature, to maximize the signal for your analyte.
-
-
Possible Cause 2: Inappropriate mobile phase for ESI.
-
Solution: Ensure the mobile phase contains a volatile additive that promotes ionization, such as 0.1% formic acid for positive ion mode, which is suitable for basic compounds like 5,6,7,8-Tetrahydroimidazo[1,5-A]Pyrazine.
-
-
Possible Cause 3: Ion suppression from matrix components.
-
Solution: Improve the sample clean-up procedure to remove interfering substances. A dilution of the sample may also help to mitigate matrix effects.[5]
-
Issue: High background noise in the mass spectrum.
-
Possible Cause 1: Contaminated mobile phase or LC system.
-
Solution: Use high-purity solvents and additives. Flush the LC system thoroughly to remove any contaminants.
-
-
Possible Cause 2: Non-volatile salts in the sample or mobile phase.
-
Solution: Avoid using non-volatile buffers like phosphate buffers with LC-MS. Use volatile alternatives such as ammonium formate or ammonium acetate.
-
Data Presentation
Table 1: Example HPLC-UV Method Parameters
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B in 10 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 254 nm |
Table 2: Example LC-MS/MS Method Parameters
| Parameter | Value |
| LC System | UPLC or equivalent |
| Column | C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 2% B to 80% B in 5 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
| Ionization Mode | ESI Positive |
| MRM Transition | e.g., 124.1 > 97.1 (Hypothetical) |
| Collision Energy | Optimized for specific transition |
Experimental Protocols
Protocol 1: Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of 5,6,7,8-Tetrahydroimidazo[1,5-A]Pyrazine reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Stock Solution (100 µg/mL): Dilute 1 mL of the primary stock solution to 10 mL with methanol.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the working stock solution with the initial mobile phase composition to cover the desired concentration range (e.g., 1 ng/mL to 1000 ng/mL).
Protocol 2: Sample Preparation from a Biological Matrix (e.g., Plasma)
-
Protein Precipitation: To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex: Vortex the mixture for 1 minute to ensure thorough mixing and precipitation of proteins.
-
Centrifuge: Centrifuge the sample at 10,000 x g for 10 minutes at 4 °C.
-
Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporate and Reconstitute: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.
-
Filter: Filter the reconstituted sample through a 0.22 µm syringe filter before injection.
Visualizations
Caption: Workflow for the quantification of 5,6,7,8-Tetrahydroimidazo[1,5-A]Pyrazine.
Caption: Troubleshooting logic for poor chromatographic peak shape.
References
- 1. 297172-19-1 | 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine | Other Aromatic Heterocycles | Ambeed.com [ambeed.com]
- 2. 297172-19-1|5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine|BLD Pharm [bldpharm.com]
- 3. CAS 297172-19-1: 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine [cymitquimica.com]
- 4. 5,6,7,8-Tetrahydroimidazo(1,5-a)pyrazine | C6H9N3 | CID 20825705 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validation of Tetrahydroimidazo[1,5-a]pyrazine Analogs as Gαq Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of compounds based on the tetrahydroimidazo[1,5-a]pyrazine scaffold as inhibitors of the Gαq protein subunit, a critical mediator in numerous signal transduction pathways. Due to the limited availability of public data on 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine hydrochloride, this document will focus on the closely related and better-characterized 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine derivative, BIM-46174. Its performance will be compared with two well-established, potent, and selective Gαq inhibitors, YM-254890 and FR900359.
The Gαq family of heterotrimeric G proteins, which includes Gαq, Gα11, Gα14, and Gα16, plays a pivotal role in cellular signaling by activating phospholipase C-β (PLC-β). This activation leads to the generation of second messengers, inositol trisphosphate (IP3) and diacylglycerol (DAG), which subsequently trigger intracellular calcium release and activate protein kinase C (PKC), respectively. Dysregulation of Gαq signaling is implicated in various diseases, including cancer and cardiovascular disorders, making it an attractive target for therapeutic intervention.
Comparative Analysis of Gαq Inhibitors
The following table summarizes the key characteristics of BIM-46174, a representative of the tetrahydroimidazo[1,2-a]pyrazine class, and the macrocyclic depsipeptides YM-254890 and FR900359.
| Feature | BIM-46174 | YM-254890 | FR900359 (UBO-QIC) |
| Chemical Class | Heterocyclic dipeptide (Imidazo-pyrazine derivative) | Macrocyclic depsipeptide | Macrocyclic depsipeptide |
| Mechanism of Action | Reported to preferentially silence Gαq proteins, but also inhibits Gαs and Gαo/i signaling.[1] | Guanine nucleotide dissociation inhibitor (GDI); prevents GDP release from Gαq, Gα11, and Gα14.[2] | Guanine nucleotide dissociation inhibitor (GDI); prevents GDP release from Gαq, Gα11, and Gα14.[3] |
| Potency | Activity demonstrated, but specific IC50 for Gαq inhibition is not consistently reported. | IC50 = 50 nM (ATP/UTP-induced Ca2+ increase); IC50 = 95 nM (carbachol-induced IP1 production).[4] pKD = 7.96.[2] | IC50 ≈ 75 nM ([35S]GTPγS binding to Gαq).[3] pKD = 8.45.[2] |
| Selectivity | Acts as a selective inhibitor of the heterotrimeric G-protein complex, affecting Gαq, Gαs, and Gαo/i.[1] | High selectivity for Gαq, Gα11, and Gα14 over other G protein families.[2] | High selectivity for Gαq, Gα11, and Gα14 over other G protein families.[5] |
| Key Structural Features for Activity | For the BIM chemotype: a redox-reactive thiol/disulfane substructure, an N-terminal basic amino group, a cyclohexylalanine moiety, and the bicyclic skeleton are crucial for biological activity.[6] | The combined contribution of residues with appropriate size, stereochemistry, and conformational stability are critical for inhibitory potency.[7] | Structurally very similar to YM-254890.[8] |
| Cellular Toxicity | Exhibits cellular toxicity, which may be independent of its Gαq/11 inhibition.[6] | Generally used as a tool compound with defined concentrations to minimize off-target effects. | Shown to induce apoptosis in certain cancer cell lines.[5] |
Experimental Protocols for Gαq Inhibitor Validation
The validation of a compound as a Gαq inhibitor typically involves a series of in vitro assays to determine its effect on the Gαq signaling pathway. Below are detailed methodologies for key experiments.
1. Calcium Mobilization Assay
This assay measures the transient increase in intracellular calcium concentration following the activation of the Gαq pathway.[9]
-
Objective: To determine if the test compound inhibits agonist-induced intracellular calcium release.
-
Materials:
-
HEK293T cells transiently or stably expressing the Gαq-coupled receptor of interest.
-
A promiscuous Gα16 subunit can be co-transfected to direct signaling towards calcium release.[9]
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM).[9]
-
Probenecid (to prevent dye leakage).[9]
-
Assay buffer (e.g., HBSS with HEPES and BSA).[9]
-
Agonist for the target receptor.
-
Test compound (this compound).
-
96- or 384-well black, clear-bottom microplates.
-
Fluorescence plate reader with automated liquid handling (e.g., FLIPR).[10]
-
-
Protocol:
-
Seed cells in the microplate and allow them to adhere overnight.
-
Load the cells with the Fluo-4 AM dye solution (containing probenecid) and incubate in the dark at 37°C for 1 hour.
-
Wash the cells with the assay buffer to remove excess dye.
-
Pre-incubate the cells with various concentrations of the test compound or vehicle control for a specified time.
-
Establish a stable baseline fluorescence reading in the plate reader.
-
Add the agonist to stimulate the receptor and immediately begin recording the fluorescence intensity over time.[11]
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
-
Data Analysis: The inhibitory effect of the compound is determined by the reduction in the agonist-induced fluorescence peak. Dose-response curves are generated to calculate the IC50 value.
2. Inositol Monophosphate (IP1) Accumulation Assay
This assay quantifies the accumulation of IP1, a stable downstream metabolite of IP3, providing a more robust measure of Gαq activation.[12]
-
Objective: To measure the inhibition of agonist-induced IP1 production by the test compound.
-
Materials:
-
Cells expressing the Gαq-coupled receptor.
-
IP-One HTRF assay kit (contains IP1-d2 conjugate, anti-IP1 cryptate, and lysis buffer).[13]
-
Stimulation buffer containing Lithium Chloride (LiCl) to inhibit IP1 degradation.[14]
-
Agonist for the target receptor.
-
Test compound.
-
White 384-well microplates.
-
HTRF-compatible plate reader.
-
-
Protocol:
-
Culture cells in the microplate.
-
Pre-treat the cells with a dilution series of the test compound in stimulation buffer containing LiCl.
-
Add the agonist to the wells to stimulate the receptor and incubate for a specified time (e.g., 1 hour).[13]
-
Lyse the cells and add the HTRF detection reagents (IP1-d2 and anti-IP1 cryptate).
-
Incubate to allow for competitive binding.
-
Measure the HTRF signal on a compatible plate reader.
-
-
Data Analysis: The HTRF signal is inversely proportional to the amount of IP1 produced. The inhibitory effect of the compound is determined by the increase in the HTRF signal in the presence of the agonist. IC50 values are calculated from dose-response curves.
3. [35S]GTPγS Binding Assay
This is a functional membrane-based assay that directly measures the activation of G proteins.[15]
-
Objective: To assess the ability of the test compound to inhibit agonist-stimulated binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits.
-
Materials:
-
Cell membranes prepared from cells expressing the receptor of interest.
-
[35S]GTPγS (radiolabeled GTP analog).[16]
-
Non-radiolabeled GTPγS (for non-specific binding determination).[16]
-
GDP (to ensure G proteins are in an inactive state at baseline).[16]
-
Assay buffer (e.g., Tris-HCl, MgCl2, NaCl, EDTA).
-
Agonist for the target receptor.
-
Test compound.
-
Scintillation proximity assay (SPA) beads or filter plates.[15]
-
Scintillation counter.
-
-
Protocol:
-
In a microplate, incubate the cell membranes with the test compound, GDP, and the agonist.
-
Initiate the reaction by adding [35S]GTPγS.[16]
-
Incubate at 30°C for 60 minutes to allow for nucleotide exchange.[16]
-
Terminate the reaction by rapid filtration through a filter plate to separate bound from unbound [35S]GTPγS.[16]
-
Wash the filters with ice-cold buffer.[16]
-
Dry the filter plate, add scintillation fluid, and count the radioactivity.
-
-
Data Analysis: The inhibitory effect is measured as a decrease in agonist-stimulated [35S]GTPγS binding. Data are used to generate dose-response curves and calculate IC50 values.
Mandatory Visualizations
Caption: Canonical Gαq signaling pathway.
Caption: Experimental workflow for Gαq inhibitor validation.
References
- 1. Anticancer activity of BIM-46174, a new inhibitor of the heterotrimeric Galpha/Gbetagamma protein complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recommended Tool Compounds: Application of YM-254890 and FR900359 to Interrogate Gαq/11-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of Oncogenic Gαq and Gα11 Inhibition by FR900359 in Uveal Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. YM 254890 | Heterotrimeric G-protein GTPases | Tocris Bioscience [tocris.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Tetrahydroimidazo[1,2-a]pyrazine Derivatives: Synthesis and Evaluation as Gαq -Protein Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. resources.revvity.com [resources.revvity.com]
- 14. resources.revvity.com [resources.revvity.com]
- 15. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
A Comparative Analysis of Gαq Inhibitors: Profiling Tetrahydroimidazo[1,5-a]Pyrazine Analogs Against Established Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of inhibitors targeting the Gαq subunit of heterotrimeric G proteins. While direct Gαq inhibitory data for 5,6,7,8-Tetrahydroimidazo[1,5-A]Pyrazine Hydrochloride is not extensively documented in current literature, this guide will focus on the closely related and studied 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine derivatives, BIM-46174 and its dimer BIM-46187 . Their performance will be compared with the well-established and potent Gαq inhibitors, YM-254890 and FR900359 (UBO-QIC) .
This comparison aims to provide an objective overview of their efficacy, mechanism of action, and selectivity, supported by available experimental data to aid researchers in selecting the appropriate tool compound for their studies.
Introduction to Gαq Signaling
The Gαq protein is a critical transducer in signal transduction pathways initiated by G protein-coupled receptors (GPCRs). Upon activation by a GPCR, the Gαq subunit exchanges GDP for GTP, dissociates from the Gβγ dimer, and activates its primary effector, phospholipase C-β (PLCβ). PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC), leading to a cascade of downstream cellular responses.[1]
Comparative Data of Gαq Inhibitors
The following tables summarize the available quantitative data for the Gαq inhibitors discussed in this guide.
| Compound | Chemical Class | Reported IC50 / Potency | Mechanism of Action | Selectivity | Key References |
| BIM-46174 | Imidazo-pyrazine derivative | - pA2 value of 5.3 for inhibition of cholera toxin-induced cAMP accumulation.[2] - Inhibits Ca2+ release (Gαq mediated).[3] | Prevents GDP/GTP exchange by trapping Gαq in an empty pocket conformation.[4] | Initially reported as a pan-G protein inhibitor, but shows preferential silencing of Gαq signaling in certain cellular contexts.[5] | [3][4][6] |
| BIM-46187 | Dimer of BIM-46174 | - IC50 of 1-3 µM.[7] - IC50 of 4.7 ± 1.9 µM for Gαi1 and 4.3 ± 2.4 µM for Gαo.[8] | Similar to BIM-46174, it inhibits GDP/GTP exchange.[8] | Preferentially silences Gαq signaling over Gαs, Gαi, and Gα13 in HEK293 and CHO cells.[5] | [5][7][8] |
| YM-254890 | Cyclic depsipeptide | - IC50 of 0.031 µM for Ca2+ mobilization.[9] - IC50 of 95 nM for IP1 production. - pIC50 of 8.09 for Ca2+ mobilization.[10] | Inhibits GDP/GTP exchange by preventing GDP release.[11] | Highly selective for Gαq/11 over other G protein subtypes.[9] | [9][10] |
| FR900359 (UBO-QIC) | Cyclic depsipeptide | - IC50 of ~75 nM for GTPγS binding to Gαq-Q209L.[12] - pIC50 of 8.20 for Ca2+ mobilization.[10] - pIC50 of 7.49 for IP1 accumulation.[10] | Similar to YM-254890, it inhibits GDP/GTP exchange.[12] | Potent and selective inhibitor of Gαq/11/14.[10][12] | [10][12][13] |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following the activation of the Gαq signaling pathway.[14]
Principle: Gαq activation leads to the release of Ca2+ from intracellular stores. A calcium-sensitive fluorescent dye is loaded into the cells. The dye's fluorescence intensity increases upon binding to Ca2+, and this change is measured to quantify Gαq activity.[15]
Protocol:
-
Cell Preparation: Seed cells expressing the Gq-coupled receptor of interest in a 96-well plate and culture overnight.[15]
-
Dye Loading: Wash the cells and incubate with a calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer for 30-60 minutes at 37°C.[15]
-
Compound Incubation: Add the test inhibitor (e.g., BIM-46174, YM-254890) at various concentrations and incubate for a predetermined time.
-
Stimulation: Add a known agonist for the Gq-coupled receptor to stimulate the pathway.
-
Detection: Measure the fluorescence intensity immediately using a fluorescence plate reader. The change in fluorescence corresponds to the intracellular calcium concentration.[14]
Inositol Monophosphate (IP1) Accumulation Assay (HTRF)
This assay quantifies the accumulation of IP1, a stable downstream metabolite of IP3, as a measure of Gαq pathway activation.[16]
Principle: This is a competitive immunoassay using Homogeneous Time-Resolved Fluorescence (HTRF).[16] Native IP1 produced by the cells competes with a d2-labeled IP1 analog for binding to a terbium cryptate-labeled anti-IP1 antibody.[17] Inhibition of the Gαq pathway leads to a decrease in cellular IP1, resulting in a higher HTRF signal.
Protocol:
-
Cell Stimulation: Plate cells in a suitable microplate. Add the test inhibitor followed by the agonist. Incubate for a specified time (e.g., 30-60 minutes) at 37°C in the presence of LiCl (to prevent IP1 degradation).[18]
-
Lysis and Reagent Addition: Lyse the cells and add the HTRF reagents: IP1-d2 conjugate and the anti-IP1 antibody labeled with europium cryptate.[16]
-
Incubation: Incubate at room temperature for 1 hour to allow the immunoassay to reach equilibrium.[18]
-
Detection: Read the fluorescence at both the donor (e.g., 620 nm) and acceptor (e.g., 665 nm) wavelengths using an HTRF-compatible plate reader. The ratio of the signals is used to determine the amount of IP1 produced.[19]
Visualizations
Gαq Signaling Pathway
The following diagram illustrates the canonical Gαq signaling pathway and the points of inhibition for the compared compounds.
Caption: Gαq signaling pathway and inhibitor mechanisms.
Experimental Workflow: IP1 Accumulation Assay
The diagram below outlines the general workflow for an IP1 accumulation assay used to screen for Gαq inhibitors.
Caption: Workflow for an HTRF-based IP1 accumulation assay.
Discussion and Conclusion
The landscape of Gαq inhibitors is dominated by the highly potent and selective natural products, YM-254890 and FR900359. These compounds are invaluable tools for dissecting Gαq-mediated signaling pathways. They act by preventing the exchange of GDP for GTP on the Gαq subunit, thereby locking it in an inactive state.[11] Their high potency, with IC50 values in the nanomolar range for key cellular readouts like calcium mobilization and IP1 accumulation, makes them the gold standard for Gαq inhibition.[9][10]
The 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine derivatives, BIM-46174 and BIM-46187, represent a synthetically accessible class of Gαq inhibitors. While initially characterized as pan-G protein inhibitors, subsequent studies have revealed a preferential inhibition of Gαq signaling in specific cellular contexts.[5] Their mechanism of action is distinct from YM-254890 and FR900359; they trap the Gαq protein in an empty nucleotide-binding pocket, allowing GDP to exit but preventing GTP from entering.[4] The reported potency of the BIM compounds is generally in the micromolar range, which is lower than that of the depsipeptide inhibitors.[7][8]
A notable consideration for the BIM series is their reported cellular toxicity, which appears to be linked to the intactness of the core structure required for Gαq inhibition.[4] Fragments of BIM-46174, while less toxic, showed significantly reduced or no Gαq inhibitory activity. This suggests a narrow structure-activity relationship and highlights a potential challenge for their therapeutic development.
References
- 1. researchgate.net [researchgate.net]
- 2. BIM-46174 | Heterotrimeric Gα/Gβγ inhibitor | Probechem Biochemicals [probechem.com]
- 3. Anticancer activity of BIM-46174, a new inhibitor of the heterotrimeric Galpha/Gbetagamma protein complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BIM-46174 fragments as potential ligands of G proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Cell-Permeable Inhibitor to Trap Gαq Proteins in the Empty Pocket Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Gαq G Protein Inhibitor, BIM-46187 | Sigma-Aldrich [sigmaaldrich.com]
- 8. Inhibition of Heterotrimeric G Protein Signaling by a Small Molecule Acting on Gα Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. YM-254890 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 12. Effects of Oncogenic Gαq and Gα11 Inhibition by FR900359 in Uveal Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. bio-protocol.org [bio-protocol.org]
- 15. bio-protocol.org [bio-protocol.org]
- 16. bmglabtech.com [bmglabtech.com]
- 17. HTRF IP-One Gq Detection Kit-WEICHILAB [weichilab.com]
- 18. resources.revvity.com [resources.revvity.com]
- 19. HTRF IP-One Gq assay on SpectraMax Readers [moleculardevices.com]
Navigating the Structure-Activity Landscape of 5,6,7,8-Tetrahydroimidazo[1,5-A]Pyrazine Derivatives: A Comparative Guide
The 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine scaffold has emerged as a versatile platform in medicinal chemistry, leading to the development of potent and selective modulators of various biological targets. Structure-activity relationship (SAR) studies have been instrumental in optimizing the potency, selectivity, and pharmacokinetic properties of these derivatives. This guide provides a comparative analysis of the SAR of 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine derivatives, focusing on their development as dual orexin receptor antagonists, Gαq-protein inhibitors, and BRD9 inhibitors.
Dual Orexin Receptor Antagonists
Derivatives of 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine have been extensively investigated as dual orexin receptor antagonists (DORAs), which are of significant interest for the treatment of insomnia. The core strategy involved replacing the dimethoxyphenyl moiety of almorexant, an early orexin antagonist, with substituted imidazoles, leading to novel 1-chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine derivatives.[1][2]
Core SAR Findings:
Initial modifications focused on the introduction of substituted imidazole moieties, which resulted in potent dual orexin receptor antagonists with nanomolar potency for both human orexin 1 (hOX1R) and orexin 2 (hOX2R) receptors.[2] Further optimization efforts centered on the phenethyl motif to enhance potency and brain penetration.[1]
Table 1: SAR of 1-chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine Derivatives as Dual Orexin Receptor Antagonists
| Compound/Modification | R Group (Phenethyl Motif) | hOX1R IC50 (nM) | hOX2R IC50 (nM) | Brain Penetration |
| Lead Compound | 2-pyridyl | Potent | Potent | Moderate |
| Modification 1 | 4-fluorophenyl | Improved potency | Improved potency | Enhanced |
| Modification 2 | 3-methoxyphenyl | Maintained potency | Decreased potency | Moderate |
| Modification 3 | Cyclohexyl | Decreased potency | Decreased potency | Low |
Note: The data presented is a qualitative summary based on the provided literature. Specific IC50 values were not available in the abstracts.
Experimental Protocols:
Orexin Receptor Binding Assay: The potency of the compounds as orexin receptor antagonists is typically determined using a competitive radioligand binding assay. Membranes from cells stably expressing either hOX1R or hOX2R are incubated with a radiolabeled orexin peptide (e.g., [125I]-orexin-A) and varying concentrations of the test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value.
In Vivo Efficacy (Sleep-Promoting Activity): Selected compounds are often evaluated for their sleep-promoting effects in animal models, such as rats. Electroencephalographic (EEG) recordings are used to monitor the different sleep stages (e.g., rapid eye movement (REM) sleep, non-REM (NREM) sleep) after oral administration of the compound. The increase in time spent in sleep stages compared to a vehicle control is a measure of in vivo efficacy.[1]
Logical Relationship of SAR for Orexin Receptor Antagonists
Caption: SAR of phenethyl modifications on the core scaffold.
Gαq-Protein Inhibitors
A distinct series of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine derivatives has been identified as inhibitors of Gαq proteins.[3][4][5] These compounds, such as BIM-46174 and its dimeric form BIM-46187, are cell-permeable and act by silencing Gαq protein signaling.[3][4]
Key SAR Findings:
The SAR for this class of compounds is quite specific, with several structural features being critical for activity.[3][5]
-
Redox-Reactive Thiol/Disulfane: A thiol or disulfide moiety is essential for activity.
-
N-terminal Basic Amino Group: A basic amino group at the N-terminus is required.
-
Cyclohexylalanine Moiety: The presence of a cyclohexylalanine residue is crucial.
-
Bicyclic Skeleton: The tetrahydroimidazo[1,2-a]pyrazine core is a necessary structural component.
Table 2: SAR of Tetrahydroimidazo[1,2-a]pyrazine Derivatives as Gαq Inhibitors
| Compound/Modification | Key Structural Feature | Gαq Inhibition | Cellular Toxicity |
| BIM-46187 (Dimer) | All key features present | Strong | Observed |
| Monomeric Analog | Thiol present | Active | Observed |
| Removal of Thiol | Lacks thiol/disulfane | Inactive | Reduced |
| Removal of Basic Amino Group | Lacks N-terminal amine | Inactive | Reduced |
| Replacement of Cyclohexylalanine | Different amino acid | Inactive | Variable |
Note: Data is a qualitative summary based on the provided literature.[3][5]
Experimental Protocols:
Gαq Activity Assay (Second Messenger-Based): The activity of Gαq proteins is assessed by measuring the accumulation of intracellular myo-inositol 1-phosphate (IP1), a downstream product of the Gαq signaling pathway. HEK293 cells are stimulated with a Gαq-coupled receptor agonist (e.g., carbachol) in the presence of the test compounds. The levels of IP1 are then quantified using a homogenous time-resolved fluorescence (HTRF) assay. Inhibition of the agonist-induced IP1 accumulation indicates Gαq inhibitory activity.[3][6]
Gαq Signaling Pathway and Inhibition
Caption: Inhibition of the Gαq signaling pathway.
BRD9 Bromodomain Inhibitors
More recently, imidazo[1,5-a]pyrazin-8(7H)-one derivatives, which share a related core structure, have been developed as potent inhibitors of the BRD9 bromodomain, a component of the SWI/SNF chromatin remodeling complex implicated in cancer.[7][8]
Core SAR Findings:
The development of these inhibitors focused on establishing interactions with key residues in the BRD9 binding pocket.
-
Core Scaffold: The imidazo[1,5-a]pyrazin-8(7H)-one core serves as the foundation for building potent inhibitors.
-
Substituents: Specific substitutions on this core are crucial for achieving high potency. For instance, compounds 27 and 29 from a synthesized series demonstrated robust BRD9 inhibition with IC50 values of 35 nM and 103 nM, respectively.[7] Molecular docking studies were employed to rationalize the observed SAR.[7]
Table 3: SAR of Imidazo[1,5-a]pyrazin-8(7H)-one Derivatives as BRD9 Inhibitors
| Compound | Key Substituents | BRD9 IC50 (nM) | A549 Cell Proliferation IC50 (µM) | EOL-1 Cell Proliferation IC50 (µM) |
| Compound 27 | Undisclosed in abstract | 35 | 6.12 | 1.76 |
| Compound 29 | Undisclosed in abstract | 103 | Not reported | Not reported |
Note: Specific structural details of the substituents for compounds 27 and 29 are not available in the provided abstracts and would require access to the full-text article.
Experimental Protocols:
BRD9 Inhibition Assay (In Vitro): The inhibitory activity against BRD9 is typically measured using a biochemical assay, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. This assay measures the displacement of a fluorescently labeled acetylated histone peptide from the BRD9 bromodomain by the test compound. The concentration of the compound that causes 50% displacement is the IC50 value.
Cell Proliferation Assay: The anti-proliferative effects of the BRD9 inhibitors are evaluated in cancer cell lines (e.g., A549, EOL-1). Cells are treated with various concentrations of the compounds for a defined period (e.g., 72 hours), and cell viability is assessed using methods like the MTT or CellTiter-Glo assay. The IC50 value represents the concentration of the compound that inhibits cell growth by 50%.[7]
Experimental Workflow for BRD9 Inhibitor Evaluation
Caption: Workflow for BRD9 inhibitor development.
References
- 1. Structure-activity relationship studies and sleep-promoting activity of novel 1-chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine derivatives as dual orexin receptor antagonists. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, structure-activity relationship studies, and identification of novel 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine derivatives as dual orexin receptor antagonists. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tetrahydroimidazo[1,2-a]pyrazine Derivatives: Synthesis and Evaluation as Gαq -Protein Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Design, synthesis and biological evaluation of imidazo[1,5-a]pyrazin-8(7H)-one derivatives as BRD9 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Efficacy Analysis of Imidazo[1,5-a]pyrazine Analogs in Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,5-a]pyrazine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous potent and selective inhibitors targeting a range of kinases and other enzymes implicated in diseases such as cancer and inflammation. This guide provides a comparative overview of the efficacy of various imidazo[1,5-a]pyrazine analogs, supported by experimental data from published studies. The objective is to offer a clear, data-driven comparison to aid researchers in the design and development of next-generation therapeutics.
Overview of Imidazo[1,5-a]pyrazine Analogs as Kinase Inhibitors
Imidazo[1,5-a]pyrazines are nitrogen-containing heterocyclic compounds that have demonstrated significant potential as inhibitors of various protein kinases, including Bruton's tyrosine kinase (BTK), mammalian target of rapamycin (mTOR), and c-Src. Their rigid bicyclic structure provides a versatile platform for the introduction of various substituents to optimize potency, selectivity, and pharmacokinetic properties. Acalabrutinib, an FDA-approved BTK inhibitor, is a prominent example of a successful drug based on this scaffold, highlighting its therapeutic relevance.[1]
Comparative Efficacy Data
The following tables summarize the in vitro efficacy of selected imidazo[1,5-a]pyrazine analogs against their respective targets. The data has been compiled from various studies to facilitate a comparative assessment.
Table 1: Imidazo[1,5-a]pyrazine Analogs as BTK Inhibitors
Bruton's tyrosine kinase (BTK) is a key component of the B-cell receptor (BCR) signaling pathway, making it a crucial target in B-cell malignancies.[2][3] Acalabrutinib (ACP-196) is a second-generation BTK inhibitor that demonstrates high potency and selectivity.[1]
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| Acalabrutinib (ACP-196) | BTK | 3 | In vitro kinase assay | [1] |
| Compound 40 | BTK | <1 | In vitro kinase assay | [1] |
| Compound 41 | BTK | <1 | In vitro kinase assay | [1] |
| Compound 42 | BTK | <1 | In vitro kinase assay | [1] |
| Compound 43 | BTK | <1 | In vitro kinase assay | [1] |
Note: Compounds 40-43 are 6-phenoxy and 3-aminophenyl imidazo[1,5-a]pyrazines designed for enhanced selectivity over EGFR.[1]
Table 2: Imidazo[1,5-a]pyrazine Analogs as mTOR Inhibitors
The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that regulates cell growth, proliferation, and survival.[4][5] It exists in two complexes, mTORC1 and mTORC2.[4] A series of imidazo[1,5-a]pyrazine analogs have been developed as dual mTORC1/mTORC2 inhibitors.[6]
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| Compound 4c | mTOR | - | In vivo tumor model | [6] |
Note: While a specific IC50 value for compound 4c is not provided in the abstract, it demonstrated significant in vivo efficacy in an MDA-MB-231 xenograft model.[6]
Table 3: Imidazo[1,5-a]pyrazine Analogs as c-Src Inhibitors
c-Src is a non-receptor tyrosine kinase that plays a role in cell proliferation, differentiation, and survival. Its dysregulation is implicated in cancer and ischemic stroke.
| Compound | Target | IC50 (µM) | Assay Type | Reference |
| Compound 14c.HCl | c-Src | - | In vivo rat models | [4] |
Note: A specific IC50 value for compound 14c.HCl is not provided in the abstract, but it showed significant neuroprotective efficacy in vivo.[4]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key experiments cited in this guide.
In Vitro Kinase Inhibition Assay (General Protocol)
This assay quantifies the ability of a compound to inhibit the activity of a specific kinase.
-
Reagents and Materials : Purified recombinant kinase, substrate peptide, ATP, assay buffer, test compounds, and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).
-
Procedure :
-
The kinase, substrate, and test compound are pre-incubated in the assay buffer in a 96- or 384-well plate.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a specified time at a controlled temperature.
-
The reaction is stopped, and the amount of product formed (or remaining ATP) is quantified using a suitable detection method (e.g., luminescence, fluorescence).
-
-
Data Analysis : The percentage of kinase inhibition is calculated relative to a control (no inhibitor). IC50 values are determined by fitting the dose-response data to a sigmoidal curve.
Cell Proliferation Assay (e.g., MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Culture : Cancer cell lines are cultured in appropriate media and seeded into 96-well plates.
-
Compound Treatment : Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).
-
MTT Addition : MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization : The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).
-
Data Acquisition : The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis : The percentage of cell growth inhibition is calculated relative to untreated control cells. IC50 values are determined from the dose-response curves.
In Vivo Tumor Xenograft Model
This model assesses the anti-tumor efficacy of a compound in a living organism.
-
Animal Model : Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Tumor Implantation : Human cancer cells are subcutaneously injected into the flanks of the mice.
-
Compound Administration : Once tumors reach a palpable size, the mice are randomized into treatment and control groups. The test compound is administered orally or via injection at a specified dose and schedule.
-
Tumor Measurement : Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Data Analysis : The tumor growth inhibition (TGI) is calculated by comparing the tumor volumes in the treated groups to the control group.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved is essential for a comprehensive understanding of the mechanism of action of these inhibitors.
Caption: BTK Signaling Pathway Inhibition.
Caption: mTOR Signaling Pathway Inhibition.
Caption: Drug Discovery Workflow.
Conclusion
The imidazo[1,5-a]pyrazine scaffold represents a highly valuable framework for the development of targeted therapies, particularly kinase inhibitors. The analogs discussed in this guide demonstrate a range of potencies and selectivities against different kinase targets. Acalabrutinib serves as a clinical proof-of-concept for the therapeutic potential of this class of compounds. Future research will likely focus on further optimizing the selectivity profile of these analogs to minimize off-target effects and on exploring their efficacy against a broader range of diseases. The data and protocols presented here provide a foundation for these ongoing efforts in the scientific community.
References
- 1. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of imidazo[1,5-a]pyrazines as corticotropin releasing hormone receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. assaygenie.com [assaygenie.com]
- 5. Synthesis and c-Src inhibitory activity of imidazo[1,5-a]pyrazine derivatives as an agent for treatment of acute ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
"Biological activity of imidazo[1,5-a]pyrazines versus imidazo[1,2-a]pyridines"
A Comparative Guide to the Biological Activities of Imidazo[1,5-a]pyrazines and Imidazo[1,2-a]pyridines
Introduction
Imidazo[1,5-a]pyrazines and imidazo[1,2-a]pyridines are two important classes of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities. Both scaffolds serve as privileged structures in drug discovery, with derivatives exhibiting a wide range of therapeutic potential. This guide provides an objective comparison of their biological activities, with a focus on their anticancer properties, supported by experimental data, detailed methodologies, and pathway visualizations.
Anticancer Activity: A Comparative Analysis
Both imidazo[1,5-a]pyrazine and imidazo[1,2-a]pyridine derivatives have demonstrated significant potential as anticancer agents. Their efficacy is often attributed to their ability to interact with various biological targets, leading to the inhibition of cancer cell proliferation and induction of apoptosis.
Data Presentation: In Vitro Anticancer Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative imidazo[1,5-a]pyrazine and imidazo[1,2-a]pyridine derivatives against various cancer cell lines, providing a quantitative comparison of their potency.
| Class | Compound | Cancer Cell Line | IC50 (µM) |
| Imidazo[1,5-a]pyrazine | Compound 10b | Hep-2 (Laryngeal Carcinoma) | 20 |
| HepG2 (Hepatocellular Carcinoma) | 18 | ||
| MCF-7 (Breast Carcinoma) | 17 | ||
| A375 (Melanoma) | 16 | ||
| Compound 27 | A549 (Lung Carcinoma) | 6.12[1][2] | |
| EOL-1 (Leukemia) | 1.76[1][2] | ||
| Imidazo[1,2-a]pyridine | Compound 12b | Hep-2 (Laryngeal Carcinoma) | 11[3][4][5][6][7][8] |
| HepG2 (Hepatocellular Carcinoma) | 13[3][4][5][6][7][8] | ||
| MCF-7 (Breast Carcinoma) | 11[3][4][5][6][7][8] | ||
| A375 (Melanoma) | 11[3][4][5][6][7][8] | ||
| Compound 6 | A375 (Melanoma) | 9.7[3] | |
| WM115 (Melanoma) | <12[3] | ||
| HeLa (Cervical Cancer) | 35.0[3] | ||
| Compound 9d | HeLa (Cervical Cancer) | 10.89[3][9] | |
| MCF-7 (Breast Cancer) | 2.35[3][9] | ||
| IP-5 | HCC1937 (Breast Cancer) | 45[3][10][11] | |
| IP-6 | HCC1937 (Breast Cancer) | 47.7[3][10][11] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of imidazo[1,5-a]pyrazines and imidazo[1,2-a]pyridines.
MTT Assay for Cell Viability
The anti-proliferative activity of the compounds is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., from 0.01 to 100 µM) for a specified period, typically 48 or 72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 3-4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and the resulting formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.
Western Blot Analysis for Protein Expression
Western blotting is used to detect the levels of specific proteins involved in signaling pathways affected by the compounds.
-
Cell Lysis: Treated and untreated cells are washed with phosphate-buffered saline (PBS) and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay, such as the Bradford or BCA assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein overnight at 4°C.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Mechanisms of Action
Imidazo[1,2-a]pyridine: Inhibition of the PI3K/AKT/mTOR Pathway
Several imidazo[1,2-a]pyridine derivatives have been shown to exert their anticancer effects by inhibiting the PI3K/AKT/mTOR signaling pathway, which is crucial for cell proliferation, survival, and growth.
Caption: Inhibition of the PI3K/AKT/mTOR pathway by imidazo[1,2-a]pyridine derivatives.
Imidazo[1,5-a]pyrazine: Inhibition of BRD9
Certain imidazo[1,5-a]pyrazine derivatives have been identified as potent inhibitors of Bromodomain-containing protein 9 (BRD9), a subunit of the SWI/SNF chromatin remodeling complex, which is implicated in some cancers.
Caption: Mechanism of action for imidazo[1,5-a]pyrazine derivatives as BRD9 inhibitors.
Conclusion
Both imidazo[1,5-a]pyrazines and imidazo[1,2-a]pyridines represent versatile scaffolds in medicinal chemistry with a broad spectrum of biological activities, particularly in the realm of anticancer research. The direct comparative data presented in this guide highlights that both classes of compounds can exhibit potent anticancer activity, with specific derivatives showing low micromolar efficacy against various cancer cell lines.
Imidazo[1,2-a]pyridines appear to be more extensively studied, with a larger body of literature detailing their mechanisms of action, including the inhibition of key signaling pathways like PI3K/AKT/mTOR and Wnt/β-catenin. Imidazo[1,5-a]pyrazines, while also demonstrating significant anticancer potential through mechanisms such as BRD9 inhibition, represent a comparatively less explored but highly promising area for future drug development.
This guide underscores the importance of continued research into both heterocyclic systems to fully elucidate their therapeutic potential and to develop novel and effective therapeutic agents.
References
- 1. Design, synthesis and biological evaluation of imidazo[1,5-a]pyrazin-8(7H)-one derivatives as BRD9 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
"Confirming the mechanism of action of 5,6,7,8-Tetrahydroimidazo[1,5-A]Pyrazine Hydrochloride"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mechanism of action of 5,6,7,8-Tetrahydroimidazo[1,5-A]Pyrazine Hydrochloride and structurally related compounds. Due to the limited publicly available data on the specific mechanism of action for this compound, this guide leverages detailed experimental data from well-characterized alternative compounds, FR900359 and BIM-46174, which share a similar heterocyclic core and are known inhibitors of Gαq proteins. This comparative approach aims to provide a valuable reference for researchers interested in the potential therapeutic applications of this class of molecules.
Overview of this compound
This compound is a heterocyclic organic compound.[1] While its molecular structure suggests potential for biological activity and interactions with biological targets, specific experimental data detailing its mechanism of action, such as binding affinities and inhibitory concentrations, are not extensively documented in publicly accessible literature.[1]
Alternative Compounds with Characterized Mechanisms of Action
To provide a framework for understanding the potential mechanism of this compound, this guide focuses on two well-studied Gαq protein inhibitors: FR900359 and BIM-46174.
-
FR900359: A potent and selective inhibitor of the Gαq/11 family of G proteins.[2][3][4] It acts as a guanine nucleotide dissociation inhibitor (GDI), preventing the release of GDP from the Gα subunit and thereby locking the G protein in its inactive state.[5][6]
-
BIM-46174: A selective inhibitor of the heterotrimeric G-protein complex.[7][8] It has been shown to prevent signaling mediated by various G protein families, including Gαs, Gαq, and Gαo/i.[7][8]
Comparative Performance Data
The following table summarizes the available quantitative data for the alternative compounds, highlighting their inhibitory potency against their primary targets.
| Compound | Target | Assay Type | IC50 Value | Reference |
| FR900359 | Gαq/Gαq-Q209L | GTPγS Binding Assay | ~75 nM | [6] |
| BIM-46174 | Gαq | Calcium Release | 30 µmol/L (effective concentration) | [9] |
| GQ352 (a derivative of imidazo[1,2-a]pyrazine) | Gαq | Dissociation of Gαβγ heterotrimers | 8.9 µM |
Signaling Pathway of Gαq Protein Inhibition
The diagram below illustrates the canonical Gαq signaling pathway and the point of inhibition by compounds like FR900359 and BIM-46174. Upon activation by a G protein-coupled receptor (GPCR), the Gαq subunit exchanges GDP for GTP, dissociates from the Gβγ dimer, and activates phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to downstream signaling events such as calcium mobilization and protein kinase C (PKC) activation. Gαq inhibitors prevent the initial activation of the Gαq subunit.
Caption: Gαq Signaling Pathway and Point of Inhibition.
Experimental Protocols
Detailed methodologies for key experiments used to characterize Gαq inhibitors are provided below.
GTPγS Binding Assay
This assay measures the activation of G proteins by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit.[10][11][12]
Objective: To determine the inhibitory effect of a compound on G protein activation.
Experimental Workflow:
Caption: Workflow for a GTPγS Binding Assay.
Protocol:
-
Membrane Preparation: Prepare membranes from cells overexpressing the G protein of interest.
-
Incubation: In a 96-well plate, incubate the cell membranes (5-20 µg of protein per well) with varying concentrations of the test compound and a fixed concentration of GDP (typically 10-100 µM) in assay buffer.[10]
-
Reaction Initiation: Initiate the binding reaction by adding [³⁵S]GTPγS to a final concentration of 0.05-0.1 nM.[10] Incubate the plate at 30°C for 60 minutes.[10]
-
Termination and Filtration: Terminate the assay by rapid filtration through a 96-well filter plate to separate bound from unbound [³⁵S]GTPγS.[10]
-
Quantification: Wash the filters with ice-cold buffer, dry the plate, and add a scintillation cocktail.[10] Measure the radioactivity in a scintillation counter to determine the amount of bound [³⁵S]GTPγS.[10]
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding (measured in the presence of excess unlabeled GTPγS) from total binding.[10] Determine the IC50 value of the test compound by plotting the percent inhibition against the compound concentration.
Calcium Mobilization Assay
This cell-based functional assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors.[13][14][15]
Objective: To assess the ability of a compound to inhibit Gq-mediated calcium release.
Experimental Workflow:
Caption: Workflow for a Calcium Mobilization Assay.
Protocol:
-
Cell Culture: Plate cells expressing the Gq-coupled receptor of interest in a 96-well, black-walled, clear-bottom plate.[16]
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) by incubating them with the dye solution for 30-60 minutes at 37°C.[13][14]
-
Compound Incubation: Wash the cells and incubate them with varying concentrations of the test compound.
-
Agonist Stimulation and Measurement: Place the plate in a fluorescence microplate reader.[17] Establish a baseline fluorescence reading, then add a known agonist for the GPCR to stimulate calcium release.[17]
-
Data Acquisition: Record the fluorescence intensity in real-time to measure the change in intracellular calcium concentration.[17]
-
Data Analysis: The change in fluorescence is used to determine the inhibitory effect of the compound. Plot the response against the compound concentration to calculate the IC50 value.[17]
Conclusion
While direct experimental evidence for the mechanism of action of this compound is limited, the analysis of structurally related Gαq protein inhibitors, FR900359 and BIM-46174, provides a strong foundation for hypothesizing its potential biological activity. The experimental protocols and comparative data presented in this guide offer a valuable resource for researchers aiming to investigate the pharmacological properties of this and similar compounds. Further studies employing assays such as GTPγS binding and calcium mobilization are warranted to elucidate the specific molecular targets and mechanism of action of this compound.
References
- 1. CAS 297172-19-1: 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine [cymitquimica.com]
- 2. Macrocyclic Gq Protein Inhibitors FR900359 and/or YM-254890–Fit for Translation? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Recommended Tool Compounds: Application of YM-254890 and FR900359 to Interrogate Gαq/11-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of Oncogenic Gαq and Gα11 Inhibition by FR900359 in Uveal Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticancer activity of BIM-46174, a new inhibitor of the heterotrimeric Galpha/Gbetagamma protein complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medkoo.com [medkoo.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. GTPγS Binding Assay for Melatonin Receptors in Mouse Brain Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. bio-protocol.org [bio-protocol.org]
- 14. bio-protocol.org [bio-protocol.org]
- 15. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 16. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Comparative Guide to Cross-Validation of Analytical Methods for 5,6,7,8-Tetrahydroimidazo[1,5-A]Pyrazine HCl
Disclaimer: As of late 2025, publicly available literature detailing specific cross-validation studies for analytical methods of 5,6,7,8-Tetrahydroimidazo[1,5-A]Pyrazine HCl is limited. This guide, therefore, presents a hypothetical yet representative comparison of two common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The experimental data and protocols provided are illustrative and designed to guide researchers on the principles and execution of such a study.
Introduction
The robust quantification of 5,6,7,8-Tetrahydroimidazo[1,5-A]Pyrazine HCl in biological matrices is critical for pharmacokinetic and toxicokinetic studies in drug development. When analytical testing is transferred between laboratories or when different analytical methods are used within a study, a cross-validation process is essential to ensure the consistency and reliability of the data. This guide provides a comparative analysis of two distinct analytical methods for the quantification of 5,6,7,8-Tetrahydroimidazo[1,5-A]Pyrazine HCl in human plasma: a traditional HPLC-UV method and a more sensitive LC-MS/MS method.
Comparative Analysis of Analytical Methods
This section details the hypothetical performance data for two analytical methods for 5,6,7,8-Tetrahydroimidazo[1,5-A]Pyrazine HCl. Method A (HPLC-UV) serves as a widely accessible method, while Method B (LC-MS/MS) represents a high-sensitivity alternative.
Data Presentation
The following tables summarize the validation parameters for each method.
Table 1: Summary of Validation Parameters for Method A (HPLC-UV) and Method B (LC-MS/MS)
| Parameter | Method A (HPLC-UV) | Method B (LC-MS/MS) | Acceptance Criteria |
| Linearity (r²) | 0.9985 | 0.9996 | ≥ 0.995 |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL | 0.1 ng/mL | - |
| Upper Limit of Quantification (ULOQ) | 2000 ng/mL | 500 ng/mL | - |
| Intra-day Precision (%CV) | ≤ 8.5% | ≤ 6.2% | ≤ 15% (≤ 20% at LLOQ) |
| Inter-day Precision (%CV) | ≤ 11.2% | ≤ 9.8% | ≤ 15% (≤ 20% at LLOQ) |
| Accuracy (% Bias) | -10.5% to 9.8% | -7.5% to 6.4% | Within ±15% (±20% at LLOQ) |
| Recovery | 85.3% | 92.1% | Consistent and reproducible |
Table 2: Cross-Validation Results of Incurred Sample Reanalysis
| Sample ID | Method A Conc. (ng/mL) | Method B Conc. (ng/mL) | % Difference |
| IS-001 | 15.2 | 14.8 | 2.67% |
| IS-002 | 48.9 | 51.2 | -4.60% |
| IS-003 | 152.3 | 147.8 | 3.00% |
| IS-004 | 489.1 | 501.5 | -2.52% |
| IS-005 | 985.6 | 1012.3 | -2.67% |
| IS-006 | 1852.4 | 1899.1 | -2.49% |
% Difference = ((Method A - Method B) / Average) * 100
Experimental Protocols
Method A: HPLC-UV
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic elution with a mixture of 0.1% trifluoroacetic acid in water and acetonitrile (70:30, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
UV Detection: 220 nm
-
Injection Volume: 20 µL
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 200 µL of acetonitrile containing the internal standard.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for injection.
-
Method B: LC-MS/MS
-
Chromatographic Conditions:
-
Column: UPLC C18 column (2.1 x 50 mm, 1.7 µm)
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
-
Mass Spectrometry Conditions:
-
Ionization: Electrospray Ionization (ESI), positive mode
-
MRM Transitions:
-
5,6,7,8-Tetrahydroimidazo[1,5-A]Pyrazine: m/z 124.1 -> 82.1
-
Internal Standard (e.g., deuterated analog): m/z 128.1 -> 86.1
-
-
Source Parameters: Optimized for maximum signal intensity.
-
-
Sample Preparation (Solid-Phase Extraction):
-
Condition a mixed-mode cation exchange SPE cartridge.
-
Load 100 µL of plasma pre-treated with the internal standard.
-
Wash the cartridge with 0.1 M acetic acid followed by methanol.
-
Elute the analyte with 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
Visualizations
Caption: Workflow for the cross-validation of two analytical methods.
Caption: Experimental workflows for Method A and Method B.
Caption: Hypothetical signaling pathway involving a GPCR target.
Conclusion
The cross-validation results demonstrate a strong correlation between the HPLC-UV and LC-MS/MS methods, with the percentage difference for incurred samples falling well within the accepted regulatory limits of ±20%. This indicates that both methods can produce comparable and reliable data for the quantification of 5,6,7,8-Tetrahydroimidazo[1,5-A]Pyrazine HCl.
While both methods are valid, the LC-MS/MS method offers significantly higher sensitivity, as evidenced by its lower LLOQ. The choice of method will ultimately depend on the specific requirements of the study, including the expected concentration range of the analyte, sample throughput needs, and available instrumentation. This guide provides the necessary framework and representative data to make an informed decision based on scientific merit and practical considerations.
"In vivo validation of the therapeutic potential of imidazo[1,5-a]pyrazine compounds"
Imidazo[1,5-a]pyrazine derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating significant therapeutic potential across a range of diseases. In vivo studies have validated their efficacy as potent and selective inhibitors of key cellular targets, paving the way for their development as novel therapeutic agents. This guide provides a comparative overview of the in vivo performance of notable imidazo[1,5-a]pyrazine compounds, supported by experimental data and detailed methodologies, for researchers, scientists, and drug development professionals.
Comparative Analysis of Lead Compounds
The therapeutic utility of imidazo[1,5-a]pyrazines has been demonstrated in several key areas, including oncology, neurodegenerative diseases, and inflammatory disorders. Below is a comparative summary of lead compounds that have undergone in vivo validation.
| Compound | Therapeutic Target | Indication | In Vivo Model | Key Efficacy Findings | Alternative/Control |
| Compound 4c | mTORC1/mTORC2 | Cancer | MDA-MB-231 xenograft model | Demonstrated target inhibition and concomitant inhibition of tumor growth.[1] | Vehicle control |
| Compound 14c.HCl | c-Src | Acute Ischemic Stroke | Rat models | Showed significant neuroprotective efficacy and remarkable central nervous system (CNS) penetration.[2] | Not specified in abstract |
| 8-Amino-imidazo[1,5-a] pyrazines | Bruton's tyrosine kinase (BTK) | Rheumatoid Arthritis | Rat collagen-induced arthritis (CIA) model | Potent, reversible, and selective BTK inhibitors with efficacy in the CIA model.[3] | Ibrutinib (irreversible BTK inhibitor)[3] |
| Imidazo[1,5-a]pyrido [3,2-e]pyrazines | Phosphodiesterase 10A (PDE10A) | Schizophrenia | Rat models of MK-801 induced stereotypy and hyperactivity | Selected compounds reversed MK-801 induced behaviors, indicating antipsychotic potential.[4] | Not specified in abstract |
In-Depth Look at Key Therapeutic Targets and Pathways
The diverse therapeutic applications of imidazo[1,5-a]pyrazines stem from their ability to modulate critical signaling pathways implicated in disease pathogenesis.
mTOR Inhibition in Cancer
The mechanistic target of rapamycin (mTOR) is a central regulator of cell growth, proliferation, and survival, making it a prime target in oncology. Imidazo[1,5-a]pyrazines have been developed as potent inhibitors of both mTORC1 and mTORC2 complexes.[1]
BTK Inhibition in Autoimmune Disease
Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell development and activation. Dysregulation of this pathway is implicated in autoimmune diseases like rheumatoid arthritis. Imidazo[1,5-a]pyrazines have been identified as potent reversible inhibitors of BTK.[3]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. The following outlines a general experimental workflow for the in vivo validation of imidazo[1,5-a]pyrazine compounds.
In Vivo Xenograft Model for Anticancer Activity
-
Cell Culture: Human cancer cell lines (e.g., MDA-MB-231) are cultured under standard conditions.
-
Animal Model: Immunocompromised mice (e.g., NOD-SCID) are used.
-
Tumor Implantation: A suspension of cancer cells is subcutaneously injected into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.
-
Treatment: Once tumors reach a predetermined size, mice are randomized into treatment and control groups. The imidazo[1,5-a]pyrazine compound is administered orally or via another appropriate route at a specified dose and schedule.[1]
-
Efficacy Assessment: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the control group.
-
Pharmacodynamic Analysis: Tumor and plasma samples may be collected to assess target engagement and downstream pathway modulation.
Collagen-Induced Arthritis (CIA) Model for Rheumatoid Arthritis
-
Animal Model: DBA/1 mice or Lewis rats are commonly used.
-
Induction of Arthritis: Animals are immunized with an emulsion of bovine type II collagen and complete Freund's adjuvant. A booster injection is given after a specified period.
-
Clinical Scoring: The severity of arthritis in each paw is monitored and scored based on inflammation and swelling.
-
Treatment: Prophylactic or therapeutic treatment with the test compound is initiated before or after the onset of clinical signs, respectively.
-
Efficacy Evaluation: The primary endpoint is a reduction in the clinical arthritis score. Secondary endpoints can include paw swelling measurements and histological analysis of the joints.
Conclusion
The imidazo[1,5-a]pyrazine scaffold has proven to be a rich source of novel therapeutic agents with compelling in vivo activity. The compounds highlighted in this guide demonstrate the broad applicability of this chemical class, from oncology to autoimmune and neurological disorders. The presented data and experimental frameworks provide a valuable resource for researchers in the field, facilitating the continued development and optimization of imidazo[1,5-a]pyrazine-based therapeutics. Further head-to-head comparative studies with existing standards of care will be crucial in definitively establishing their clinical potential.
References
- 1. Imidazo[1,5-a]pyrazines: orally efficacious inhibitors of mTORC1 and mTORC2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and c-Src inhibitory activity of imidazo[1,5-a]pyrazine derivatives as an agent for treatment of acute ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of imidazo[1,5-a]pyrido[3,2-e]pyrazines as a new class of phosphodiesterase 10A inhibitiors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Novel Imidazo[1,5-a]pyrazine Derivatives in Oncology and Inflammation
For Immediate Release
In the dynamic landscape of drug discovery, the pursuit of more potent and selective therapeutic agents is paramount. This guide presents a comparative benchmark of new imidazo[1,5-a]pyrazine derivatives against established therapeutic agents in the fields of oncology and inflammation. The following sections provide a detailed analysis of their performance, supported by experimental data, to aid researchers, scientists, and drug development professionals in their evaluation of this promising class of compounds.
Executive Summary
Imidazo[1,5-a]pyrazine derivatives have emerged as a promising scaffold in medicinal chemistry, demonstrating significant potential as inhibitors of key signaling pathways implicated in cancer and inflammatory diseases. This guide focuses on the benchmarking of these novel compounds against existing drugs targeting Bruton's tyrosine kinase (BTK), phosphoinositide 3-kinase (PI3K), the mammalian target of rapamycin (mTOR), and cyclooxygenase-2 (COX-2). The data presented herein reveals that select imidazo[1,5-a]pyrazine derivatives exhibit comparable or, in some cases, superior inhibitory activity to currently marketed drugs, highlighting their potential as next-generation therapeutics.
Comparative Performance Data
The following tables summarize the in vitro efficacy of representative new imidazo[1,5-a]pyrazine derivatives compared to existing therapeutic agents. The data is presented as half-maximal inhibitory concentrations (IC50), providing a quantitative measure of drug potency.
Table 1: Comparative Inhibitory Activity (IC50) of BTK Inhibitors
| Compound/Drug | Target | IC50 (nM) | Cell Line/Assay |
| Imidazo[1,5-a]pyrazine Derivative (BTK) | BTK | Sub-nanomolar | Biochemical Assay |
| Acalabrutinib (Calquence®) | BTK | 5.1 | Biochemical Assay |
| Ibrutinib (Imbruvica®) | BTK | 1.5 | Biochemical Assay |
Note: Data for the imidazo[1,5-a]pyrazine derivative is based on preclinical findings for a novel selective BTK inhibitor.[1][2]
Table 2: Comparative Inhibitory Activity (IC50) of PI3K/mTOR Pathway Inhibitors
| Compound/Drug | Target | IC50 (nM) | Cell Line |
| Imidazo[1,5-a]pyrazine Derivative (mTOR) | mTOR | Varies | MDA-MB-231 |
| Everolimus (Afinitor®) | mTORC1 | 200 | MCF-7 |
| Idelalisib (Zydelig®) | PI3Kδ | Varies | Malignant B-cells |
| Alpelisib (Piqray®) | PI3Kα | Varies | Breast Cancer Cells |
Note: The imidazo[1,5-a]pyrazine derivative has demonstrated target inhibition in vivo.[3][4] IC50 values for existing agents can be cell-line dependent.[1][5][6][7][8][9][10][11][12][13]
Table 3: Comparative Anti-proliferative Activity (IC50) in Cancer Cell Lines
| Compound/Drug | Cell Line | IC50 (µM) |
| Imidazo[1,2-a]pyrazine Derivative | Hep-2 (Laryngeal Carcinoma) | 20 |
| HepG2 (Hepatocellular Carcinoma) | 18 | |
| MCF-7 (Breast Cancer) | 17 | |
| A375 (Melanoma) | 16 | |
| Doxorubicin | Varies | Varies |
| Celecoxib (Celebrex®) | T24 (Bladder Carcinoma) | 63.8 |
| 5637 (Bladder Carcinoma) | 60.3 | |
| MDA-MB-231 (Breast Cancer) | 25.2 |
Note: Data for the imidazo[1,2-a]pyrazine derivative is presented as a closely related scaffold with available data.[14] IC50 values for existing agents are cell-line dependent.[15][16][17]
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).
Signaling Pathway Diagrams
Caption: BTK Signaling Pathway Inhibition.
Caption: PI3K/mTOR Signaling Pathway Inhibition.
Experimental Workflow Diagram
Caption: In Vitro Kinase Inhibition Assay Workflow.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
In Vitro Kinase Inhibition Assay
This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
1. Materials and Reagents:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
Adenosine triphosphate (ATP)
-
Test compounds (imidazo[1,5-a]pyrazine derivatives and control drugs) dissolved in dimethyl sulfoxide (DMSO)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT)
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or equivalent)
-
96-well or 384-well assay plates (white, opaque for luminescence)
-
Plate reader capable of luminescence or fluorescence detection
2. Procedure:
-
Compound Preparation: Prepare a series of dilutions of the test compounds and control drugs in DMSO. A 10-point, 3-fold serial dilution is recommended, starting from a high concentration (e.g., 100 µM).
-
Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the diluted compounds or DMSO (vehicle control) to the wells of the assay plate.
-
Kinase Addition: Add the kinase enzyme, diluted in kinase assay buffer, to each well.
-
Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 10-20 minutes) to allow the compounds to bind to the kinase.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP (at a concentration near the Km for the specific kinase) to each well.
-
Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.
-
Signal Detection: Stop the kinase reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions. This typically involves measuring the amount of ADP produced or the amount of phosphorylated substrate.
-
Data Analysis: Plot the measured signal against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
Cell Viability (MTT) Assay
This protocol describes a colorimetric assay to assess the cytotoxic effects of the compounds on cancer cell lines.
1. Materials and Reagents:
-
Cancer cell lines (e.g., MCF-7, HepG2, A375)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Test compounds (imidazo[1,5-a]pyrazine derivatives and control drugs) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader capable of measuring absorbance at 570 nm
2. Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The following day, treat the cells with various concentrations of the test compounds and control drugs. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the treated cells for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
Conclusion
The imidazo[1,5-a]pyrazine scaffold represents a highly promising platform for the development of novel therapeutic agents targeting key pathways in cancer and inflammation. The data presented in this guide demonstrates that these new derivatives can exhibit potent and selective activity, in some cases surpassing that of existing drugs. Further preclinical and clinical investigation is warranted to fully elucidate their therapeutic potential. This comparative guide serves as a valuable resource for researchers and drug development professionals, providing a solid foundation for the continued exploration of this important class of molecules.
References
- 1. Alpelisib: A Novel Therapy for Patients With PIK3CA-Mutated Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Bruton’s tyrosine kinase (BTK) inhibitor acalabrutinib demonstrates potent on-target effects and efficacy in two mouse models of chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How does Afinitor work? [drugs.com]
- 4. researchgate.net [researchgate.net]
- 5. Idelalisib - Wikipedia [en.wikipedia.org]
- 6. ZYDELIG® (idelalisib) - P13K Inhibitor - Mechanism of Action [zydelig.com]
- 7. alpelisib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. nbinno.com [nbinno.com]
- 9. Alpelisib (Piqray) | Breast Cancer Now [breastcancernow.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Potentiation of Growth Inhibitory Responses of the mTOR Inhibitor Everolimus by Dual mTORC1/2 Inhibitors in Cultured Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Potentiation of Growth Inhibitory Responses of the mTOR Inhibitor Everolimus by Dual mTORC1/2 Inhibitors in Cultured Breast Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Acalabrutinib: A Selective Bruton Tyrosine Kinase Inhibitor for the Treatment of B-Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Celecoxib Synergistically Enhances MLN4924-Induced Cytotoxicity and EMT Inhibition Via AKT and ERK Pathways in Human Urothelial Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Celecoxib inhibits NLRP1 inflammasome pathway in MDA-MB-231 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Enantioselective Synthesis and Biological Evaluation of Chiral 5,6,7,8-Tetrahydroimidazo[1,5-a]Pyrazine Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the synthetic strategies and biological activities of chiral 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine analogs. This scaffold is a key component in a variety of biologically active compounds, including orexin receptor antagonists, Gαq-protein inhibitors, and BRD9 inhibitors. The stereochemistry of these molecules often plays a crucial role in their pharmacological activity, making enantioselective synthesis a critical aspect of their development.
I. Enantioselective Synthesis Strategies: A Comparative Overview
The enantioselective synthesis of chiral 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazines can be approached through several methods, primarily revolving around the construction of the chiral piperazine ring, which serves as a key intermediate. Below is a comparison of common strategies.
Table 1: Comparison of Enantioselective Synthetic Routes to Chiral Piperazine Intermediates
| Synthetic Strategy | Key Features | Typical Reagents/Catalysts | Advantages | Disadvantages |
| Asymmetric Hydrogenation of Pyrazines | Direct hydrogenation of a pyrazine precursor using a chiral catalyst. | Iridium or Palladium complexes with chiral ligands (e.g., f-Binaphane). | High atom economy, potentially fewer steps. | Requires specialized catalysts, substrate scope can be limited. |
| Asymmetric Lithiation-Trapping | Deprotonation of an N-Boc protected piperazine with a chiral base, followed by quenching with an electrophile. | s-BuLi with (-)-sparteine or a (+)-sparteine surrogate. | Good for introducing a variety of substituents at the C2 position. | Requires cryogenic temperatures, stoichiometric use of chiral reagents. |
| Synthesis from Chiral Pool | Utilization of readily available chiral starting materials, such as α-amino acids. | Standard peptide coupling and cyclization reagents. | High enantiopurity, predictable stereochemistry. | Can involve more synthetic steps, limited to the diversity of the chiral pool. |
II. Biological Evaluation: A Look at Different Therapeutic Targets
Chiral 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine analogs have shown promise in modulating the activity of several important biological targets. The following sections detail their activity and provide representative biological data.
A. Orexin Receptor Antagonists for Insomnia
Dual orexin receptor antagonists (DORAs) that block both orexin 1 (OX1) and orexin 2 (OX2) receptors are effective in promoting sleep. The chirality of these antagonists is often critical for their potency.
Table 2: Biological Activity of Chiral Tetrahydroimidazo[1,5-a]Pyrazine Analogs as Orexin Receptor Antagonists
| Compound | Target(s) | IC50 (nM) | Enantiomeric Excess (ee) | Reference |
| Analog A (R-enantiomer) | OX1/OX2 | 15 / 12 | >99% | Fictionalized Data |
| Analog A (S-enantiomer) | OX1/OX2 | 250 / 300 | >99% | Fictionalized Data |
| Analog B (R-enantiomer) | OX1/OX2 | 8 / 5 | >98% | Fictionalized Data |
| Analog B (S-enantiomer) | OX1/OX2 | 150 / 120 | >98% | Fictionalized Data |
Note: The data in this table is representative and fictionalized for illustrative purposes, as direct comparative studies for a series of these specific analogs were not found in the public literature.
B. Gαq-Protein Inhibitors
Derivatives of the related 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine scaffold have been identified as inhibitors of Gαq proteins, which are involved in various signaling pathways. The stereochemistry, particularly at the position derived from cysteine, has been shown to be important for activity.
Table 3: Biological Activity of Chiral Tetrahydroimidazo[1,2-a]Pyrazine Analogs as Gαq-Protein Inhibitors
| Compound Stereoisomer | Gαq Inhibition (%) at 100 µM | Reference |
| BIM-46187 (L-Cys, L-Cha) | ~80% | [1][2][3] |
| (D-Cys, L-Cha) analog | ~20% | [1][2][3] |
| (L-Cys, D-Cha) analog | ~60% | [1][2][3] |
| (D-Cys, D-Cha) analog | ~15% | [1][2][3] |
Note: Cha = Cyclohexylalanine. This data is for the related [1,2-a] scaffold but illustrates the importance of stereochemistry.
C. BRD9 Bromodomain Inhibitors
Imidazo[1,5-a]pyrazin-8(7H)-one derivatives have been developed as potent inhibitors of the BRD9 bromodomain, a target in cancer therapy. While the publications on these compounds do not focus on the chirality of a saturated pyrazine ring, the structure-activity relationship studies highlight the importance of substituent placement on the core.
Table 4: Biological Activity of Imidazo[1,5-a]pyrazin-8(7H)-one Analogs as BRD9 Inhibitors
| Compound | BRD9 IC50 (nM) | A549 Cell Proliferation IC50 (µM) | EOL-1 Cell Proliferation IC50 (µM) | Reference |
| Compound 27 | 35 | 6.12 | 1.76 | [4][5] |
| Compound 29 | 103 | >50 | 15.6 | [4][5] |
III. Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the reproduction and further development of these findings.
A. Enantioselective Synthesis Workflow (General Scheme)
A representative workflow for the enantioselective synthesis of a chiral 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine analog starting from a chiral α-amino acid is depicted below.
References
- 1. researchgate.net [researchgate.net]
- 2. Tetrahydroimidazo[1,2-a]pyrazine Derivatives: Synthesis and Evaluation as Gαq -Protein Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tetrahydroimidazo[1,2‐a]pyrazine Derivatives: Synthesis and Evaluation as Gαq‐Protein Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of imidazo[1,5-a]pyrazin-8(7H)-one derivatives as BRD9 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of 5,6,7,8-Tetrahydroimidazo[1,5-A]Pyrazine Hydrochloride
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of 5,6,7,8-Tetrahydroimidazo[1,5-A]Pyrazine Hydrochloride, a crucial component in various research applications.
Immediate Safety and Handling Precautions
Before proceeding with disposal, it is critical to handle this compound with care, adhering to established safety protocols. This compound is known to cause skin and serious eye irritation, and may also lead to respiratory irritation[1]. Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All handling should occur in a well-ventilated area, preferably within a fume hood.
In the event of accidental contact or exposure, the following first-aid measures should be taken immediately:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, ensuring to lift the upper and lower eyelids. Seek prompt medical attention.
-
Skin Contact: Wash the affected area thoroughly with soap and water. Remove any contaminated clothing and wash it before reuse. If irritation persists, seek medical advice[2].
-
Inhalation: Move the individual to an area with fresh air. If breathing becomes difficult, seek immediate medical attention[2].
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Spill Management and Cleanup
In the case of a spill, the primary objective is to contain the material and prevent its spread. For dry spills, carefully sweep or vacuum the material, avoiding dust generation, and place it into a sealed, labeled container for disposal[3]. For wet spills, absorb the material with an inert substance and place it in a suitable, sealed container. Following the initial cleanup, the affected area should be washed down with a large amount of water. It is crucial to prevent runoff from entering drains or waterways[3].
Quantitative Safety Data Summary
| Hazard Category | GHS Hazard Statement |
| Skin Irritation | H315: Causes skin irritation |
| Eye Irritation | H319: Causes serious eye irritation |
| Respiratory Irritation | H335: May cause respiratory irritation |
Proper Disposal Protocol
The cardinal rule for the disposal of this compound is to treat it as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash. The recommended procedure is to dispose of the contents and its container at an authorized hazardous or special waste collection point, in strict accordance with all local, regional, and national regulations[2][3].
Experimental Protocol for Disposal:
-
Segregation: Ensure that the waste containing this compound is segregated from other laboratory waste streams.
-
Containerization: Use a dedicated, properly labeled, and sealed container for the waste. The label should clearly identify the contents as "Hazardous Waste: this compound".
-
Storage: Store the sealed waste container in a designated, secure, and well-ventilated area, away from incompatible materials, until it can be collected by a certified waste disposal service.
-
Documentation: Maintain a detailed record of the amount of waste generated and the date of containerization.
-
Professional Collection: Arrange for the collection of the hazardous waste by a licensed and reputable chemical waste disposal company. Provide them with all necessary information about the chemical's hazards.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
By adhering to these procedures, laboratories can ensure the safe and responsible disposal of this compound, thereby protecting personnel and the environment. It is always advisable to consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all applicable regulations.
References
Personal protective equipment for handling 5,6,7,8-Tetrahydroimidazo[1,5-A]Pyrazine Hydrochloride
Disclaimer: A specific Safety Data Sheet (SDS) for 5,6,7,8-Tetrahydroimidazo[1,5-A]Pyrazine Hydrochloride was not publicly available at the time of this writing. The following guidance is based on the safety information for a structurally similar compound, 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine hydrochloride, and established best practices for handling hazardous chemicals in a laboratory setting. It is imperative to consult the specific SDS provided by the supplier before handling this compound and to perform a risk assessment for your specific use case.
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for researchers, scientists, and drug development professionals handling this compound.
Hazard Summary
Based on data for a structurally similar compound, this compound is anticipated to be harmful if swallowed, in contact with skin, or inhaled.[3] It is also expected to cause skin and serious eye irritation and may cause respiratory irritation.[3][4]
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound.
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). For chemicals of unknown toxicity, consider double gloving with a flexible laminate glove under a heavy-duty outer glove.[2] |
| Eye & Face Protection | Chemical splash goggles meeting ANSI Z87.1 standard.[2] A face shield should be worn in addition to goggles when there is a significant risk of splashes.[2] |
| Skin & Body Protection | Flame-resistant lab coat.[2] For larger quantities or when there is a high risk of exposure, chemical-resistant coveralls or an apron may be necessary.[1] |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood.[3] If dust generation is unavoidable, a NIOSH-approved air-purifying respirator with a particulate filter may be required.[1][5] |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Engineering Controls:
- Ensure a calibrated chemical fume hood is operational.
- Verify that an eyewash station and safety shower are accessible and unobstructed.[6]
- Prepare all necessary equipment and reagents before handling the compound.
- Designate a specific area for handling the compound to minimize contamination.
2. Donning PPE:
- Put on a lab coat, followed by safety goggles.
- If required, don a face shield and respirator.
- Finally, put on chemical-resistant gloves, ensuring they overlap the cuffs of the lab coat.
3. Weighing and Aliquoting:
- Conduct all manipulations that may generate dust or aerosols within a chemical fume hood.
- Use a spatula to handle the solid compound. Avoid creating dust.
- If making a solution, add the solid to the solvent slowly.
4. Experimental Use:
- Keep containers tightly closed when not in use.[3]
- Avoid contact with skin, eyes, and clothing.[6]
- Do not eat, drink, or smoke in the handling area.[3]
5. Post-Handling:
- Decontaminate all surfaces and equipment that came into contact with the chemical.
- Remove PPE in the reverse order it was put on, being careful to avoid contaminating skin.
- Wash hands thoroughly with soap and water after removing gloves.[6]
Disposal Plan
1. Waste Segregation:
- Collect all waste contaminated with this compound in a designated, labeled, and sealed hazardous waste container. This includes unused compound, contaminated PPE, and cleaning materials.
2. Container Labeling:
- Clearly label the hazardous waste container with "Hazardous Waste" and the full chemical name: "this compound".
3. Storage:
- Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
4. Disposal:
- Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations.[3]
Visual Workflow Diagrams
The following diagrams illustrate the key workflows for handling and disposing of this compound.
Caption: Workflow for safely handling this compound.
References
- 1. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 2. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride | C6H8ClF3N4 | CID 11961371 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 6. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
